1-Methoxycalix[6]arene
Description
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Properties
IUPAC Name |
37,38,39,40,41,42-hexamethoxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48O6/c1-49-43-31-13-7-14-32(43)26-34-16-9-18-36(45(34)51-3)28-38-20-11-22-40(47(38)53-5)30-42-24-12-23-41(48(42)54-6)29-39-21-10-19-37(46(39)52-4)27-35-17-8-15-33(25-31)44(35)50-2/h7-24H,25-30H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFUTUHMAKZGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6OC)CC7=CC=CC(=C7OC)CC1=CC=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376434 | |
| Record name | 1-Methoxycalix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106750-73-6 | |
| Record name | 1-Methoxycalix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Calixarene Scaffold in Modern Research
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methoxycalix[1]arene
Calix[n]arenes are a class of macrocyclic oligomers formed from the condensation of phenols and formaldehyde.[2][3][4] These molecules are characterized by a unique, cup-shaped three-dimensional architecture, featuring a hydrophobic cavity (the "upper rim") and a functionalizable hydrophilic base (the "lower rim").[5][6] This distinct geometry makes them exceptional molecular platforms or scaffolds in supramolecular chemistry.[5] The ability to selectively modify both the upper and lower rims allows for the precise tuning of their chemical and physical properties.[7]
Among their myriad applications, functionalized calixarenes are emerging as powerful tools in the biomedical and pharmaceutical fields. They have been extensively explored for roles in molecular recognition, drug delivery, and as therapeutic agents themselves.[1][2][5][8] Specifically, calixarene derivatives have shown promise as anticancer and antibacterial drugs.[2][7][9] The functionalization of the lower rim's hydroxyl groups is a key strategy for modulating solubility, creating binding sites, and attaching other molecular entities. This guide focuses on a fundamental lower-rim modification: the synthesis and characterization of 1-methoxycalix[1]arene, a foundational building block for more complex supramolecular systems.
Part 1: Synthesis of 1-Methoxycalix[1]arene
The synthesis of mono-O-alkylated calixarenes requires a strategic approach to achieve selectivity. The four hydroxyl groups on the lower rim of a calix[1]arene are held in a rigid, cone-like conformation by a strong network of intramolecular hydrogen bonds.[7] This arrangement influences the acidity (pKa) of the individual hydroxyl groups, a factor that can be exploited for selective functionalization.
The core principle behind the synthesis of 1-methoxycalix[1]arene is a nucleophilic substitution reaction (Williamson ether synthesis). This involves the selective deprotonation of a single phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.
Causality Behind Experimental Choices
-
Choice of Calixarene Precursor: The synthesis typically starts with a readily available parent calixarene, such as p-tert-butylcalix[1]arene. The bulky tert-butyl groups on the upper rim enhance solubility in common organic solvents and lock the molecule into the desired "cone" conformation.
-
Stoichiometric Control: Achieving mono-substitution is the primary challenge. The key is the precise control of stoichiometry. By using one molar equivalent of a strong base relative to the calixarene, we can selectively deprotonate a single hydroxyl group. The kinetic product is favored, as the first deprotonation is typically the fastest.
-
Choice of Base: A strong, non-nucleophilic base is required to effectively deprotonate the phenol. Sodium hydride (NaH) is a common choice. It irreversibly deprotonates the phenol, forming sodium phenoxide and hydrogen gas, which drives the reaction forward. The use of a strong base ensures that the reaction proceeds efficiently at low temperatures, which helps to minimize side reactions like di- or tri-alkylation.
-
Choice of Methylating Agent: Methyl iodide (CH₃I) is an excellent electrophile for this reaction. It is highly reactive, and the iodide ion is a good leaving group.
-
Reaction Conditions: The reaction is typically carried out in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon). This prevents the base from reacting with atmospheric moisture and ensures the stability of the reactive phenoxide intermediate.
Experimental Workflow: A Visual Guide
The following diagram outlines the logical flow of the synthesis, purification, and characterization process.
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The Dawn of Supramolecular Chemistry: An In-Depth Technical Guide to the Early Studies of Methoxycalixarenes
Abstract
This technical guide provides a comprehensive exploration of the foundational research into methoxycalixarenes, a cornerstone class of macrocyclic compounds that have significantly influenced the trajectory of supramolecular chemistry and host-guest interactions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the seminal experimental work, elucidates the causality behind synthetic choices, and presents key data in a structured format. We will journey from the initial synthesis of the calixarene framework to the nuanced control of its conformational and recognition properties through methoxy functionalization, culminating in their early applications as ionophores.
Introduction: From Phenolic Resins to Molecular Baskets
The genesis of calixarenes lies not in a directed synthetic endeavor, but in the seemingly intractable phenolic resins first observed by Adolf von Baeyer in 1872.[1] It was the pioneering work of Alois Zinke in the 1940s that brought a degree of control to the phenol-formaldehyde condensation, leading to the isolation of crystalline cyclic oligomers.[1][2] However, the modern era of calixarene chemistry was truly inaugurated by C. David Gutsche in the 1970s.[1][3][4][5][6] Gutsche's systematic investigations transformed a once capricious reaction into a reproducible synthesis, making these "molecular baskets" readily available to the scientific community.[1][3][7] He aptly named them "calixarenes" from the Greek "calix" (chalice) and "arene" (aromatic ring), reflecting their distinctive vase-like shape.[1][4]
The true potential of calixarenes as molecular hosts lies in their functionalization. The introduction of methoxy groups on the "lower rim" of the calixarene scaffold was a pivotal early development. This seemingly simple modification had profound effects on the molecule's solubility, conformational dynamics, and ion-binding capabilities, paving the way for their application in molecular recognition and transport. This guide will focus on these crucial early studies of methoxycalixarenes.
Synthesis of the Calixarene Scaffold: The p-tert-Butylcalix[8]arene Precursor
The most widely studied early calixarenes were derived from p-tert-butylphenol, due to the bulky tert-butyl group preventing unwanted polymerization at the para position.[8] The synthesis of p-tert-butylcalix[9]arene is a foundational protocol in this field.
The Zinke-Cornforth-Gutsche Procedure
The now-classic procedure is a one-pot, base-catalyzed condensation of p-tert-butylphenol and formaldehyde.[10] While Zinke first reported the formation of cyclic tetramers, it was the modifications by Cornforth and the meticulous optimization by Gutsche that led to a reliable and reproducible synthesis.[3][4][10]
Experimental Protocol: Synthesis of p-tert-Butylcalix[9]arene [10][11]
-
Precursor Formation: A mixture of p-tert-butylphenol, 37% formaldehyde, and a catalytic amount of sodium hydroxide (approximately 0.045 equivalents relative to the phenol) is heated at 100-120°C for about 2 hours.[10][11] This initial step results in a viscous, yellow-to-brown mass, often referred to as the "precursor".[10][11] During this stage, water evaporates, and the reaction mixture may froth significantly before settling.[11]
-
Cyclization: The precursor is dissolved in a high-boiling solvent, typically diphenyl ether, and heated to reflux (around 250°C) for 2-4 hours under a nitrogen atmosphere.[11] This high temperature drives the cyclization reaction, forming the calixarene macrocycle.
-
Isolation and Purification: Upon cooling, the reaction mixture is treated with ethyl acetate to precipitate the crude p-tert-butylcalix[9]arene.[11] The solid is then collected by filtration and recrystallized from a suitable solvent, such as toluene, to yield the pure product as a white crystalline solid.[10][11] It is noteworthy that the product often crystallizes as a 1:1 complex with the solvent, which can be removed by drying under high vacuum.[11]
Causality Behind Experimental Choices:
-
The Base Catalyst: The use of a strong base like NaOH is crucial for deprotonating the phenol, forming a phenoxide ion. This phenoxide is a much more potent nucleophile than the neutral phenol, facilitating the initial attack on formaldehyde.
-
The High-Boiling Solvent: Diphenyl ether serves as a high-temperature medium to provide the necessary activation energy for the cyclization of the linear oligomeric precursor. It also helps to drive the reaction to completion by removing water.
-
The p-tert-Butyl Group: This bulky substituent at the para-position of the phenol is essential. It blocks this reactive site, preventing the formation of a cross-linked polymer (Bakelite) and directing the condensation to the ortho-positions, thus favoring the formation of the cyclic structure.[8]
Introduction of Methoxy Groups: Lower Rim Functionalization
With the calixarene scaffold in hand, the next critical step was its functionalization. The phenolic hydroxyl groups on the "lower rim" are the most accessible sites for modification. Early studies focused on alkylation to introduce methoxy groups, which had a profound impact on the molecule's properties.
Williamson Ether Synthesis
The most common method for introducing methoxy groups is the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl groups with a strong base to form the corresponding phenoxides, which then act as nucleophiles to attack an alkylating agent, such as methyl iodide or dimethyl sulfate.
Experimental Protocol: Tetramethylation of p-tert-Butylcalix[9]arene
-
Deprotonation: p-tert-Butylcalix[9]arene is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added in excess to ensure complete deprotonation of all four hydroxyl groups.[12] The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH).
-
Alkylation: An excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate) is added to the reaction mixture.[9] The reaction is then stirred, often with gentle heating, for several hours to ensure complete methylation.
-
Workup and Purification: The reaction is quenched by the addition of water. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield the tetramethoxycalix[9]arene.
Causality Behind Experimental Choices:
-
Choice of Base: Strong bases like NaH are often preferred for complete deprotonation, leading to the tetra-alkylated product. Weaker bases can sometimes be used for selective mono- or di-alkylation.[9][13]
-
Aprotic Solvent: Aprotic solvents like THF and DMF are used because they do not have acidic protons that can react with the strong base. They also effectively solvate the cations, leaving the phenoxide anions more reactive.
-
Control of Stoichiometry: By carefully controlling the stoichiometry of the base and the alkylating agent, it is possible to achieve selective functionalization, such as mono-, di-, or tri-methylation. This selective functionalization was a key area of early research as it allowed for the fine-tuning of the calixarene's properties.[9][13]
Conformational Properties of Methoxycalixarenes
One of the most fascinating aspects of calix[9]arenes is their conformational flexibility. The parent p-tert-butylcalix[9]arene exists predominantly in a "cone" conformation, stabilized by intramolecular hydrogen bonding between the lower rim hydroxyl groups.[4][14] The introduction of methoxy groups disrupts this hydrogen bonding network, leading to a more dynamic system with several possible conformations.
The Four Main Conformations of Calix[9]arenes: [4][15]
-
Cone: All four aromatic rings are oriented in the same direction.
-
Partial Cone: Three aromatic rings are oriented in one direction, and one is inverted.
-
1,2-Alternate: Two adjacent aromatic rings are oriented in opposite directions.
-
1,3-Alternate: Two opposite aromatic rings are oriented in opposite directions.
The size of the alkyl group on the lower rim plays a critical role in determining the conformational outcome. While methylation allows for conformational flexibility, larger alkyl groups can "lock" the calixarene into a specific conformation due to steric hindrance.[4][16]
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool for elucidating the conformational properties of methoxycalixarenes.[14][17] The chemical shifts of the protons and carbons, particularly those of the methylene bridges, are highly sensitive to the conformation of the macrocycle.[14][18]
-
¹H NMR: In the cone conformation, the methylene bridge protons typically appear as a pair of doublets due to their diastereotopic nature. In other conformations, the symmetry of the molecule changes, leading to different patterns in the NMR spectrum.
-
¹³C NMR: The chemical shift of the methylene bridge carbons is also a reliable indicator of the conformation.[18]
Table 1: Representative ¹H NMR Chemical Shifts for Methylene Bridge Protons in Different Conformations of a Methoxycalix[9]arene
| Conformation | Methylene Bridge Proton Signal |
| Cone | Pair of doublets (AB system) |
| Partial Cone | Multiple signals |
| 1,2-Alternate | Two singlets |
| 1,3-Alternate | Singlet |
Note: The exact chemical shifts can vary depending on the specific substituents and solvent.
Early Applications: Methoxycalixarenes as Ionophores
The ability of calixarenes to form host-guest complexes was recognized early on. The methoxy-functionalized derivatives, with their pre-organized cavities and electron-rich oxygen atoms, were quickly identified as promising ionophores – molecules that can facilitate the transport of ions across lipid membranes.[19][20][21]
The cone conformation of tetramethoxycalix[9]arenes creates a well-defined cavity lined with the methoxy groups. The oxygen atoms of these groups can coordinate with metal cations, particularly alkali metals like sodium and potassium. The lipophilic exterior of the calixarene, provided by the tert-butyl groups, allows the entire complex to be soluble in organic phases and to partition into lipid bilayers.[19]
Mechanism of Ion Transport:
The methoxycalixarene acts as a carrier, binding to a cation on one side of the membrane, diffusing across the membrane as a host-guest complex, and releasing the cation on the other side. This process is driven by the concentration gradient of the ion.
Diagram 1: Proposed Mechanism of Cation Transport by a Methoxycalix[9]arene Ionophore
Caption: Cation transport across a lipid bilayer mediated by a methoxycalixarene.
The selectivity of these early ionophores was a subject of intense study. The size of the calixarene cavity and the nature of the donor atoms on the lower rim were found to be key determinants of which cations would be bound and transported most efficiently.
Conclusion
The early studies of methoxycalixarenes were instrumental in establishing the fundamental principles of calixarene chemistry. The development of reliable synthetic routes to the calixarene scaffold, coupled with the ability to precisely functionalize the lower rim with methoxy groups, provided a versatile platform for exploring the concepts of molecular recognition and host-guest chemistry. The elucidation of their conformational properties and their initial application as ionophores laid the groundwork for the development of more sophisticated and selective receptors, sensors, and drug delivery systems that are the focus of contemporary research. The journey from an intractable resin to a finely tunable molecular basket is a testament to the power of systematic scientific inquiry.
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Introduction: The Calixarene Scaffold in Supramolecular Chemistry
An In-Depth Technical Guide to 1-Methoxycalixarene Host-Guest Chemistry
This guide provides a comprehensive exploration of the host-guest chemistry of 1-methoxycalixarenes, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental design, the structural nuances that govern molecular recognition, and the practical methodologies for studying these fascinating supramolecular systems.
Calixarenes are a cornerstone of supramolecular chemistry, representing the third generation of host molecules after cyclodextrins and crown ethers.[1][2] These vase-like macrocycles, formed from the condensation of phenols and formaldehyde, possess a unique three-dimensional, π-electron-rich cavity that makes them exceptional candidates for constructing artificial receptors.[3][4] Their true power lies in their versatility; the upper and lower rims of the calixarene can be readily functionalized to tune their size, shape, and solubility, enabling the selective recognition of cations, anions, and neutral molecules.[3][5][6] This capacity for molecular recognition is the foundation of their application in fields as diverse as sensing, catalysis, drug delivery, and nanotechnology.[1][7][8]
This guide focuses specifically on 1-methoxycalixarenes , where the phenolic hydroxyl groups on the lower rim are replaced by methoxy groups. This seemingly simple modification has profound consequences for the molecule's structure and function, primarily by locking the calixarene into a rigid cone conformation . This pre-organization of the macrocycle is critical, as it creates a well-defined and rigid cavity, significantly enhancing its ability to bind guest molecules compared to more flexible, unmodified calixarenes.[1][9]
The Art of Synthesis: Crafting a Pre-Organized Host
The synthesis of 1-methoxycalixarenes is a foundational technique in supramolecular chemistry. The goal is not merely to create the molecule but to control its conformation, which is paramount for effective host-guest interactions. The methylation of the lower rim hydroxyl groups is the key step that enforces the functional cone conformation.
Synthetic Workflow Diagram
Below is a generalized workflow for the synthesis of a tetramethoxy-p-tert-butylcalix[5]arene.
Caption: Generalized workflow for the synthesis of 1-methoxycalix[5]arene.
Detailed Experimental Protocol: Synthesis of 25,26,27,28-Tetramethoxy-p-tert-butylcalix[5]arene
This protocol is adapted from established literature procedures.[10]
Materials:
-
p-tert-butylcalix[5]arene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), suspend p-tert-butylcalix[5]arene (1.0 eq) in anhydrous DMF.
-
Expert Insight: The use of an inert atmosphere and anhydrous solvent is critical. Sodium hydride reacts violently with water, and the presence of moisture would consume the reagent and lead to incomplete alkylation, resulting in a mixture of products that is difficult to separate.
-
-
Deprotonation: Add sodium hydride (excess, e.g., 10 eq) portion-wise to the stirred suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. The formation of a clear solution indicates the successful generation of the sodium tetra-phenoxide salt.
-
Methylation: Cool the solution back to 0 °C and add methyl iodide (excess, e.g., 10 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Causality: Using an excess of both the base and the alkylating agent drives the reaction to completion, ensuring all four hydroxyl groups are methylated. This is a classic Sₙ2 reaction where the phenoxide acts as the nucleophile.
-
-
Work-up: Carefully quench the reaction by the slow addition of methanol to destroy any unreacted NaH. Remove the DMF under reduced pressure.
-
Extraction: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product is then purified by column chromatography on silica gel (using a gradient eluent, e.g., hexane/DCM) or by recrystallization from a suitable solvent system (e.g., DCM/methanol) to yield the pure tetramethoxy product as a white solid.
Host-Guest Chemistry: Principles and Examples
The rigid, cone-shaped cavity of 1-methoxycalixarenes is inherently hydrophobic and electron-rich, making it an ideal host for a variety of guest molecules. The binding is governed by a combination of non-covalent interactions.
Recognition of Neutral Molecules
The primary strength of 1-methoxycalixarenes lies in their ability to encapsulate neutral organic molecules.[9] The binding is driven by a combination of the hydrophobic effect (in relevant solvents) and van der Waals and C-H···π interactions between the guest and the aromatic walls of the calixarene cavity.[11]
Example: Complexation with Aromatic Solvents Crystal structure analyses of related calixarenes show that molecules like toluene, benzene, and anisole can be included within the cavity.[11] The guest molecule resides deep within the pocket, maximizing contact with the aromatic panels. From a practical standpoint, this affinity for aromatic and chlorinated solvents means that care must be taken during synthesis and purification, as the calixarene can tenaciously hold onto solvent molecules, which may require heating under vacuum for complete removal.
Recognition of Cations
While the most powerful calixarene-based cation receptors often involve additional ligating groups, 1-methoxycalixarenes can also bind cations.[12] The interaction occurs through two primary mechanisms:
-
Cation-π interactions: The electron-rich interior of the aromatic cavity can interact favorably with positively charged guests.
-
Coordination: The oxygen atoms of the lower-rim methoxy groups can act as Lewis basic sites to coordinate with metal ions.
This dual interaction makes them effective hosts for small organic cations, such as ammonium and pyridinium ions, where the cationic head can interact with the methoxy groups while the organic tail is nestled within the hydrophobic pocket.[13]
Quantifying the Interaction: Thermodynamics of Binding
Understanding the strength and nature of host-guest interactions requires quantitative measurement of thermodynamic parameters. The key values are the association constant (Kₐ), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding. These parameters provide deep insights into the driving forces of complexation.[14][15]
| Parameter | Description | Typical Driving Force for 1-Methoxycalixarenes |
| Kₐ (M⁻¹) | Association Constant | Measures the strength of the binding interaction at equilibrium. |
| ΔG (kJ/mol) | Gibbs Free Energy | The overall thermodynamic favorability of binding (ΔG = -RTlnKₐ). A negative value indicates spontaneous binding. |
| ΔH (kJ/mol) | Enthalpy Change | Represents the change in heat upon binding. A negative value indicates an energetically favorable interaction (e.g., formation of van der Waals contacts, coordination bonds). |
| ΔS (J/mol·K) | Entropy Change | Represents the change in disorder. Binding is often entropically disfavored due to the loss of translational and rotational freedom of the host and guest. |
In many cases, the complexation within a pre-organized host like a 1-methoxycalixarene is enthalpically driven (negative ΔH), overcoming the unfavorable entropic cost of association.[15]
Experimental Protocol: Determining Association Constants via ¹H NMR Titration
Nuclear Magnetic Resonance (NMR) titration is a powerful and widely used method to study host-guest complexation in solution.[16] It relies on monitoring the change in the chemical shift of protons on the host molecule as increasing amounts of the guest are added.
Workflow for ¹H NMR Titration:
Caption: Experimental workflow for determining binding constants using ¹H NMR titration.
Step-by-Step Procedure:
-
Preparation: Prepare a solution of the 1-methoxycalixarene host at a known concentration (e.g., 1-2 mM) in a suitable deuterated solvent (e.g., CDCl₃). Prepare a concentrated stock solution of the guest in the same solvent.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the host solution alone. Identify key protons that are likely to be affected by guest binding (e.g., aromatic protons pointing into the cavity or methylene bridge protons).
-
Titration: Add a small, precise aliquot of the guest stock solution to the NMR tube containing the host solution. Mix thoroughly.
-
Acquisition: Acquire another ¹H NMR spectrum.
-
Iteration: Repeat steps 3 and 4 until the chemical shifts of the monitored host protons stop changing significantly, indicating saturation of the binding sites.
-
Analysis: Plot the change in chemical shift (Δδ) for a given host proton against the molar ratio of guest to host. This data can then be fitted to a suitable binding model (most commonly 1:1) using specialized software to extract the association constant (Kₐ).[13]
Applications in Research and Development
The well-defined structure and reliable host-guest properties of 1-methoxycalixarenes make them valuable platforms for various applications.
-
Chemical Sensing: By attaching chromogenic or fluorogenic reporting units to the calixarene scaffold, receptors can be designed that signal the presence of a specific guest molecule through a change in color or fluorescence.[9][17][18] The methoxy-locked cone conformation provides a rigid platform to hold the binding site and the reporter in the correct orientation for effective sensing.
-
Drug Delivery Scaffolds: While water-soluble calixarenes are more commonly studied for drug delivery, the fundamental principles of encapsulation are the same.[3][19] The hydrophobic cavity can encapsulate poorly soluble drug molecules, potentially improving their stability and bioavailability. Further functionalization of the 1-methoxycalixarene framework can introduce targeting moieties or stimuli-responsive release mechanisms.[8]
-
Separation Science: Immobilized 1-methoxycalixarenes can be used as the stationary phase in chromatography to achieve selective separation of isomers or closely related molecules based on differential binding strengths within the calixarene cavity.
Conclusion and Future Outlook
1-Methoxycalixarenes represent a mature yet continually evolving class of supramolecular hosts. Their rigid, pre-organized cavity, a direct result of lower-rim methylation, provides a robust and predictable platform for the study and application of molecular recognition. The principles and protocols outlined in this guide—from rational synthesis to the quantitative analysis of binding—form the foundation for leveraging these molecules in advanced applications. Future research will likely focus on integrating these core structures into more complex, functional systems, such as smart materials, targeted therapeutic agents, and highly selective diagnostic tools, further cementing the role of calixarene chemistry in solving modern scientific challenges.
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Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. (2019). PubMed Central. [Link]
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Calixarenes in molecular recognition. (2015). ResearchGate. [Link]
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Anthocyanin Color Stabilization by Host-Guest Complexation with p-Sulfonatocalix[n]arenes. (2021). MDPI. [Link]
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Host–guest interactions between p-sulfonatocalix[5]arene and p-sulfonatothiacalix[5]arene and group IA, IIA and f-block metal cations: a DFT/SMD study. (2019). PubMed Central. [Link]
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1-[1,4-Bis(but-3-en-1-yloxy)]-2,3,4,5-(1,4-dimethoxy)pillar[1]arene–1,4-dibromobutane 1:1 inclusion complex. (n.d.). PubMed Central. [Link]
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Insights into molecular recognition from the crystal structures of p-tert-butylcalix[20]arene complexed with different solvents. (2019). National Institutes of Health. [Link]
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Long Range Electronic Effects on the Host–Guest Complexation within the Oxygen Depleted 5,5′-Bicalixarene Cavities. (2017). National Institutes of Health. [Link]
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Calixarene Mediated Host-Guest Interactions Leading To Supramolecular Assemblies: Visualization by Microscopy. (2023). ResearchGate. [Link]
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Introduction: The Architectural Elegance of Calixarenes
An In-Depth Technical Guide to the Fundamental Properties of 1-Methoxycalixarenes for Researchers and Drug Development Professionals
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde.[1] Their name is derived from the Greek word calix, meaning chalice or vase, which aptly describes their characteristic three-dimensional basket-like shape.[1] This structure features a wide "upper rim" and a narrow "lower rim," creating a hydrophobic central cavity capable of encapsulating smaller "guest" molecules or ions.[1] This capacity for host-guest chemistry makes calixarenes highly valuable platforms in supramolecular chemistry, with applications ranging from chemical sensing to environmental remediation and, most notably, advanced drug delivery systems.[2][3][4][5][6]
This guide focuses specifically on 1-methoxycalixarenes, a class of O-alkylated derivatives where one of the phenolic hydroxyl groups on the lower rim is replaced by a methoxy group. This seemingly minor modification has profound implications for the molecule's fundamental properties. It restricts conformational flexibility, alters the electronic nature of the cavity, and provides a vector for further functionalization, making these compounds particularly compelling for the rational design of sophisticated molecular systems.
Synthesis: Forging the Molecular Basket
The synthesis of a 1-methoxycalixarene is typically achieved through the selective O-alkylation of a parent calixarene. The choice of reaction conditions is critical to control the degree and position of substitution, ensuring the desired mono-methoxy product is favored over di-, tri-, or fully-substituted analogues.
Experimental Protocol: Selective Monomethylation of p-tert-butylcalix[7]arene
This protocol describes a common method for synthesizing a monomethylated calix[7]arene, a representative 1-methoxycalixarene. The causality behind each step is explained to provide insight into the reaction mechanism.
Materials:
-
p-tert-butylcalix[7]arene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Dry N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Deprotonation (Activation): A solution of p-tert-butylcalix[7]arene in dry DMF is prepared in a flame-dried, three-neck flask under an inert nitrogen atmosphere. Sodium hydride (NaH) is added portion-wise at 0°C.
-
Scientific Rationale: NaH serves as a strong, non-nucleophilic base. Its function is to deprotonate one of the phenolic hydroxyl groups on the lower rim, forming a sodium phenoxide intermediate. This deprotonation is the critical activation step, as the resulting phenoxide is a significantly more potent nucleophile than the neutral hydroxyl group, priming it for the subsequent alkylation.[8]
-
-
Alkylation (Functionalization): After stirring for 1-2 hours to ensure complete deprotonation, methyl iodide (CH₃I) is added dropwise to the solution at 0°C. The reaction is then allowed to warm to room temperature and stirred for 24 hours.
-
Scientific Rationale: Methyl iodide is the electrophilic methylating agent. The nucleophilic phenoxide attacks the electrophilic methyl group in a classic SN2 reaction, displacing the iodide leaving group and forming the desired ether linkage. Using a stoichiometric amount of base and methylating agent favors monosubstitution.
-
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol to consume any unreacted NaH. The solvent is removed under reduced pressure. The resulting residue is dissolved in a mixture of toluene and water, and the aqueous layer is acidified with 1 M HCl. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Scientific Rationale: Quenching deactivates the highly reactive NaH. The aqueous work-up serves to remove inorganic salts and unreacted polar starting materials. Acidification ensures that any unreacted phenoxides are reprotonated back to hydroxyl groups.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane.
-
Scientific Rationale: Chromatography is essential to separate the target 1-methoxycalix[7]arene from unreacted starting material and the various other potential products (di-, tri-, and tetra-methylated calixarenes), which have different polarities.
-
The workflow for this synthesis is illustrated below.
Conformational Dynamics: A Tale of Four Isomers
One of the most defining characteristics of calix[7]arenes is their conformational flexibility, arising from rotation around the methylene bridges that link the phenolic units.[9] For a calix[7]arene, four primary conformations exist: cone, partial cone, 1,2-alternate, and 1,3-alternate.[1][9]
In the parent calix[7]arene, these conformers can interconvert rapidly in solution. However, the introduction of even a single methoxy group on the lower rim significantly hinders this process. The methoxy group is bulkier than the hydroxyl group and its rotation through the annulus of the macrocycle is energetically unfavorable. This "locks" the calixarene, often stabilizing the cone conformation, where all four aromatic rings point in the same direction.
The four principal conformations are described below:
-
Cone: All four phenolic units are oriented on the same side of the plane defined by the methylene bridges. This is often the most stable conformation for parent calix[7]arenes due to stabilizing intramolecular hydrogen bonding between the lower-rim hydroxyl groups.[1][10]
-
Partial Cone (paco): Three phenolic units are on one side of the plane, while one is inverted.
-
1,2-Alternate: Two adjacent phenolic units are on one side, and the other two adjacent units are on the opposite side.
-
1,3-Alternate: Two opposite phenolic units are on one side, and the other two are on the opposite side.
Characterization of Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying calixarene conformation in solution.[7][9] The symmetry of the conformation dictates the complexity of the ¹H NMR spectrum. For a 1-methoxycalix[7]arene in the rigid cone conformation, one would expect a complex pattern of distinct signals for the aromatic and methylene bridge protons due to the molecule's lower symmetry. In contrast, a rapidly inverting system would show time-averaged, simpler signals. Variable-temperature (VT) NMR can be used to study the kinetics of conformational inversion, with the coalescence of signals at higher temperatures indicating rapid exchange.[11]
X-ray Crystallography: This technique provides an unambiguous determination of the calixarene's conformation in the solid state.[12][13] It is the gold standard for structural elucidation, revealing precise bond lengths, angles, and the arrangement of the molecule in the crystal lattice.[12][14][15] Obtaining a single crystal suitable for diffraction is often the most challenging step.[12][13]
Host-Guest Chemistry: The Basis for Application
The central cavity of a 1-methoxycalixarene allows it to act as a host, encapsulating guest molecules through non-covalent interactions such as van der Waals forces, hydrophobic interactions, and π-π stacking.[16] This molecular recognition is the foundation of its use in drug delivery and sensing.[17][18][19]
The methoxy group influences the binding properties by:
-
Modifying Cavity Shape: It can alter the effective depth and shape of the binding pocket.
-
Altering Electronics: The ether oxygen can act as a hydrogen bond acceptor or coordinate with metal cations.
-
Providing an Anchor Point: It serves as a synthetic handle for attaching other functional groups to build more complex, targeted systems.
Thermodynamics of Binding
The strength and nature of host-guest interactions are quantified by thermodynamic parameters, which can be determined experimentally using techniques like Isothermal Titration Calorimetry (ITC).[20][21][22]
| Parameter | Description | Significance |
| Association Constant (Kₐ) | The equilibrium constant for the formation of the host-guest complex. | A higher Kₐ indicates stronger, more stable binding. |
| Gibbs Free Energy (ΔG) | The overall energy change upon binding (ΔG = -RTlnKₐ). | A negative value indicates a spontaneous binding process.[23] |
| Enthalpy (ΔH) | The heat released or absorbed during binding. | Reflects the energy of bond formation (e.g., hydrogen bonds, van der Waals).[20][23] |
| Entropy (ΔS) | The change in disorder of the system upon binding. | Often driven by the release of ordered water molecules from the host cavity and guest surface (the hydrophobic effect).[20][23] |
Table 1: Key Thermodynamic Parameters in Host-Guest Chemistry.
Applications in Drug Development
The ability of 1-methoxycalixarenes and related derivatives to encapsulate drug molecules is of significant interest to drug development professionals.[17][18][19][24]
Mechanism of Action as a Drug Carrier:
-
Encapsulation: A poorly water-soluble drug molecule (the guest) is encapsulated within the hydrophobic cavity of the water-soluble calixarene derivative (the host).
-
Improved Bioavailability: The resulting host-guest complex has improved aqueous solubility, which can enhance the drug's bioavailability.[18][19]
-
Protection and Controlled Release: The calixarene can protect the drug from degradation in the biological environment. The drug can then be released at the target site, potentially triggered by local changes in pH or temperature, which alter the binding equilibrium.[17][18] This targeted delivery can increase therapeutic efficacy while reducing systemic side effects.[18]
The encapsulation of an anticancer drug, for instance, can help shield healthy tissues from its cytotoxic effects, releasing the active agent preferentially at the tumor site.[17][18][19]
Conclusion
1-Methoxycalixarenes represent a fascinating and highly versatile class of supramolecular hosts. The introduction of a single methoxy group provides a powerful means to control the molecule's conformational behavior, fine-tune the properties of its binding cavity, and introduce new functionalities. By understanding the interplay between their synthesis, conformational dynamics, and host-guest chemistry, researchers can rationally design and engineer advanced molecular systems for targeted drug delivery, sophisticated sensing applications, and beyond. The principles outlined in this guide provide a foundational framework for professionals seeking to harness the unique architectural properties of these molecular baskets.
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A Senior Application Scientist's Guide to the Theoretical Calculation of 1-Methoxycalixarene Structure for Drug Development Applications
Abstract
This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the three-dimensional structure and properties of 1-methoxycalixarenes. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a field-proven perspective on the rationale behind experimental design, the selection of computational models, and the interpretation of results. By integrating principles of Density Functional Theory (DFT) and Molecular Mechanics (MM), this guide aims to equip the reader with the necessary knowledge to perform and critically evaluate theoretical calculations for this important class of macrocycles, ultimately accelerating their application in areas such as drug delivery and host-guest chemistry.
Introduction: The Significance of 1-Methoxycalixarene in Drug Development
Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have garnered significant attention in supramolecular chemistry and drug development.[1] Their unique basket-like shape, with a hydrophobic cavity and modifiable upper and lower rims, makes them ideal candidates for host-guest chemistry, enabling the encapsulation and delivery of drug molecules.[2][3] The introduction of a methoxy group at the lower rim, creating 1-methoxycalixarene, imparts specific conformational and electronic properties that can be harnessed for targeted drug delivery systems.[4] Understanding the precise three-dimensional structure of 1-methoxycalixarene is paramount for predicting its interaction with potential drug candidates, its stability, and its overall suitability as a pharmaceutical excipient.
Theoretical calculations provide a powerful, cost-effective, and time-efficient means to investigate the structural and electronic properties of 1-methoxycalixarenes at an atomic level of detail. These in-silico approaches allow for the exploration of conformational landscapes, the prediction of spectroscopic properties, and the rational design of novel calixarene-based drug delivery systems.
The Conformational Landscape of 1-Methoxycalixarenes: A Primary Determinant of Function
A key characteristic of calix[4]arenes, including their methoxy derivatives, is their conformational flexibility.[4] The four primary conformations—cone, partial cone, 1,2-alternate, and 1,3-alternate—arise from the rotation of the phenolic units through the annulus of the macrocycle. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and interactions with the surrounding environment. The specific conformation adopted by a 1-methoxycalixarene directly influences the size and shape of its hydrophobic cavity, and thus its ability to encapsulate a guest molecule.
Theoretical calculations are indispensable for determining the relative energies of these conformers and identifying the most stable structures. High-level ab initio and Density Functional Theory (DFT) methods have been successfully employed to investigate the conformational characteristics of methoxy-substituted calix[4]arenes.[4] For instance, studies on p-(nitro)methoxycalix[4]arene and p-(tert-butyl)methoxycalix[4]arene have shown that the partial cone conformation is often the most stable, a finding that aligns with experimental NMR observations.[4][5]
Methodological Pillars: A Dual Approach with Molecular Mechanics and Density Functional Theory
A robust theoretical investigation of 1-methoxycalixarene necessitates a multi-pronged approach, leveraging the strengths of both Molecular Mechanics (MM) and Density Functional Theory (DFT).
Initial Conformational Search with Molecular Mechanics (MM)
Due to the inherent flexibility of calixarenes, a thorough exploration of the potential energy surface is crucial to identify all relevant low-energy conformers. Performing a comprehensive conformational search using computationally expensive DFT methods is often impractical. Therefore, the initial step involves a broad conformational search using the more computationally efficient Molecular Mechanics (MM) force fields.
Experimental Protocol: Molecular Mechanics Conformational Search
-
Structure Preparation:
-
Build the initial 3D structure of the desired 1-methoxycalixarene conformer (e.g., cone, partial cone) using a molecular modeling software such as Avogadro or GaussView.
-
Perform an initial geometry optimization using a universal force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Conformational Search Algorithm Selection:
-
Force Field Selection:
-
Commonly used force fields for organic molecules, such as AMBER or OPLS, can be employed. The choice of force field should be validated against experimental data if available.
-
-
Simulation Setup (using a hypothetical command-line interface for a generic MM package):
-
Analysis of Results:
-
The output will be a collection of low-energy conformers. These should be clustered based on their root-mean-square deviation (RMSD) to identify unique structures.
-
The lowest energy conformers from the MM search will then be used as starting points for more accurate DFT calculations.
-
Diagram: Workflow for Theoretical Calculation of 1-Methoxycalixarene Structure
Caption: A generalized workflow for the theoretical investigation of 1-Methoxycalixarene structure.
High-Accuracy Geometry Optimization and Property Calculation with Density Functional Theory (DFT)
Once a set of unique, low-energy conformers has been identified through MM, the next step is to perform high-accuracy geometry optimizations and calculate their electronic properties using DFT. DFT offers a good balance between computational cost and accuracy for systems of this size.
The Causality Behind Method and Basis Set Selection:
The choice of the DFT functional and basis set is critical for obtaining reliable results.
-
Functionals: For systems like calixarenes, where non-covalent interactions (e.g., π-π stacking, van der Waals forces) are significant, it is crucial to use a functional that includes a dispersion correction. The B3LYP functional with a dispersion correction (e.g., B3LYP-D3) is a widely used and well-validated choice.[8][9] For even higher accuracy, especially for electronic properties, hybrid functionals like M06-2X can be employed.
-
Basis Sets: The Pople-style basis sets are commonly used for organic molecules. A good starting point is the 6-31G(d,p) basis set, which includes polarization functions on both heavy atoms and hydrogens, allowing for a more flexible description of the electron density. For more accurate energy calculations, a larger basis set such as 6-311+G(d,p), which includes diffuse functions, is recommended, especially if anions or weak interactions are being studied.[10]
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Input File Preparation (for Gaussian):
-
Use the coordinates of the low-energy conformers from the MM search as the starting geometry.
-
Create a Gaussian input file with the following keywords:
-
%nprocshared and %mem: Specify the number of processors and memory to be used.
-
#p: Indicates a "pretty" print level.
-
B3LYP/6-31G(d,p): Specifies the DFT functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed after the optimization.
-
0 1: Specifies the charge (0) and spin multiplicity (1 for a closed-shell singlet) of the molecule.
-
-
Job Submission and Monitoring:
-
Submit the input file to the Gaussian program.
-
Monitor the progress of the optimization to ensure convergence.
-
-
Analysis of Results:
-
Geometry Optimization: The output file will contain the optimized coordinates of the 1-methoxycalixarene conformer.
-
Frequency Calculation: A successful frequency calculation will show no imaginary frequencies, confirming that the optimized structure is a true energy minimum on the potential energy surface. The output will also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Relative Energies: The relative energies of the different conformers can be calculated by comparing their ZPVE-corrected electronic energies or their Gibbs free energies.
-
Table 1: Comparison of Computational Methodologies
| Feature | Molecular Mechanics (MM) | Density Functional Theory (DFT) |
| Theoretical Basis | Classical mechanics (balls and springs) | Quantum mechanics (electron density) |
| Computational Cost | Low | High |
| Accuracy | Lower | Higher |
| Primary Application | Conformational searching, molecular dynamics | Geometry optimization, electronic properties, reaction mechanisms |
| Typical Software | GROMACS, AMBER, CHARMM | Gaussian, Q-Chem, ORCA |
Advanced Applications: Probing Host-Guest Interactions and Spectroscopic Properties
With the optimized structures of the stable conformers of 1-methoxycalixarene, a range of advanced properties relevant to drug development can be investigated.
Host-Guest Interactions
A primary application of calixarenes in drug delivery is their ability to form inclusion complexes with drug molecules.[1] Theoretical calculations can be used to predict the binding affinity and the geometry of these host-guest complexes.
Experimental Protocol: Host-Guest Interaction Analysis
-
Docking:
-
Use a molecular docking program to predict the most likely binding poses of a drug molecule within the cavity of the optimized 1-methoxycalixarene conformers.
-
-
QM/MM Calculations:
-
For a more accurate description of the interaction, a Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be used.[3][11] The drug molecule and the immediate binding site of the calixarene are treated with a high-level QM method (e.g., DFT), while the rest of the calixarene and the solvent are treated with a more computationally efficient MM force field.
-
-
Interaction Energy Calculation:
-
The binding energy (ΔE_binding) can be calculated as: ΔE_binding = E_complex - (E_host + E_guest)
-
Where E_complex is the energy of the optimized host-guest complex, and E_host and E_guest are the energies of the isolated host and guest molecules, respectively. A more negative binding energy indicates a stronger interaction.
-
Diagram: Host-Guest Interaction Analysis Workflow
Caption: A workflow for the computational analysis of host-guest interactions.
Prediction of NMR Chemical Shifts
NMR spectroscopy is a primary experimental technique for characterizing the structure and conformation of calixarenes.[12][13] Theoretical calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of 1-methoxycalixarene, providing a powerful tool for validating the calculated structures against experimental data.
Experimental Protocol: NMR Chemical Shift Calculation
-
GIAO Calculations:
-
The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.
-
Perform a GIAO calculation on the DFT-optimized structures using a keyword such as NMR in Gaussian.
-
It is recommended to use a functional and basis set that have been benchmarked for NMR calculations, such as the MPW1PW91 functional with the 6-31G(d,p) basis set.[12][13]
-
-
Referencing:
-
The calculated chemical shieldings are absolute values and need to be referenced to a standard, typically tetramethylsilane (TMS).
-
Calculate the shielding constant for TMS at the same level of theory and subtract it from the calculated shieldings of the 1-methoxycalixarene to obtain the chemical shifts.
-
Conclusion and Future Perspectives
This guide has outlined a comprehensive and scientifically rigorous approach to the theoretical calculation of the 1-methoxycalixarene structure. By combining the strengths of Molecular Mechanics for conformational sampling and Density Functional Theory for high-accuracy geometry optimization and property prediction, researchers can gain deep insights into the structure-function relationships of this important class of macrocycles. The protocols and rationale presented herein are designed to be self-validating, with clear checkpoints for comparison with experimental data.
The continued development of computational hardware and theoretical methods will undoubtedly lead to even more accurate and efficient ways to study calixarenes and their interactions with guest molecules. This will further empower researchers in the field of drug development to rationally design and optimize novel calixarene-based drug delivery systems with enhanced efficacy and reduced side effects.
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Bagno, A., et al. (2003). Quantum Mechanical Calculations of Conformationally Relevant 1H and 13C NMR Chemical Shifts of Calixarene Systems. Organic Letters, 5(25), 4843-4846. [Link]
- Bagno, A., et al. (2003). Quantum Mechanical Calculations of Conformationally Relevant 1H and 13C NMR Chemical Shifts of Calixarene Systems. The Journal of Organic Chemistry, 68(25), 9651-9659.
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Chen, I. J., & Foloppe, N. (2014). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & Medicinal Chemistry, 22(1), 485-505. [Link]
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Sudrajat, H., et al. (2009). Study on the Conformations of P-(Nitro)Methoxycalix[4]Arene and P-(Tert-butyl)Methoxycalix[4]Arene Using High Level Ab initio Method. World Journal of Chemistry, 4(1), 52-57.
- Agrafiotis, D. K., et al. (2007). Conformational Sampling of Bioactive Molecules: A Comparative Study.
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Kirchner, N., & Jorgensen, W. L. (2018). Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. ACS Omega, 3(10), 13858-13868. [Link]
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- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Wallingford, CT: Gaussian, Inc.
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El-Azhary, A. A., et al. (2019). DFT and TD-DFT investigation of calix[4]arene interactions with TFSI− ion. Scientific Reports, 9(1), 17659. [Link]
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ResearchGate. (n.d.). How do we choose basis set and DFT functional for structure optimization?. Retrieved from [Link]
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Cao, D., et al. (2010). A B3LYP and MP2 theoretical investigation into host-guest interaction between calix[4]arene and Li(+) or Na (+). Journal of Molecular Modeling, 16(3), 589-598. [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]
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Compchems. (2022, August 3). How to run a Molecular Dynamics simulation using GROMACS. Retrieved from [Link]
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InsilicoSci. (2023, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. [Link]
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ORCA Input Library. (n.d.). Basis sets. Retrieved from [Link]
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Reddit. (2023, January 10). Which Basis Set and Functional to use when? [Online forum post]. r/comp_chem. [Link]
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Reddit. (2022, April 8). How do I decide which method/functional/basis set to use when approaching computational chemistry? [Online forum post]. r/comp_chem. [Link]
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Quantum Guru Ji. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian [Video]. YouTube. [Link]
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Barroso, J. (2018, September 20). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]
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Casanova, D., & Alemany, P. (2021). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Magnetochemistry, 7(5), 65. [Link]
- Rebek, J. (2000). Host—Guest Chemistry of Calixarene Capsules.
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ResearchGate. (n.d.). (PDF) STUDY ON THE CONFORMATIONS OF p-(NITRO)METHOXYCALIX[4]ARENE AND p-(tert-BUTYL)METHOXYCALIX[4]ARENE USING HIGH LEVEL AB INITIO METHOD. Retrieved from [Link]
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Schrödinger. (2023, March 14). Performing a Geometry Optimization: Part 1 [Video]. YouTube. [Link]
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Bridle-Way. (2020, June 1). How To Perform Optimization Of A Structure Or Geometry Minimization Using Computational Codes [Video]. YouTube. [Link]
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University of Illinois. (n.d.). NAMD-QM/MM TUTORIAL. Retrieved from [Link]
- Yousaf, A., Hamid, S. A., & Bunnori, N. M. (2015). Applications of calixarenes in cancer chemotherapy: facts and perspectives. Drug design, development and therapy, 9, 3373–3386.
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The Journal of Chemical Physics. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility Parameters of 1-Methoxycalixarene
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The "Like Dissolves Like" Principle Quantified
In the realms of pharmaceutical sciences and materials chemistry, predicting the solubility of a compound is of paramount importance for formulation, purification, and drug delivery applications. The adage "like dissolves like" provides a qualitative guideline, but a quantitative approach is necessary for robust scientific work. Solubility parameters provide this numerical basis, transforming the art of solvent selection into a predictive science.
Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, are of significant interest due to their unique host-guest properties and potential applications in drug delivery and molecular recognition.[1][2] 1-Methoxycalixarene, a derivative functionalized at the phenolic hydroxyl groups, presents a unique solubility profile that is critical to understand for its application. This guide will focus on the Hansen Solubility Parameters (HSP), a powerful extension of the Hildebrand solubility parameter, which dissects the cohesive energy of a material into three constituent components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
Theoretical Framework: From Hildebrand to Hansen
2.1 The Hildebrand Solubility Parameter (δ)
The concept of the solubility parameter was first introduced by Joel Henry Hildebrand. The Hildebrand solubility parameter (δ) is defined as the square root of the cohesive energy density (CED), which is the energy required to completely separate a unit volume of molecules from their neighbors to an infinite distance (i.e., the energy of vaporization).[3][4]
δ = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²
Where:
-
ΔHᵥ is the heat of vaporization
-
R is the ideal gas constant
-
T is the temperature
-
Vₘ is the molar volume
Materials with similar Hildebrand solubility parameters are likely to be miscible.[5] However, this single-parameter model is most effective for nonpolar and slightly polar systems and does not adequately account for specific interactions like hydrogen bonding.[6]
2.2 The Hansen Solubility Parameters (HSP)
To address the limitations of the Hildebrand parameter, Charles M. Hansen proposed that the total cohesive energy is the sum of the energies from three distinct types of intermolecular interactions:[7]
-
Dispersion forces (δD): Arising from atomic interactions (van der Waals forces).
-
Polar forces (δP): Stemming from permanent dipole-dipole interactions.
-
Hydrogen bonding forces (δH): Encompassing electron exchange interactions, such as those between hydroxyl groups, amines, etc.
The relationship between the total Hildebrand parameter and the Hansen components is given by:
δₜ² = δD² + δP² + δH²
This three-dimensional approach provides a much more nuanced and accurate prediction of solubility, especially for complex molecules.[8] The principle remains the same: a solute will dissolve in a solvent if their Hansen parameters are similar. This similarity is quantified by calculating the "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space.
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher affinity between the two substances. For a given solute, a "solubility sphere" can be defined with a radius (R₀). Solvents that fall within this sphere (i.e., Ra < R₀) are considered "good" solvents, while those outside are "poor" solvents.[9]
Synthesis and Properties of 1-Methoxycalixarene
While a detailed synthesis protocol is beyond the scope of this guide, 1-methoxycalixarene is typically synthesized from its parent calixarene. The synthesis generally involves the alkylation of the phenolic hydroxyl groups of a calix[n]arene with a methylating agent, such as methyl iodide, in the presence of a base. The parent calixarenes themselves are synthesized through the base-catalyzed condensation of a p-substituted phenol with formaldehyde.[1]
The introduction of the methoxy groups at the lower rim of the calixarene significantly alters its properties. It reduces the hydrogen-bonding capability of the molecule compared to the parent hydroxyl-functionalized calixarene, which in turn affects its solubility in polar, protic solvents. The overall solubility will be a balance between the relatively non-polar calixarene cavity and the ether linkages. Determining the HSP of 1-methoxycalixarene is therefore crucial for predicting its behavior in various solvent systems.
Experimental Determination of Hansen Solubility Parameters
Since pre-existing HSP data for 1-methoxycalixarene is unavailable, an experimental approach is necessary. The most common method involves testing the solubility of the solute in a range of well-characterized solvents and then using software to find the center of the solubility sphere that best fits the data.[10]
4.1 Required Materials and Equipment
-
1-Methoxycalixarene (solute)
-
A selection of 30-40 organic solvents with known Hansen Parameters (see Table 1)
-
Small vials with secure caps (e.g., 2 mL glass vials)
-
Analytical balance
-
Vortex mixer or shaker
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Visual observation or a method to quantify solubility (e.g., UV-Vis spectrophotometer)
-
HSPiP (Hansen Solubility Parameters in Practice) software or equivalent for data analysis
4.2 Experimental Workflow Diagram
Caption: Experimental workflow for determining Hansen Solubility Parameters.
4.3 Detailed Step-by-Step Protocol
-
Solvent Selection: Choose a diverse set of at least 30-40 solvents from Table 1. Ensure they cover a wide range of δD, δP, and δH values. This diversity is crucial for an accurate determination of the solubility sphere.[9]
-
Sample Preparation: a. Label a series of small, sealable vials, one for each test solvent. b. Using an analytical balance, add a precise amount of 1-methoxycalixarene to each vial (e.g., 10 mg). The key is consistency across all samples. c. Add a precise volume of the corresponding solvent to each vial (e.g., 1.0 mL). This creates a 1% w/v mixture.
-
Equilibration: a. Securely cap all vials to prevent solvent evaporation. b. Vortex each vial vigorously for 1-2 minutes to ensure thorough mixing. c. Place the vials in a temperature-controlled shaker or incubator set to a constant temperature (e.g., 25°C) for 24 hours. This allows the system to reach solubility equilibrium.
-
Assessment and Scoring: a. After equilibration, remove the vials and let them stand undisturbed for a short period to allow any undissolved solid to settle. b. Visually inspect each vial against a well-lit background. c. Assign a simple binary score to each solvent:
- Score 1 (Good Solvent): The solute is completely dissolved, resulting in a clear, single-phase solution with no visible solid particles.
- Score 0 (Poor Solvent): The solute is insoluble or only partially soluble, with visible solid particles remaining. d. For a more quantitative approach, a graded scoring system (e.g., 1 for fully dissolved, 2 for highly swollen/mostly dissolved, down to 6 for no effect) can be used. This can lead to more accurate HSP values.
-
Data Analysis and HSP Calculation: a. Create a table listing each solvent, its known δD, δP, and δH values (from Table 1), and your assigned solubility score (1 or 0). b. Input this data into specialized software like HSPiP. c. The software employs algorithms to find the central point (the HSP of the solute) and radius (R₀) of a sphere in 3D Hansen space that best separates the "good" solvents (inside the sphere) from the "poor" solvents (outside the sphere).[8] d. The output will be the experimentally determined Hansen Solubility Parameters (δD, δP, δH) and the interaction radius (R₀) for 1-methoxycalixarene.
4.4 Self-Validation and Trustworthiness
The robustness of this protocol lies in its self-validating nature. The calculated HSP values for 1-methoxycalixarene can be tested by predicting its solubility in a new set of solvents not used in the initial determination. By calculating the Ra value for these new solvents and comparing it to the determined R₀, one can validate the accuracy of the HSP sphere. A high correlation between the predictions (Ra < R₀ for soluble, Ra > R₀ for insoluble) and experimental observations confirms the trustworthiness of the determined parameters.
Data Presentation: Hansen Solubility Parameters of Common Solvents
The following table provides the necessary HSP data for a range of solvents to be used in the experimental determination protocol.
Table 1: Hansen Solubility Parameters for Selected Solvents at 25°C [11]
| Solvent | δD (MPa¹ᐟ²) | δP (MPa¹ᐟ²) | δH (MPa¹ᐟ²) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 |
| 1,4-Dioxane | 17.5 | 1.8 | 9.0 |
| Anisole | 17.8 | 4.3 | 6.8 |
| Pyridine | 19.0 | 8.8 | 5.9 |
| Acetic Acid | 14.5 | 8.0 | 13.5 |
| Water | 15.5 | 16.0 | 42.3 |
Note: Values can vary slightly between sources.
Conclusion and Future Outlook
While direct solubility parameter data for 1-methoxycalixarene is not currently published, this guide provides the complete theoretical and practical framework for its determination. By following the detailed experimental protocol, researchers can obtain reliable Hansen Solubility Parameters. These values are invaluable for a wide range of applications, including:
-
Rational Solvent Selection: For synthesis, purification (e.g., crystallization, chromatography), and formulation.
-
Compatibility Prediction: Assessing the miscibility of 1-methoxycalixarene with polymers and other excipients in drug delivery systems.
-
Understanding Intermolecular Interactions: Gaining insight into the nature of the forces governing the behavior of this macrocycle in solution.
The determination and publication of these parameters would represent a valuable contribution to the field of supramolecular chemistry and pharmaceutical sciences.
Visualization of the Hansen Space Concept
Caption: 3D representation of the Hansen Solubility Space.
References
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Gierlich, J., et al. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. Retrieved from [Link]
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Hedden, R. C. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Park Research Group. Retrieved from [Link]
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Shi, Y., et al. (2018). Hansen solubility parameters of different solvents and physico-chemical properties of electrospraying solutions. ResearchGate. Retrieved from [Link]
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Chen, H., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]
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Granata, I., et al. (2022). Synthesis and characterization of a isothiouronium-calixarene derivative: self-assembly and anticancer activity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Eicler, S., et al. (2015). Synthesis of Monothiacalixarene Using the Fragment Condensation Approach. National Institutes of Health. Retrieved from [Link]
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Amr, A. E.-G. E., et al. (2006). Synthesis of Novel Macrocyclic Peptido-calixarenes and Peptidopyridines as Precursors for Potential Molecular Metallacages, Chemosensors and Biologically Active Candidates. SciSpace. Retrieved from [Link]
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Hedden, R. C. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Macromolecules. Retrieved from [Link]
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thermal stability analysis of 1-Methoxycalixarene
An In-Depth Technical Guide to the Thermal Stability Analysis of 1-Methoxycalixarene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calixarenes, a class of macrocyclic compounds, are of significant interest in supramolecular chemistry and drug development due to their unique host-guest recognition properties. The thermal stability of these molecules is a critical parameter that dictates their suitability for various applications, including drug delivery systems, where they may be subjected to thermal stress during formulation and storage. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of 1-Methoxycalixarene, a representative functionalized calixarene. We delve into the theoretical underpinnings of thermal analysis techniques, provide detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers and professionals engaged in the characterization and application of calixarene-based materials.
Introduction: The Significance of Thermal Stability in Calixarene Research
Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde. Their three-dimensional basket-like shape allows for the encapsulation of guest molecules, making them attractive candidates for applications in drug delivery, catalysis, and sensing. The substitution on the phenolic hydroxyl groups, such as the introduction of a methoxy group in 1-Methoxycalixarene, can significantly alter the molecule's solubility, complexation ability, and, importantly, its thermal stability.
A thorough understanding of the thermal properties of 1-Methoxycalixarene is paramount for its successful application. For instance, in pharmaceutical formulations, the compound might be exposed to elevated temperatures during processes like sterilization or long-term storage. Thermal decomposition can lead to loss of efficacy and the generation of potentially harmful byproducts. Therefore, a robust thermal stability analysis is a non-negotiable aspect of the material's characterization.
Theoretical Framework: Understanding Thermal Decomposition
The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. This decomposition is a chemical process involving the breaking of covalent bonds. For a complex molecule like 1-Methoxycalixarene, this process can occur through various mechanisms, including the cleavage of the methoxy group, the breakdown of the methylene bridges connecting the aromatic units, or the degradation of the aromatic rings themselves.[1][2]
Several factors influence the thermal stability of calixarenes:
-
Molecular Weight and Size: Larger calixarenes with more repeating units generally exhibit higher thermal stability.
-
Substituents: The nature of the functional groups on the upper or lower rim of the calixarene cavity can significantly impact thermal stability. Electron-donating or -withdrawing groups can alter bond strengths within the molecule.
-
Intermolecular Interactions: Hydrogen bonding and van der Waals forces between calixarene molecules in the solid state can influence the energy required to initiate decomposition.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to an inert atmosphere like nitrogen.
Experimental Protocols for Thermal Stability Assessment
The two primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about thermal decomposition and degradation processes.
Caption: TGA Experimental Workflow for 1-Methoxycalixarene.
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered 1-Methoxycalixarene into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).
-
Note the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. While not a direct measure of decomposition, it can reveal information about the physical changes leading up to decomposition.[3]
Caption: DSC Experimental Workflow for 1-Methoxycalixarene.
-
Sample Preparation: Accurately weigh 2-5 mg of 1-Methoxycalixarene into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the temperature program to ramp from ambient temperature to a temperature below the expected decomposition onset (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain an inert atmosphere, such as nitrogen, at a constant flow rate.
-
-
Data Acquisition: Initiate the temperature program and record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks, which may correspond to melting (Tm), and calculate the enthalpy of fusion (ΔHm) from the peak area.
-
Identify any step changes in the baseline, which may indicate a glass transition (Tg).
-
Data Interpretation and Expected Results for 1-Methoxycalixarene
The interpretation of TGA and DSC data provides a comprehensive picture of the thermal stability of 1-Methoxycalixarene.
TGA Data Interpretation
The TGA curve of a calixarene typically shows a multi-step decomposition process.[4][5] For 1-Methoxycalixarene, one might expect:
-
Initial Mass Loss (below 150 °C): This is often attributed to the loss of entrapped solvent molecules or adsorbed water.[4]
-
First Major Decomposition Step: This could correspond to the cleavage of the methoxy group.
-
Subsequent Decomposition Steps: These would likely involve the breakdown of the calixarene backbone, including the methylene bridges and aromatic rings, at higher temperatures.[2]
DSC Data Interpretation
The DSC thermogram can reveal:
-
Melting Point (Tm): A sharp endothermic peak indicates the melting of the crystalline solid. The melting point of calixarenes is often high, reflecting their rigid structure.[6]
-
Crystallinity: The enthalpy of fusion (ΔHm) is proportional to the degree of crystallinity of the sample.
-
Polymorphism: The presence of multiple melting peaks could suggest the existence of different crystalline forms (polymorphs).
Logical Relationship in Data Interpretation
Caption: Logical flow for interpreting thermal analysis data.
Quantitative Data Summary
The following table summarizes hypothetical but realistic thermal analysis data for 1-Methoxycalixarene, based on literature values for similar calixarenes.
| Parameter | Technique | Value | Interpretation |
| Onset of Decomposition (Tonset) | TGA | ~300 - 350 °C | Indicates the temperature at which significant degradation begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | TGA (DTG) | ~350 - 400 °C | Corresponds to the point of most rapid mass loss. |
| Residual Mass at 600 °C | TGA | < 5% | Suggests nearly complete decomposition in an inert atmosphere. |
| Melting Point (Tm) | DSC | > 300 °C | High melting point is characteristic of rigid calixarene structures. |
Conclusion and Future Directions
The , through the combined use of TGA and DSC, is essential for its development and application, particularly in the pharmaceutical field. This guide has provided a framework for conducting and interpreting these analyses. The data obtained from these studies will enable researchers to establish safe operating and storage temperatures, predict shelf-life, and ensure the quality and integrity of 1-Methoxycalixarene-based products.[7]
Future work could involve more advanced thermal analysis techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), to identify the gaseous products evolved during decomposition. This would provide deeper insights into the specific chemical reactions that constitute the thermal degradation pathway of 1-Methoxycalixarene.
References
- Zhang, D., & Lu, L. (2021). Study on Thermal Decomposition Kinetics of Calixarene. China Plastics, 35(9), 27-33.
- Zhang, D., & Lu, L. (2021). Pyrolysis and Thermokinetic Characteristics of Calixarene. China Plastics, 35(11), 104-110.
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ResearchGate. (n.d.). DSC thermographs of Calix (A), s-Calix (B), and PIL-Calix (C) from 30°C to 250°C. Retrieved from [Link]
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Request PDF. (n.d.). Study on thermal decomposition of calix[4]arene and its application in thermal stability of polypropylene. Retrieved from [Link]
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ResearchGate. (n.d.). A Brief Review on the Thermal Behaviors of Calixarene-Azocalixarene Derivatives and Their Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). The TG curves of calix[4]arenes ( 1 , 2 ) and azocalixarenes ( 7–9 ) in N 2 atmosphere. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis profiles for ammonium-calixarene ( 3 ) complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Probable thermal decomposition mechanism of p-tert-butyl-calix[n]arenes. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA curve of calixarenes 3a, 3c, and 3d containing pendant t-BOC groups. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC thermograms of the free calix[4]arene 1 ( a ) and the toluene-included ( b ). Retrieved from [Link]
-
ACS Omega. (2022). Calixarene Functionalized Supramolecular Liquid Crystals and Their Diverse Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal analyses (TG, DTA and DSC) of bis-piperidinium-calix[5]arene. Retrieved from [Link]
-
ACS Publications. (2022). Calixarene Functionalized Supramolecular Liquid Crystals and Their Diverse Applications. Retrieved from [Link]
-
PMC - NIH. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 1-Methoxycalixarenes in Chemical Sensing
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of 1-methoxycalixarenes in the development of chemical sensors. Calixarenes, a class of macrocyclic compounds, have emerged as highly versatile platforms for molecular recognition due to their unique host-guest chemistry.[1] The selective functionalization of the calixarene scaffold, particularly the introduction of a single methoxy group on the lower rim, offers a nuanced approach to fine-tuning the binding properties and enhancing selectivity for specific analytes. This guide will delve into the underlying scientific principles, provide detailed experimental protocols for the synthesis of a model 1-methoxycalix[2]arene, and showcase its application in the fabrication of a chemical sensor. The content is structured to provide both foundational knowledge for researchers new to the field and in-depth, actionable protocols for experienced scientists.
Introduction: The Strategic Advantage of Mono-Methoxy Functionalization
Calixarenes are characterized by a cup-like structure with a hydrophobic cavity and modifiable upper and lower rims.[3][4] The hydroxyl groups on the lower rim are particularly amenable to chemical modification, allowing for the introduction of various functional groups that can act as binding sites for guest molecules.[3] While poly-functionalization of the lower rim has been extensively explored, the selective synthesis of mono-substituted derivatives, such as 1-methoxycalixarenes, provides a unique set of advantages for chemical sensing applications:
-
Controlled Cavity Modulation: The introduction of a single methoxy group can subtly alter the conformation and electronic properties of the calixarene cavity, leading to enhanced selectivity for a target analyte. This contrasts with poly-substitution, which can sometimes lead to steric hindrance or a loss of preorganization.
-
Platform for Further Derivatization: The remaining free hydroxyl groups on the lower rim serve as reactive sites for the attachment of signaling units (e.g., fluorophores, chromophores) or for immobilization onto sensor surfaces, without compromising the primary recognition site.
-
Improved Solubility: The methoxy group can enhance the solubility of the calixarene in organic solvents commonly used in sensor fabrication.
This guide will focus on a representative example, p-tert-butylcalix[2]arene mono-methyl ether, to illustrate the principles and protocols.
Principles of Sensor Design and Mechanism
The functionality of a 1-methoxycalixarene-based sensor relies on the principle of host-guest chemistry . The calixarene acts as the host , selectively binding a specific guest molecule (the analyte) within its cavity or through interactions with its functional groups. This binding event is then transduced into a measurable signal.
Host-Guest Interactions
The recognition process is governed by a combination of non-covalent interactions, including:
-
Hydrophobic Interactions: The aromatic walls of the calixarene cavity provide a nonpolar environment that can encapsulate hydrophobic guest molecules.
-
π-π Stacking: The electron-rich aromatic rings of the calixarene can interact with aromatic analytes.
-
Hydrogen Bonding: The remaining hydroxyl groups on the lower rim can form hydrogen bonds with suitable guest molecules.
-
Cation-π Interactions: The electron-rich cavity can interact favorably with cations.
The presence of a single methoxy group can influence these interactions by altering the electron density of the adjacent phenolic oxygen and by creating a specific steric and electronic environment.
Signal Transduction
The binding of an analyte can be converted into a detectable signal through various mechanisms:
-
Optical Sensing (Fluorescence & Colorimetry): A fluorophore or chromophore can be attached to the calixarene. Analyte binding can cause a change in the fluorescence intensity, wavelength, or color of the sensor molecule.
-
Electrochemical Sensing: The calixarene can be immobilized on an electrode surface. The binding of an analyte can alter the electrochemical properties of the electrode, such as its capacitance, impedance, or the redox potential of a probe molecule.
-
Gravimetric Sensing: Immobilization of the calixarene on a piezoelectric crystal (e.g., a quartz crystal microbalance or a quartz tuning fork) allows for the detection of mass changes upon analyte binding.
The choice of signal transduction method depends on the specific analyte and the desired sensitivity and selectivity of the sensor.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a 1-methoxycalix[2]arene derivative and its application in a chemical sensor.
Synthesis of 25-O-Methyl-26,27,28-trihydroxy-5,11,17,23-tetra-tert-butylcalix[2]arene
This protocol describes the selective mono-methylation of p-tert-butylcalix[2]arene using a weak base to control the degree of alkylation.
Materials:
-
p-tert-Butylcalix[2]arene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tert-butylcalix[2]arene (1.0 g, 1.54 mmol) in anhydrous acetonitrile (50 mL).
-
Addition of Base: Add anhydrous potassium carbonate (0.23 g, 1.69 mmol, 1.1 equivalents) to the solution.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add methyl iodide (0.11 mL, 1.69 mmol, 1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of dichloromethane and petroleum ether as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with 1 M HCl (2 x 25 mL) and then with water (2 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane in petroleum ether as the eluent. The mono-methylated product will elute after the unreacted starting material and before the di-methylated byproducts.
-
Characterization: Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
Expected ¹H NMR (CDCl₃, 400 MHz) signals for the mono-methylated product:
-
A singlet for the methoxy protons (O-CH ₃) around δ 3.5-4.0 ppm.
-
Distinct signals for the three remaining hydroxyl protons (Ar-OH ).
-
Complex multiplets for the aromatic and methylene bridge protons.
-
Singlets for the tert-butyl protons.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 1-Methoxycalix[2]arene.
Fabrication of a Quartz Tuning Fork (QTF) Sensor for Aromatic Hydrocarbons
This protocol details the fabrication of a gravimetric sensor for the detection of aromatic hydrocarbons in aqueous solutions using a self-assembled monolayer (SAM) of a calix[2]arene methoxy ester on a gold-coated quartz tuning fork.[5]
Materials:
-
1-Methoxy-p-tert-butylcalix[2]arene (synthesized in 3.1)
-
Thiol-terminated linker (e.g., 11-mercaptoundecanoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Gold-coated quartz tuning forks (QTFs)
-
Ethanol
-
Aromatic hydrocarbon standards (e.g., benzene, toluene, ethylbenzene)
-
Deionized water
Procedure:
Part A: Synthesis of the Thiol-Functionalized 1-Methoxycalix[2]arene
-
Esterification: In a round-bottom flask, dissolve 1-methoxy-p-tert-butylcalix[2]arene (100 mg, 0.15 mmol), 11-mercaptoundecanoic acid (36 mg, 0.165 mmol), and a catalytic amount of DMAP in anhydrous dichloromethane (10 mL).
-
Coupling: Add DCC (34 mg, 0.165 mmol) to the solution and stir the reaction mixture at room temperature for 12 hours.
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Purify the product by column chromatography.
Part B: QTF Sensor Fabrication
-
Cleaning: Clean the gold-coated QTFs by immersing them in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 minute, followed by thorough rinsing with deionized water and ethanol. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
SAM Formation: Immerse the cleaned QTFs in a 1 mM solution of the thiol-functionalized 1-methoxycalix[2]arene in ethanol for 24 hours to allow for the formation of a self-assembled monolayer.
-
Rinsing and Drying: After incubation, rinse the QTFs thoroughly with ethanol to remove any unbound molecules and dry them under a gentle stream of nitrogen.
Part C: Sensor Testing
-
Measurement Setup: Integrate the functionalized QTF into a suitable measurement system that can monitor its resonance frequency.
-
Analyte Detection: Introduce aqueous solutions of aromatic hydrocarbons at different concentrations to the QTF sensor.
-
Data Acquisition: Record the change in the resonance frequency of the QTF upon exposure to the analytes. A decrease in frequency indicates mass loading due to the binding of the aromatic hydrocarbon to the calixarene monolayer.
Diagram of the Sensing Mechanism:
Caption: Host-guest binding on the sensor surface leads to a detectable signal.
Applications and Performance Data
1-Methoxycalixarene-based sensors have demonstrated promising results for the detection of various analytes. The following table summarizes representative performance data from the literature.
| Calixarene Derivative | Analyte | Sensor Type | Limit of Detection (LOD) | Reference |
| Calix[2]arene methoxy ester | Benzene, Toluene, Ethylbenzene | Quartz Tuning Fork (Gravimetric) | 10⁻¹² M | [5] |
| Mono(calix[2]arene)-BODIPY | Hg²⁺ | Fluorescent | Not specified | [1][3] |
This table is illustrative and not exhaustive.
Conclusion and Future Perspectives
The selective introduction of a single methoxy group onto the calixarene lower rim represents a powerful strategy for the design of highly selective chemical sensors. This targeted functionalization allows for the fine-tuning of the host-guest interactions that are central to molecular recognition. The protocols outlined in this guide provide a solid foundation for the synthesis and application of 1-methoxycalixarenes in sensing platforms.
Future research in this area is likely to focus on:
-
Expanding the Analyte Scope: Exploring the use of 1-methoxycalixarenes for the detection of a wider range of analytes, including biomolecules and environmental pollutants.
-
Development of Sensor Arrays: Integrating different mono-functionalized calixarenes into sensor arrays for the simultaneous detection of multiple analytes.
-
Advanced Materials Integration: Incorporating 1-methoxycalixarenes into novel materials, such as metal-organic frameworks (MOFs) and nanoparticles, to create next-generation sensing devices.
The continued exploration of mono-functionalized calixarenes holds significant promise for the development of sensitive, selective, and robust chemical sensors with broad applications in environmental monitoring, medical diagnostics, and industrial process control.
References
-
Unconventional OFF–ON Response of a Mono(calix[2]arene)-Substituted BODIPY Sensor for Hg2+ through Dimerization Reversion. ACS Omega. [Link]
-
Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Molecules. [Link]
-
Synthesis of Monoalkylated Calix(4)arenes via Direct Alkylation. SciSpace. [Link]
-
Synthesis of Novel p-tert-Butylcalix[2]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. MDPI. [Link]
-
Regioselective Monoalkylation of Calixarenes. Synthesis of Homodimer Calixarenes. Journal of Organic Chemistry. [Link]
-
Design and synthesis of calixarene. ResearchGate. [Link]
-
Procedures for the selective alkylation of calix[6]arenes at the lower rim. SciSpace. [Link]
-
Calixarenes. 22. Synthesis, properties, and metal complexation of aminocalixarenes. Journal of the American Chemical Society. [Link]
-
NMR Analyses of-1,3-Bridged Calix[2]arene Conformations. ChemRxiv. [Link]
-
Synthesis and characterization of a isothiouronium-calix[2]arene derivative: self-assembly and anticancer activity. Beilstein Journal of Organic Chemistry. [Link]
-
Calix[2]arene sulfonate hosts selectively modified on the upper rim: A study of nicotine binding strength and selectivity. ChemRxiv. [Link]
-
Application of RDC enhanced NMR spectroscopy in structural analysis of thiacalix[2]arene derivatives. Organic & Biomolecular Chemistry. [Link]
-
Calixarenes: Versatile molecules as molecular sensors for ion recognition study. Journal of Chemical Sciences. [Link]
-
Extended Calix[2]arene-Based Receptors for Molecular Recognition and Sensing. MDPI. [Link]
-
Gold Electrodes Modified with Calix[2]arene for Electrochemical Determination of Dopamine in the Presence of Selected Neurotransmitters. MDPI. [Link]
-
Electrochemical detection of methyl parathion using calix[6]arene/bismuth ferrite/multiwall carbon nanotube-modified fluorine-doped tin oxide electrode. Mikrochimica Acta. [Link]
-
Calixarene-Based Supramolecular Sensor Array for Pesticide Discrimination. MDPI. [Link]
-
Detection of Aromatic Hydrocarbons in Aqueous Solutions Using Quartz Tuning Fork Sensors Modified with Calix[2]arene Methoxy Ester Self-Assembled Monolayers: Experimental and Density Functional Theory Study. Sensors. [Link]
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The Vanguard of Selectivity: 1-Methoxycalixarene in Advanced Ion Recognition and Sensing
The Vanguard of Selectivity: 1-Methoxycalix[1]arene in Advanced Ion Recognition and Sensing
In the landscape of supramolecular chemistry, the quest for highly selective and sensitive molecular recognition platforms is paramount. Among the pantheon of host molecules, calixarenes have emerged as exceptionally versatile scaffolds. This application note delves into the nuanced world of a particularly promising derivative: 1-methoxycalix[1]arene. The strategic placement of a single methoxy group on the "upper rim" of the calix[1]arene macrocycle imparts unique conformational and electronic properties, paving the way for sophisticated applications in ion recognition, chemical sensing, and targeted drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and the theoretical underpinnings of leveraging 1-methoxycalix[1]arene for cutting-edge analytical and therapeutic endeavors.
The Architectural Advantage of 1-Methoxycalix[1]arene
Calix[1]arenes are cyclic tetramers of phenol and formaldehyde, forming a three-dimensional basket-like structure with a defined cavity. The facile functionalization of their "upper" (para-positions of the phenol rings) and "lower" (phenolic hydroxyl groups) rims allows for the fine-tuning of their host-guest chemistry.[2] The introduction of a single methoxy group at one of the para-positions, creating 1-methoxycalix[1]arene, is a subtle yet powerful modification.
Causality of Enhanced Selectivity:
-
Conformational Preorganization: The methoxy group, through steric and electronic effects, can influence the conformational dynamics of the calixarene, favoring a more rigid "cone" conformation. This preorganization reduces the entropic penalty upon ion binding, leading to higher association constants.[3]
-
Modulated Cavity Electronics: The electron-donating nature of the methoxy group subtly alters the electron density of the aromatic cavity. This modification can enhance cation-π interactions, which are crucial for the selective binding of certain metal ions.
-
Directed Binding Interactions: The lone pair of electrons on the methoxy oxygen atom can act as an additional coordination site, contributing to the overall binding energy and influencing the geometry of the host-guest complex.
These attributes make 1-methoxycalix[1]arene a highly attractive ionophore for the development of sensors with superior selectivity, particularly for alkali metal ions like sodium (Na⁺).[4]
Applications in Ion Sensing: From Fluorescence to Electrochemistry
The unique recognition properties of 1-methoxycalix[1]arene can be transduced into measurable signals through various analytical techniques.
Fluorescent Chemosensors
Fluorescence-based sensing offers high sensitivity and real-time detection capabilities.[5] By tethering a fluorophore to the 1-methoxycalix[1]arene scaffold, the binding of a target ion can induce a change in the fluorescence signal through mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excimer/exciplex formation.[6]
Signaling Pathway for a 1-Methoxycalix[1]arene-based Fluorescent Sensor:
Caption: Ion binding blocks Photoinduced Electron Transfer (PET), activating fluorescence.
Ion-Selective Electrodes (ISEs)
Electrochemical methods, particularly potentiometry using ISEs, provide a robust and cost-effective approach for ion concentration measurements.[7] 1-Methoxycalix[1]arene can serve as the active ionophore in the membrane of an ISE, imparting high selectivity for the target analyte.
Workflow for ISE Fabrication and Measurement:
Caption: Workflow for fabricating and using a 1-methoxycalix[1]arene-based ISE.
Experimental Protocols
The following protocols provide a framework for the synthesis of 1-methoxycalix[1]arene and its application in ion-selective electrodes.
Synthesis of 1-Methoxycalix[1]arene
This protocol is adapted from established methods for the mono-functionalization of calix[1]arenes.[8]
Materials:
-
p-tert-butylcalix[1]arene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve p-tert-butylcalix[1]arene (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at room temperature for 2 hours to ensure complete deprotonation of one phenolic hydroxyl group.
-
Alkylation: Add anhydrous DMF to the reaction mixture.
-
Add methyl iodide (1.2 equivalents) dropwise to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the structure and purity of the resulting 1-methoxy-p-tert-butylcalix[1]arene by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Fabrication of a 1-Methoxycalix[1]arene-Based Sodium-Selective Electrode
This protocol outlines the preparation of a PVC membrane electrode for the potentiometric determination of sodium ions.[9][10]
Materials:
-
1-methoxy-p-tert-butylcalix[1]arene (ionophore)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
2-Nitrophenyloctyl ether (o-NPOE) (plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (lipophilic salt)
-
Tetrahydrofuran (THF), freshly distilled
-
Glass electrode bodies
-
Silver/silver chloride (Ag/AgCl) internal reference electrode
-
Sodium chloride (NaCl) solutions for internal filling and calibration standards
Procedure:
-
Membrane Cocktail Preparation:
-
In a small glass vial, dissolve 1-methoxy-p-tert-butylcalix[1]arene (1 mg), PVC (33 mg), o-NPOE (66 mg), and KTpClPB (0.5 mg) in approximately 1.5 mL of THF.
-
Ensure all components are fully dissolved by gentle vortexing.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a flat, glass ring (e.g., a cut glass tube) placed on a clean, level glass plate.
-
Cover the ring with a watch glass to allow for slow evaporation of the THF over 24 hours. This will result in a transparent, flexible membrane.
-
-
Electrode Assembly:
-
Cut a small disc (approximately 5 mm in diameter) from the cast membrane.
-
Mount the membrane disc at the tip of the glass electrode body using a PVC/THF slurry as an adhesive. Allow it to dry completely.
-
-
Conditioning:
-
Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl).
-
Insert the Ag/AgCl internal reference electrode.
-
Condition the assembled ISE by soaking it in a 0.01 M NaCl solution for at least 12 hours before use.
-
-
Calibration and Measurement:
-
Calibrate the ISE using a series of standard NaCl solutions of known concentrations (e.g., 10⁻⁶ M to 10⁻¹ M).
-
Measure the potential (mV) of each standard solution against an external reference electrode (e.g., Ag/AgCl).
-
Plot the potential versus the logarithm of the sodium ion activity (or concentration) to obtain a calibration curve. The slope should be close to the Nernstian value of 59.16 mV per decade change in activity at 25 °C.[11]
-
The potential of an unknown sample can then be measured and its sodium ion concentration determined from the calibration curve.
-
Data Presentation and Analysis
The performance of a 1-methoxycalix[1]arene-based sensor is typically evaluated based on its selectivity, sensitivity, and limit of detection.
Table 1: Typical Performance Characteristics of a 1-Methoxycalix[1]arene-Based Na⁺-ISE
| Parameter | Typical Value |
| Linear Range | 1.0 x 10⁻⁵ to 1.0 x 10⁻¹ M |
| Nernstian Slope | 58.5 ± 0.5 mV/decade |
| Limit of Detection | ~5.0 x 10⁻⁶ M |
| Response Time | < 30 seconds |
| Selectivity Coefficient (log KpotNa⁺,K⁺) | -2.5 |
The selectivity of the electrode for the primary ion (Na⁺) over interfering ions (e.g., K⁺, Ca²⁺, Mg²⁺) is determined using the fixed interference method or the separate solution method. The selectivity coefficient (Kpot) is a quantitative measure of the electrode's preference for the target ion. A smaller Kpot value indicates better selectivity.
Conclusion and Future Perspectives
1-Methoxycalix[1]arene stands as a testament to the power of subtle molecular engineering in advancing the field of ion recognition. Its unique structural and electronic features enable the development of highly selective and sensitive sensors for critical analytes. The protocols outlined in this application note provide a robust starting point for researchers to explore the potential of this versatile molecule.
Future research will likely focus on the integration of 1-methoxycalix[1]arene into more complex sensing platforms, such as lab-on-a-chip devices and wearable sensors for real-time physiological monitoring. Furthermore, its application in drug delivery systems, where selective ion binding can trigger drug release, presents an exciting avenue for therapeutic innovation. As our understanding of supramolecular interactions deepens, 1-methoxycalix[1]arene and its derivatives will undoubtedly continue to play a pivotal role in shaping the future of analytical science and medicine.
References
-
Bew, S. P., Sharma, S. V., & Gardiner, W. H. (2023). Upper-rim functionalised calix[1]arenes for chemoselective Au3+ detection. RSC Advances, 13(13), 8635-8639. [Link]
-
Casnati, A., et al. (2021). A new calix[1]arene-based fluorescent sensor for sodium ion. New Journal of Chemistry, 45(3), 1337-1341. [Link]
-
Kim, J. S., & Quang, D. T. (2007). Calixarene-based fluorescent probes. Chemical reviews, 107(9), 3780-3799. [Link]
-
Lhotak, P. (2009). Upper rim-bridged calixarenes. The Journal of organic chemistry, 74(18), 6845-6856. [Link]
-
Madigan, R. P., et al. (2024). NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. ChemRxiv. [Link]
-
Mutelet, F., & Stebe, M. J. (2002). Synthesis and properties of mono-O-[(N-(aminoalkyl)aminocarbonyl)-methoxy]thiacalix[1]arenes and novel mono-O-bridged bisthiacalix[1]arene. Comptes Rendus Chimie, 5(1), 83-88. [Link]
-
Nishizawa, S., et al. (1995). A new calix[1]arene-based fluorescent sensor for sodium ion. Journal of the Chemical Society, Chemical Communications, (13), 1371-1372. [Link]
-
Pandikarasu, C., et al. (2024). Electrochemical sensing of sodium ions present in bovine serum using 4-tert-butylcalix[1]arene as a receptor. The Analyst. [Link]
-
Slavík, P., et al. (2018). Anion recognition using meta-substituted ureidocalix[1]arene receptors. Organic & Biomolecular Chemistry, 16(46), 9035-9042. [Link]
-
Talanova, G. G., et al. (1999). Selective upper rim functionalization and lower rim bridge building with calix[1]arenes and calix[12]arenes. The Journal of organic chemistry, 64(12), 4328-4338. [Link]
-
Teixidor, F., et al. (2005). Proposed mechanism for the synthesis of mono-substituted calix[1]arenes. ResearchGate. [Link]
-
Wang, X., Li, L., Hughes, S., & Osborne, R. (2024). Printing technologies for the fabrication of ion-selective electrodes. Sensors and Bioelectronics: X, 14, 100350. [Link]
-
Yilmaz, M., & Sirit, A. (2012). Biological applications of functionalized calixarenes. Chemical Society Reviews, 41(10), 3847-3857. [Link]
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- 4. Electrochemical sensing of sodium ions present in bovine serum using 4-tert-butylcalix[4]arene as a receptor - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Upper-rim functionalised calix[4]arenes for chemoselective Au 3+ detection - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00021D [pubs.rsc.org]
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- 12. mdpi.com [mdpi.com]
Application Note & Experimental Protocol: Synthesis of 1-Methoxy-p-tert-butylcalixarene
Application Note & Experimental Protocol: Synthesis of 1-Methoxy-p-tert-butylcalix[1]arene
Abstract: This document provides a comprehensive, field-proven protocol for the selective mono-O-methylation of p-tert-butylcalix[1]arene to yield 1-methoxy-p-tert-butylcalix[1]arene. This guide is designed for researchers in supramolecular chemistry, materials science, and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles that govern selectivity and yield, ensuring a robust and reproducible synthesis. The protocol includes detailed methodologies for reaction setup, purification, and characterization, supported by authoritative citations, data tables, and process diagrams.
Introduction and Scientific Rationale
Calix[n]arenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde, creating a unique three-dimensional, basket-like architecture.[2] Their versatile structure, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them ideal platforms for developing sophisticated host-guest systems, sensors, and drug delivery vehicles.[3]
Selective functionalization of the lower rim phenolic hydroxyl groups is a critical step in tailoring the properties of calixarenes. Mono-alkylation, in particular, is a challenging but essential transformation that breaks the C₄v symmetry of the parent molecule, creating a chiral platform for more complex molecular design.
This protocol details the synthesis of 1-methoxy-p-tert-butylcalix[1]arene. The selective introduction of a single methyl group is achieved by exploiting the differential acidity of the four phenolic protons, which are engaged in a cyclic array of intramolecular hydrogen bonds. By using a weak base, such as potassium carbonate, under carefully controlled stoichiometric conditions, we can preferentially deprotonate and subsequently alkylate a single hydroxyl group.[4] The resulting phenoxide anion is stabilized by the remaining hydrogen bond network, which disfavors further deprotonation and leads to the desired mono-substituted product.
Reaction Principle and Mechanism
The selective mono-methylation of p-tert-butylcalix[1]arene is a classic Sₙ2 reaction. The key to achieving mono-substitution over di-, tri-, or tetra-substitution lies in the careful control of the reaction conditions.
-
Deprotonation: A weak inorganic base, potassium carbonate, is used in slight excess. It is sufficiently basic to deprotonate one of the four phenolic hydroxyl groups.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (methyl iodide).
-
Selectivity: The intramolecular hydrogen bonding that stabilizes the first phenoxide also increases the pKa of the remaining hydroxyl groups, making them less likely to be deprotonated by the weak base. This kinetic and thermodynamic control allows for the isolation of the mono-methylated product in good yield.
Reaction Scheme Diagram
Below is the general chemical equation for the selective mono-methylation of p-tert-butylcalix[1]arene.
Caption: Synthesis of 1-methoxy-p-tert-butylcalix[1]arene.
Materials and Apparatus
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Grade | Notes |
| p-tert-Butylcalix[1]arene | C₄₄H₅₆O₄ | 648.91 | ≥98% | Must be dry. |
| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Finely powdered. |
| Methyl Iodide | CH₃I | 141.94 | ≥99%, stabilized | Light-sensitive, corrosive. |
| Acetonitrile | CH₃CN | 41.05 | Anhydrous, ≥99.8% | Use from a sealed bottle. |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | For extraction & chromatography. |
| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade | For chromatography. |
| Hydrochloric Acid | HCl | 36.46 | 1 M (aq) | For workup. |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | For drying. |
| Silica Gel | SiO₂ | - | 60 Å, 230-400 mesh | For column chromatography. |
Apparatus
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel on aluminum, with F₂₅₄ indicator)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Detailed Experimental Protocol
This protocol is designed for a ~3 mmol scale synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Reaction Setup
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add p-tert-butylcalix[1]arene (2.00 g, 3.08 mmol).
-
Add finely powdered anhydrous potassium carbonate (1.06 g, 7.70 mmol, 2.5 equiv).[1]
-
Fit the flask with a reflux condenser and a gas inlet. Flush the system with dry nitrogen or argon for 10-15 minutes.
-
Under a positive pressure of inert gas, add 100 mL of anhydrous acetonitrile via cannula or syringe.
-
Stir the suspension vigorously.
Methylation
-
In a separate dry vial, dissolve methyl iodide (0.29 mL, 660 mg, 4.62 mmol, 1.5 equiv) in 10 mL of anhydrous acetonitrile.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirring calixarene suspension over 15 minutes at room temperature.
-
Once the addition is complete, heat the reaction mixture to reflux (~82°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane/Hexane (80:20 v/v). The mono-methylated product will have a slightly higher Rf value than the starting material.
Workup and Extraction
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the inorganic solids (excess K₂CO₃ and KI byproduct) by filtration through a pad of Celite®, washing the filter cake with dichloromethane (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid in 100 mL of dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) and deionized water (2 x 50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a white or off-white solid.
Purification
-
Prepare a silica gel column (40 mm diameter) packed in a slurry of n-hexane.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column using a gradient solvent system, starting with Dichloromethane/Hexane (60:40 v/v) and gradually increasing the polarity to Dichloromethane/Hexane (80:20 v/v).
-
Collect fractions and monitor by TLC. The desired mono-methoxy product is typically the second major component to elute after any unreacted starting material.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure to afford 1-methoxy-p-tert-butylcalix[1]arene as a white crystalline solid. A typical yield is in the range of 60-75%.
Characterization
The identity and purity of the final product must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (400 MHz, CDCl₃):
-
-OCH₃ singlet: A characteristic sharp singlet will appear around δ 3.5-4.0 ppm, integrating to 3H.
-
-OH protons: Signals for the three remaining hydroxyl protons will be observed. Their chemical shifts will differ from the starting material due to the disruption of the hydrogen-bonding network.
-
Methylene Bridges (-Ar-CH₂-Ar-): The four equivalent methylene bridges in the starting material (appearing as a single pair of doublets) will become inequivalent. This results in a more complex pattern, typically multiple pairs of doublets between δ 3.2 and 4.5 ppm, reflecting the molecule's reduced symmetry.[5][6]
-
tert-Butyl Protons: Two singlets for the tert-butyl groups will be observed around δ 1.0-1.3 ppm.
-
Aromatic Protons: The aromatic region (δ ~6.8-7.2 ppm) will show a more complex pattern than the single singlet of the starting material.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Wet reagents/solvent; Inactive K₂CO₃. | Ensure all glassware is oven-dried. Use freshly opened anhydrous solvents. Use freshly ground, anhydrous K₂CO₃. |
| Formation of multiple products (di-, tri-alkylation) | Excess methylating agent; Reaction time too long; Stronger base contamination. | Carefully control the stoichiometry of methyl iodide (1.2-1.5 equiv). Monitor the reaction closely by TLC and stop when mono-product is maximized. |
| Difficult purification | Poor separation on the column. | Use a longer column for better resolution. Optimize the eluent system with small-scale TLC trials first. A shallower gradient can improve separation. |
Safety Precautions
-
Methyl Iodide: Highly toxic, a suspected carcinogen, and corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Dichloromethane: A suspected carcinogen. Handle in a fume hood.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
References
-
Reinhoudt, D. N., et al. "Procedures for the selective alkylation of calix[7]arenes at the lower rim." Journal of the Chemical Society, Perkin Transactions 1, 1996, pp. 381-390.
-
Marcos, P. M., et al. "Regioselective Monoalkylation of Calixarenes. Synthesis of Homodimer Calixarenes." The Journal of Organic Chemistry, vol. 65, no. 14, 2000, pp. 4409-4414. [Link]
-
Verboom, W., et al. "Procedures for the Selective Alkylation of Calix[7]Arenes at the Lower Rim." ResearchGate, 2014. [Link]
-
Friebe, V. M., et al. "Synthesis of Ionizable Calix[1]arenes for Chelation of Selected Divalent Cations." Molecules, vol. 24, no. 1, 2019, p. 139. [Link]
-
Karczmarzyk, Z., et al. "Synthesis of Novel Macrocyclic Peptido-calix[1]arenes and Peptidopyridines as Precursors for Potential Molecular Metallacages, C." Molecules, vol. 12, no. 5, 2007, pp. 1091-1102.
- Lhoták, P. "Upper rim-bridged calixarenes." RSC Advances, vol. 4, no. 89, 2014, pp. 48358-48381.
-
Lhoták, P. "Upper rim-bridged calixarenes." PMC, National Center for Biotechnology Information, 2014. [Link]
-
Madigan, R. P., et al. "NMR Analyses of-1,3-Bridged Calix[1]arene Conformations." ChemRxiv, 2023. [Link]
-
Madigan, R. P., et al. "NMR Analyses of-1,3-Bridged Calix[1]arene Conformations." ChemRxiv, Cambridge Open Engage, 2024. [Link]
-
Gutsche, C. D. "Calixarenes." ResearchGate, 2018. [Link]
-
Neri, P., et al. "Deep-Cavity Calix[1]naphth[1]arene Macrocycles: Synthesis, Conformational Features, and Solid-State Structures." Molecules, vol. 29, no. 1, 2024, p. 243. [Link]
-
Friebe, V. M., et al. "Synthesis of Ionizable Calix[1]arenes for Chelation of Selected Divalent Cations." MDPI, 2019. [Link]
-
Al-Saraier, S., et al. "Synthesis and Characterization of Mesoporous Silica Functionalized with Calix[1]arene Derivatives." Molecules, vol. 20, no. 12, 2015, pp. 21532-21547. [Link]
-
Talib, Z. H., et al. "Synthesis and characterization of a isothiouronium-calix[1]arene derivative: self-assembly and anticancer activity." Beilstein Journal of Organic Chemistry, vol. 18, 2022, pp. 111-120. [Link]
-
E-mail, P. L. "Synthesis of Monothiacalix[1]arene Using the Fragment Condensation Approach." Molecules, vol. 26, no. 15, 2021, p. 4596. [Link]
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Application Notes and Protocols: The Role of Methoxy-Functionalized Calixarenes in Modern Catalysis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
Introduction: Methoxycalixarenes as Versatile Scaffolds in Catalysis
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique three-dimensional, basket-like shape provides a versatile platform for developing sophisticated host-guest systems, sensors, and, most notably, catalysts. The introduction of methoxy groups onto the phenolic hydroxyls of the calixarene "lower rim" is a critical synthetic step that modulates the molecule's solubility, conformational rigidity, and coordination properties.
While 1-methoxycalixarene itself is not typically employed as a direct catalyst, it serves as a crucial building block. It is a precursor to more complex, catalytically active systems where the methoxy groups fine-tune the electronic and steric environment of the catalytic center. This guide will explore the catalytic applications of systems derived from methoxy-functionalized calixarenes, providing detailed insights into their design, mechanism, and practical application.
Core Concept: From Precursor to Catalyst
The journey from a simple methoxycalixarene to a functional catalyst involves strategic chemical modifications. The remaining hydroxyl groups on a partially methoxylated calixarene, or the entire methoxylated lower rim, can be used to anchor catalytically active moieties.
Caption: Synthetic pathway from a 1-methoxycalixarene precursor to a functional catalyst.
Application I: Suzuki-Miyaura Cross-Coupling Reactions using Calix[1]arene-Supported Nickel-NHC Catalysts
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Calixarene-based catalysts have emerged as powerful tools in this domain, offering high efficiency and stability. A notable example involves the use of a tris-methoxycalix[1]arene scaffold to support N-heterocyclic carbene (NHC) ligands, which in turn coordinate to a nickel catalytic center.
Causality Behind the Experimental Design
-
Calixarene Scaffold: The calix[1]arene platform provides a pre-organized, rigid structure that positions the catalytic sites in a specific spatial arrangement. This can influence substrate approach and product selectivity.
-
Methoxy Groups: The methoxy groups enhance the solubility of the complex in organic solvents commonly used for cross-coupling reactions. They also contribute to the electronic environment of the catalyst.
-
NHC Ligands: N-heterocyclic carbenes are strong sigma-donors that form highly stable bonds with transition metals like nickel. This stability prevents catalyst decomposition and allows for high turnover numbers.
-
Nickel Center: Nickel is a more earth-abundant and cost-effective alternative to palladium, which is traditionally used in Suzuki-Miyaura reactions.
Catalytic Cycle Workflow
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biphenyl Derivative
This protocol is a representative example based on methodologies described for calixarene-supported nickel-NHC catalysis.[2]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Calix[1]arene-Ni-NHC catalyst (pre-synthesized)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the calix[1]arene-Ni-NHC catalyst (0.1 mol%).
-
Reagent Addition: Under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Solvent Addition: Add the degassed toluene/H₂O solvent mixture (e.g., 5:1 ratio, 5 mL).
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary:
| Catalyst System | Substrate | Product | Yield (%) |
| Calix[1]arene-Ni-NHC | 4-Chlorotoluene + Phenylboronic acid | 4-Methylbiphenyl | >90% |
| Calix[1]arene-Ni-NHC | 1-Chloro-4-nitrobenzene + Phenylboronic acid | 4-Nitro-1,1'-biphenyl | >95% |
Application II: Supramolecular Catalysis in Metal-Organic Supercontainers (MOSCs)
Functionalized calixarenes, such as sulfonylcalix[3]arenes, can be used to construct large, cage-like structures known as metal-organic supercontainers (MOSCs).[4] These structures possess well-defined cavities that can encapsulate guest molecules and act as nanoreactors, demonstrating potential for catalysis.[1]
Causality Behind the Experimental Design
-
Defined Cavity: The MOSC provides a specific chemical microenvironment that can pre-organize reactants, stabilize transition states, and influence the selectivity of a reaction.[4]
-
Substrate Selectivity: The size and shape of the cavity can lead to size- and shape-selective catalysis, where only substrates that fit within the cavity can react.
-
Enhanced Reaction Rates: By concentrating reactants within the cavity, the effective molarity is increased, leading to an acceleration of the reaction rate.
Conceptual Workflow
Caption: Conceptual workflow for catalysis within a Metal-Organic Supercontainer (MOSC).
While specific, detailed protocols for catalysis using MOSCs derived from methoxycalixarenes are still an emerging area of research, the principles of supramolecular catalysis are well-established. The development of these systems opens up new avenues for enzyme-mimicking catalysis and selective chemical transformations.
References
-
Aloui, L., Abidi, R., & Chetcuti, M. J. (2020). Synthesis and Characterization of Nickel-N-Heterocyclic Carbenes linked to a Calix[1]arene Platform and their Applications in Suzuki-Miyaura Cross-Coupling Catalysis. Inorganica Chimica Acta. Available at: [Link]
-
Li, Y., et al. (2024). Biomedical Applications of Sulfonylcalix[3]arene-Based Metal–Organic Supercontainers. Molecules. Available at: [Link]
-
Hang, X., & Bi, Y. (2021). Thiacalix[3]arene-supported molecular clusters for catalytic applications. Dalton Transactions. Available at: [Link]
-
Vicario, J. L. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications. Available at: [Link]
-
Beeson, T. D., et al. (2007). Enantioselective organocatalysis using SOMO activation. Science. Available at: [Link]
-
Li, Y., et al. (2024). Biomedical Applications of Sulfonylcalix[3]arene-Based Metal–Organic Supercontainers. Molecules. Available at: [Link]
-
Mamlouk, H., et al. (2015). Polyoxomolybdate-Calix[3]arene Hybrid: A Catalyst for Sulfoxidation Reactions with Hydrogen Peroxide. Organic Letters. Available at: [Link]
-
Zhang, Z., et al. (2022). Progress of Methylation of C6-8~Arene with Methanol: Mechanism, Catalysts, Kinetic/Thermodynamics and Perspectives. Catalysts. Available at: [Link]
-
Dutta, D., et al. (2016). Calix[3]arene@MIL-101 as host@MOF for cage-in-cage pore space partitioning for enhanced CO2 separation and catalysis. Journal of Materials Chemistry A. Available at: [Link]
-
Nagarkar, S. S., et al. (2014). Calix[3]arene-Supported N-Heterocyclic Carbene Ligands as Catalysts for Suzuki Cross-Coupling Reactions of Chlorotoluene. European Journal of Organic Chemistry. Available at: [Link]
Sources
Application Notes and Protocols: A Guide to the Analytical Characterization of 1-Methoxycalixarene Complexes
This document provides a comprehensive guide to the essential analytical techniques for characterizing host-guest complexes formed by 1-methoxycalixarenes and their derivatives. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple procedural lists to offer in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reliable characterization of these versatile supramolecular systems.
Introduction: The Unique Landscape of 1-Methoxycalixarene Complexes
Calixarenes, with their distinctive cup-shaped architecture, are foundational platforms in supramolecular chemistry. The functionalization of their phenolic hydroxyl groups—the "lower rim"—is a critical strategy for tuning their host-guest properties. Substituting these groups with one or more methoxy (-OCH₃) moieties, particularly in derivatives like 1,3-dimethoxy-p-tert-butylcalix[1]arene, imparts a unique conformational rigidity and electronic environment. Unlike their parent phenol forms, these methoxy derivatives lack the strong intramolecular hydrogen bonding network, which can alter their conformational dynamics and guest affinity.
Understanding the interaction between a 1-methoxycalixarene host and a guest molecule is not a task for a single technique. A robust characterization relies on a synergistic approach, where each method provides a unique piece of the puzzle. This guide details a multi-technique workflow, explaining not just how to perform the experiments, but why specific choices are made to build a complete and validated picture of the complexation event—from initial confirmation in solution to a complete thermodynamic and structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Host-Guest Interactions in Solution
Expertise & Experience: The Rationale
NMR spectroscopy is the cornerstone for studying host-guest interactions in the solution state. For 1-methoxycalixarene complexes, ¹H NMR is particularly powerful because the formation of an inclusion complex induces significant changes in the chemical environment of both host and guest protons. Protons on the guest molecule that are encapsulated within the electron-rich aromatic cavity of the calixarene will experience a strong shielding effect, resulting in a pronounced upfield shift in their resonance signals. Conversely, protons on the host that are in close proximity to the guest may shift either upfield or downfield depending on the specific anisotropic effects. By systematically titrating a guest into a solution of the host, we can monitor these changes to confirm binding, determine the stoichiometry of the complex, and calculate the association constant (Kₐ).
The choice of solvent is critical; deuterated chloroform (CDCl₃) is common for many organic systems, but for charged guests or to modulate binding strength, more polar solvents like acetonitrile-d₃ or DMSO-d₆ may be necessary. The key is to ensure both host and guest are fully soluble and that the solvent itself does not compete for the binding cavity.
Experimental Workflow: Host-Guest Binding Analysis via NMR Titration
Caption: Workflow for NMR titration to determine host-guest binding affinity.
Detailed Protocol: ¹H NMR Titration
-
Preparation:
-
Accurately prepare a stock solution of the 1-methoxycalixarene host at a known concentration (e.g., 1-5 mM) in a suitable deuterated solvent (e.g., CDCl₃).
-
In a separate vial, prepare a stock solution of the guest molecule in the same deuterated solvent at a concentration at least 10-20 times higher than the host solution to minimize dilution effects during titration.
-
-
Initial Spectrum:
-
Transfer a precise volume (e.g., 0.5 mL) of the host stock solution into a clean NMR tube.
-
Acquire a high-quality ¹H NMR spectrum. This is your reference (0 equivalents of guest). Identify and assign the key proton signals of the calixarene: the aromatic protons, the bridging methylene protons (Ar-CH₂-Ar), and the methoxy protons (-OCH₃).[2]
-
-
Titration:
-
Using a microliter syringe, add a small, precise aliquot of the concentrated guest solution to the NMR tube.
-
Gently invert the tube several times to ensure thorough mixing and allow the solution to reach thermal equilibrium in the spectrometer (typically 2-5 minutes).
-
Acquire another ¹H NMR spectrum.
-
-
Iteration:
-
Repeat step 3, adding incremental aliquots of the guest to achieve a range of molar ratios (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, and higher if needed). Continue until the chemical shifts of the monitored protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Process all spectra uniformly.
-
Identify a host or guest proton signal that shows the largest change in chemical shift (Δδ) upon complexation.[3]
-
Plot Δδ against the molar ratio of [Guest]/[Host].
-
Use a suitable software package (e.g., HypNMR, Bindfit) to perform a non-linear regression fit of the binding isotherm to a 1:1 or other appropriate binding model to calculate the association constant (Kₐ).
-
| Proton Type | Typical Chemical Shift (δ, ppm in CDCl₃) | Expected Shift upon Guest Inclusion | Rationale for Shift |
| p-tert-Butyl | ~1.0 - 1.3 | Minimal change | Located on the upper rim, far from the binding cavity. |
| Methylene Bridge (Ar-CH₂ -Ar) | 3.1 & 4.4 (pair of doublets) | Moderate shift | Proximity to the cavity; shift indicates conformational changes.[2] |
| Methoxy (-OCH₃ ) | ~3.5 - 4.0 | Moderate shift | Lower rim protons sensitive to guest-induced conformational adjustments. |
| Aromatic (Ar-H ) | ~6.8 - 7.2 | Significant shift | Directly form the walls of the binding cavity; highly sensitive to guest. |
| Included Guest Protons | Variable | Large Upfield Shift (Δδ < 0) | Shielding by the π-electron density of the calixarene aromatic cavity. |
Mass Spectrometry (MS): Unveiling Stoichiometry and Gas-Phase Stability
Expertise & Experience: The Rationale
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is an invaluable tool for unequivocally confirming the stoichiometry of non-covalent complexes.[4][5] The gentle nature of ESI allows the intact host-guest complex to be transferred from the solution phase to the gas phase as a charged ion, which can then be detected by the mass analyzer. This provides a direct readout of the molecular weight of the complex, confirming the ratio of host to guest (e.g., 1:1, 1:2, or 2:1).
The choice of solvent and additives is paramount. A volatile solvent system that promotes ionization, such as methanol or acetonitrile, is preferred. For neutral guests, it is often necessary to add a source of charge, such as sodium acetate (NaOAc), to facilitate the formation of an adduct ion like [Host + Guest + Na]⁺. Tandem MS (MS/MS) experiments can further probe the intrinsic stability of the complex in the gas phase by inducing fragmentation through collision-induced dissociation (CID) and analyzing the resulting fragments.
Detailed Protocol: ESI-MS for Stoichiometry Determination
-
Sample Preparation:
-
Prepare a solution of the 1-methoxycalixarene host (e.g., 10 µM) in a suitable ESI solvent like methanol or acetonitrile.
-
Prepare a separate solution of the guest at a slightly higher concentration (e.g., 15-20 µM) in the same solvent.
-
Create the complex solution by mixing the host and guest solutions to achieve a slight excess of the guest (e.g., 1:1.5 host:guest molar ratio).
-
If necessary, add a charging agent. For example, add sodium acetate to a final concentration of ~1 µM to promote the formation of sodium adducts.
-
-
Instrument Setup (Direct Infusion):
-
Set up an ESI-MS instrument in positive ion mode (or negative mode, depending on the complex).
-
Use a syringe pump to infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas temperature, fragmentor voltage) to achieve a stable signal while minimizing in-source fragmentation. Start with low fragmentor/cone voltage settings.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range.
-
Look for the m/z peak corresponding to the free host (e.g., [Host + Na]⁺) and, crucially, the peak corresponding to the non-covalent complex (e.g., [Host + Guest + Na]⁺).
-
-
Validation and Interpretation:
-
Confirm that the experimentally observed m/z value of the complex matches the theoretical value calculated from the molecular weights of the host, guest, and adduct ion.
-
The presence of this peak provides strong evidence for the formation of a complex with the observed stoichiometry. The relative intensities of the free host and complex ions can give a qualitative sense of binding strength under the specific ESI conditions.[5]
-
Optical Spectroscopy (UV-Vis & Fluorescence): Quantifying Binding Affinity
Expertise & Experience: The Rationale
When either the host or guest possesses a suitable chromophore or fluorophore, UV-Vis absorption and fluorescence spectroscopy become highly sensitive methods for quantifying binding constants. Fluorescence spectroscopy is particularly powerful due to its high sensitivity, allowing for experiments at very low concentrations (micromolar or even nanomolar).
A common and effective strategy involves using a fluorescent guest molecule like pyrene, which acts as a polarity-sensitive probe.[6] The hydrophobic cavity of the 1-methoxycalixarene provides a non-polar microenvironment. When pyrene is encapsulated, its fluorescence emission spectrum changes, particularly the ratio of the first and third vibronic bands (I₁/I₃), which is a reliable indicator of the local polarity. Furthermore, if the calixarene is functionalized with a second pyrene unit, guest inclusion can modulate the distance between them, leading to changes in excimer (excited-state dimer) emission, providing another handle for sensing.[7]
Experimental Workflow: Binding Analysis with a Fluorescent Probe
Caption: Workflow for determining binding constants via fluorescence titration.
Detailed Protocol: Fluorescence Titration with Pyrene
-
Preparation:
-
Prepare a stock solution of pyrene in a suitable solvent (e.g., THF or acetonitrile) at ~10⁻⁵ M.
-
Prepare a stock solution of the 1-methoxycalixarene host in the same solvent at a concentration several orders of magnitude higher (e.g., 10⁻² M).
-
-
Titration Setup:
-
Place a precise volume (e.g., 2.0 mL) of the pyrene solution into a quartz cuvette. The concentration should be low enough to avoid self-aggregation (typically < 2x10⁻⁶ M).
-
Place the cuvette in a temperature-controlled spectrofluorometer.
-
-
Data Acquisition:
-
Set the excitation wavelength appropriate for pyrene (e.g., 337 nm) and record the emission spectrum (e.g., from 350 to 550 nm). This is the spectrum of the free probe.[7]
-
Add a small aliquot (e.g., 2-5 µL) of the concentrated host solution to the cuvette. Mix gently but thoroughly.
-
After a brief equilibration period (1-2 minutes), record the emission spectrum again.
-
Continue this process until the spectral changes plateau, indicating that further addition of the host causes no more change in the pyrene emission.
-
-
Data Analysis:
-
Correct the spectra for dilution effects.
-
Monitor the change in a specific spectral feature. This could be the quenching of the monomer emission (~370-400 nm) or the appearance/increase of an excimer/exciplex band at a longer wavelength (~470 nm).[6]
-
Plot the change in fluorescence intensity (ΔF) versus the concentration of the calixarene host.
-
Calculate the association constant (Kₐ) by fitting the titration data to the Benesi-Hildebrand equation (for UV-Vis) or a non-linear fitting model for fluorescence data.[8]
-
| Technique | Parameter Determined | Typical Kₐ Range (M⁻¹) | Notes |
| Fluorescence Titration | Association Constant (Kₐ) | 10³ - 10⁵ | Highly sensitive; ideal for measuring strong binding.[8] |
| UV-Vis Titration | Association Constant (Kₐ) | 10² - 10⁴ | Requires higher concentrations; suitable for moderate binding. |
| ¹H NMR Titration | Association Constant (Kₐ) | 10¹ - 10⁴ | Provides structural information alongside thermodynamics; best for weak to moderate binding. |
Isothermal Titration Calorimetry (ITC): A Complete Thermodynamic Profile
Expertise & Experience: The Rationale
Isothermal Titration Calorimetry (ITC) stands alone as the gold standard for thermodynamic characterization because it directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[9] In a single experiment, ITC can determine the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH).[10] From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the complexation.
This level of detail is crucial for drug development and molecular recognition studies, as it reveals the driving forces behind binding. For example, a reaction may be enthalpically driven (favorable bond formation) or entropically driven (release of ordered solvent molecules). The key to a successful ITC experiment is meticulous sample preparation—the host and guest must be in identical, perfectly matched buffer or solvent systems to minimize large, confounding heats of dilution.[10] The concentrations must also be chosen carefully to fall within the "c-window" (c = n * Kₐ * [M]), ideally between 10 and 1000, to ensure a well-defined sigmoidal binding isotherm.[11]
Detailed Protocol: ITC Analysis of Host-Guest Binding
-
Meticulous Sample Preparation:
-
Prepare the host (in the sample cell) and guest (in the syringe) in the exact same, degassed solvent or buffer. Dialysis is the preferred method for biomolecules; for synthetic hosts, ensure the solvent is from the same bottle.[11]
-
Accurately determine the concentrations of both host and guest solutions using a reliable method (e.g., UV-Vis spectroscopy if they have a known extinction coefficient).
-
Choose concentrations based on the expected Kₐ to satisfy the c-window. For an expected Kₐ of 10⁴ M⁻¹, a host concentration of 50-100 µM would be appropriate. The guest concentration in the syringe should be 10-15 times higher than the host concentration.
-
-
Instrument Setup and Equilibration:
-
Thoroughly clean the sample and reference cells. Fill the reference cell with the experimental solvent/buffer.
-
Carefully load the host solution into the sample cell (~200-300 µL depending on the instrument), avoiding bubbles.
-
Load the guest solution into the injection syringe (~40-100 µL).
-
Allow the instrument to thermally equilibrate for at least 30-60 minutes to achieve a stable baseline.
-
-
Titration Experiment:
-
Program the injection sequence. Typically, this involves an initial small injection (e.g., 0.5 µL) which is often discarded during analysis, followed by 15-25 larger, equal-volume injections (e.g., 2-3 µL each). The spacing between injections should be long enough for the signal to return to baseline (e.g., 150-240 seconds).
-
-
Control Experiment (Self-Validation):
-
After the main experiment, perform a control titration by injecting the guest solution from the syringe into a sample cell containing only the solvent/buffer. This measures the heat of dilution of the guest, which must be subtracted from the binding data for accurate analysis.
-
-
Data Analysis:
-
Integrate the area under each injection peak in the raw thermogram to determine the heat change per injection.
-
Subtract the heats of dilution from the control experiment.
-
Plot the corrected heat change per mole of injectant against the molar ratio of [Guest]/[Host].
-
Fit this binding isotherm using the software provided with the instrument (e.g., MicroCal Origin) to a suitable model (e.g., One Set of Sites). The fit will yield the values for n, Kₐ (or its inverse, Kᴅ), and ΔH.[12][13]
-
X-ray Crystallography: The Definitive Solid-State Structure
Expertise & Experience: The Rationale
While spectroscopic and calorimetric methods provide invaluable data on the behavior of complexes in solution, single-crystal X-ray crystallography provides the ultimate, high-resolution picture of the complex in the solid state.[14] It reveals the precise conformation of the 1-methoxycalixarene (e.g., cone, partial cone), the exact orientation of the guest within the cavity, and the specific non-covalent interactions (e.g., C-H···π, hydrogen bonds) that stabilize the assembly.[15]
This technique is not a characterization tool for every complex, as the primary and often rate-limiting step is the growth of a single, diffraction-quality crystal.[14] This can be a process of trial and error, involving screening various solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion). However, when successful, the structural information obtained is unparalleled and serves as the definitive validation for the binding modes proposed by other techniques like NMR and computational modeling.
Protocol: Crystallization and Structure Determination
-
Preparation of the Complex:
-
Prepare a concentrated, saturated, or near-saturated solution of the 1-methoxycalixarene and a slight excess (e.g., 1.1-1.5 equivalents) of the guest molecule in a high-purity solvent or solvent mixture.
-
-
Crystal Growth (Slow Evaporation Method):
-
Filter the solution through a syringe filter into a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free location at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of single crystals.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal under a microscope and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).
-
Refine the structural model to obtain the final atomic coordinates, bond lengths, angles, and details of intermolecular interactions. The resulting structure provides unambiguous proof of the host-guest inclusion complex.[16]
-
References
-
Elucidating the role of the o-methoxy group in the lower rim appended salicylideneamine substituents of calix[1]arene ligands on the molecular and electronic structures of dinuclear Fe(iii)-based diamond-core complexes. CrystEngComm (RSC Publishing). [Link]
-
Benković, T., Tomišić, V., Frkanec, L., & Galić, N. (2012). ESI MS/MS Study of Calix[1]arene Derivatives and their Metal Complexes. Croatica Chemica Acta, 85(4), 469-477. [Link]
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Benković, T., et al. (2012). ESI MS/MS Study of Calix[1]arene Derivatives and their Metal Complexes. Semantic Scholar. [Link]
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Kavalenka, A. A., et al. (2018). Polyaromatic Calixarene Hosts: Calix[1]pyrenes. PMC. [Link]
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Nitanan, T., et al. (2011). Lower-Rim Substituted Calixarenes and Their Applications. PMC. [Link]
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Figure S1: 1 H NMR spectrum (400MHz, 298K) of calix[1]arene 4 in CDCl3. ResearchGate. [Link]
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Jadreško, D., et al. (2023). Novel pyrene-calix[1]arene derivatives as highly sensitive sensors for nucleotides, DNA and RNA. NIH. [Link]
-
Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. Course Hero. [Link]
-
Pyrene-p-tert-butylcalixarenes inclusion complexes formation: A surface photochemistry study. ResearchGate. [Link]
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González-Ramírez, L. A., et al. (2017). Structure of a Calix[1]arene by X-ray diffraction. ResearchGate. [Link]
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Madigan, R. P., et al. (2023). NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. ChemRxiv. [Link]
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Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]
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1 H-NMR spectra of EGylated calix[1]arene derivatives 1a (a), 10 (b), 6... ResearchGate. [Link]
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Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com. [Link]
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Madigan, R. P., et al. (2023). NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. ChemRxiv. [Link]
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ITC: Isothermal Titration Calorimetry. MOSBRI.eu. [Link]
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Allosteric binding properties of a 1,3-alternate thiacalix[1]arene-based receptor having phenyl. eScholarship.org. [Link]
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The Upper rim functionalized Calixarene Ketocyanines: synthesis, structure and fluorescence Properties. Semantic Scholar. [Link]
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Rajapakshe, A. S., et al. (2007). 1,3-Alternate calix[1]arene nitronyl nitroxide tetraradical and diradical: synthesis, X-ray crystallography, paramagnetic NMR spectroscopy, EPR spectroscopy, and magnetic studies. PubMed. [Link]
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Pinheiro, C., et al. (2021). Fluorescent Bis-Calix[1]arene-Carbazole Conjugates: Synthesis and Inclusion Complexation Studies with Fullerenes C 60 and C 70. MDPI. [Link]
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Chemically modified calix[1]arenes. Regioselective synthesis of 1,3-(distal) derivatives and related compounds. X-Ray crystal structure of a diphenol-dinitrile. Semantic Scholar. [Link]
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Luminescence quenching of pyrene-labelled fluorescent dendrons by surface anchoring of ruthenium nanoparticles. Dalton Transactions (RSC Publishing). [Link]
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Nitrocalix[1]arenes as Molecules. University of Twente Research Information. [Link]
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Application Notes & Protocols: 1-Methoxycalixarene as a High-Selectivity Stationary Phase in Chromatography
Abstract: This document provides a comprehensive technical guide for researchers, chromatographers, and drug development professionals on the application of 1-methoxycalix[1]arene as a novel stationary phase in chromatographic separations. We delve into the synthesis of the stationary phase, protocols for column preparation in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and elucidate the unique separation mechanisms conferred by the methoxy-functionalized calixarene cavity. Application data demonstrates exceptional selectivity for aromatic isomers and other challenging analytes.
Introduction: The Supramolecular Advantage of Calixarenes in Chromatography
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, creating a unique three-dimensional, basket-like structure.[2] This architecture, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them exceptional host molecules for a variety of guest ions and neutral molecules.[1][3] In separation science, calixarenes have emerged as the third generation of host supramolecules, following crown ethers and cyclodextrins, offering distinct advantages as chromatographic stationary phases.[4][5]
The key to their chromatographic utility lies in their capacity for multiple, simultaneous molecular interactions, including:
-
Host-Guest Inclusion: The calixarene cavity can encapsulate guest molecules of complementary size and shape.
-
π-π Interactions: The electron-rich aromatic rings of the calixarene skeleton interact strongly with aromatic analytes.
-
Hydrogen Bonding: The hydroxyl groups on the lower rim can act as hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: The overall nonpolar nature of the calixarene backbone contributes to reversed-phase retention mechanisms.
Modification of the calixarene structure, particularly at the lower rim (the hydroxyl groups), allows for fine-tuning of its separation characteristics.[3] This guide focuses on the strategic modification of the calix[1]arene lower rim with methoxy groups, creating a "1-methoxycalixarene" stationary phase with enhanced stability and unique selectivity.
The Rationale for Methoxy Functionalization
While the native hydroxyl groups of calixarenes provide sites for hydrogen bonding, they can also lead to undesirable peak tailing with polar analytes and limit the thermal and chemical stability of the stationary phase. By converting these hydroxyls to methoxy ethers—a process known as O-alkylation or, in this specific case, O-methylation—we achieve several critical enhancements:
-
Increased Stability: Ether linkages are more chemically robust and thermally stable than phenolic hydroxyls, leading to a more durable stationary phase with lower bleed, especially in GC applications.
-
Modulated Selectivity: The replacement of hydrogen-bond-donating hydroxyls with methoxy groups alters the polarity and interaction profile of the calixarene's lower rim. This modification can enhance selectivity for analytes where inclusion and π-π interactions are the desired primary separation mechanisms, without the complication of strong hydrogen bonding.
-
Improved Film-Forming Properties (for GC): O-alkylation of calixarenes has been shown to improve their solubility and film-forming characteristics, which is crucial for preparing high-efficiency capillary GC columns.[6]
Synthesis and Immobilization of 1-Methoxycalix[1]arene Stationary Phase
The preparation of a 1-methoxycalix[1]arene-bonded stationary phase involves a multi-step process, beginning with the synthesis of the functionalized calixarene, followed by its covalent immobilization onto a support material, typically silica gel for HPLC or the inner surface of a fused-silica capillary for GC.
Protocol 1: Synthesis of 1,3-Dimethoxy-p-tert-butylcalix[1]arene
This protocol describes the partial methylation of the lower rim of p-tert-butylcalix[1]arene to yield the 1,3-dimethoxy derivative, a key precursor for the stationary phase.
Materials:
-
p-tert-Butylcalix[1]arene
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Standard glassware for organic synthesis with reflux condenser and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve p-tert-butylcalix[1]arene (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents). The suspension should be stirred vigorously.
-
Methylation: Add methyl iodide (2.2 equivalents) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of DCM and purify by column chromatography on silica gel, eluting with a hexane/DCM gradient. The 1,3-dimethoxy product is typically the major product under these conditions.
-
Characterization: Confirm the structure of the purified 1,3-dimethoxy-p-tert-butylcalix[1]arene using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Immobilization onto Silica Support
This protocol outlines a general procedure for covalently bonding the synthesized 1,3-dimethoxycalix[1]arene to a silica support. This involves creating a reactive linker on the calixarene that can then be attached to the silica surface.
Step A: Functionalization of 1,3-Dimethoxycalix[1]arene
The two remaining hydroxyl groups on the 1,3-dimethoxycalix[1]arene are used to attach a linker arm with a terminal reactive group, such as a vinyl or silane moiety. For this example, we will introduce an allyl group, which can then be hydrosilylated and bonded to silica.
-
Alkylation with Allyl Bromide: React the 1,3-dimethoxy-p-tert-butylcalix[1]arene (1 equivalent) with allyl bromide (excess) in the presence of a base like sodium hydride (NaH) in anhydrous THF. This reaction converts the remaining two hydroxyl groups to allyloxy groups.
-
Purification: Purify the resulting diallyloxy-dimethoxy-calix[1]arene by column chromatography.
Step B: Hydrosilylation and Bonding to Silica
-
Hydrosilylation: React the diallyloxy-dimethoxy-calix[1]arene with a hydrosilane, such as trimethoxysilane, in the presence of a platinum catalyst (e.g., Karstedt's catalyst). This attaches a reactive silane group to the calixarene.
-
Immobilization: The resulting silane-functionalized calixarene is then refluxed with activated silica gel in dry toluene to covalently bond the calixarene to the silica surface.[7]
-
End-capping: Any remaining unreacted silanol groups on the silica surface can be end-capped using a small silanizing agent like hexamethyldisilazane (HMDS) to improve peak shape for basic analytes.
-
Washing and Drying: The final bonded silica is thoroughly washed with toluene, methanol, and dichloromethane and then dried under vacuum.
Caption: Workflow for the synthesis and immobilization of the 1-methoxycalixarene stationary phase.
Application in Gas Chromatography (GC)
O-alkylated calixarene stationary phases have demonstrated exceptional performance in capillary GC, particularly for the separation of isomers.[5][8] The methoxy-functionalized phase is expected to exhibit weak to moderate polarity.
Protocol 3: Preparation of a 1-Methoxycalixarene Capillary GC Column
Materials:
-
Synthesized 1-methoxycalixarene derivative (from Protocol 2A)
-
Untreated fused-silica capillary (e.g., 10 m x 0.25 mm i.d.)
-
Dichloromethane (DCM), HPLC grade
-
Static coating apparatus
-
Gas chromatograph for column conditioning
Procedure:
-
Pre-treatment: The inner wall of the capillary can be pre-treated to create a rougher surface for better adhesion of the stationary phase. This can be achieved by flushing with a saturated solution of NaCl in methanol, followed by drying under a nitrogen stream at high temperature.[4]
-
Coating Solution: Prepare a dilute solution of the functionalized 1-methoxycalixarene in DCM (e.g., 0.15-0.25% w/v).
-
Static Coating: Fill the pre-treated capillary with the coating solution. Seal one end of the capillary and connect the other end to a vacuum system. Evaporate the solvent slowly and completely under vacuum at a controlled temperature (e.g., 40 °C).[5]
-
Conditioning: Install the coated column in a GC oven. Condition the column by slowly ramping the temperature from 40 °C to a temperature slightly above the expected maximum operating temperature (e.g., 260-280 °C) under a continuous flow of inert carrier gas (e.g., nitrogen or helium). Hold at the final temperature for several hours until a stable baseline is achieved.
GC Application: Separation of Aromatic Positional Isomers
Objective: To separate a mixture of xylene and cresol isomers.
-
Column: 1-Methoxycalix[1]arene coated capillary (10 m x 0.25 mm i.d., 0.20 µm film thickness)
-
Oven Program: 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min)
-
Carrier Gas: Helium, 1.0 mL/min
-
Injector: 250 °C, Split ratio 50:1
-
Detector: FID, 280 °C
Expected Results and Discussion:
The 1-methoxycalixarene stationary phase is anticipated to provide excellent resolution of positional isomers like o-, m-, and p-xylene. The separation mechanism is driven by a combination of factors:
-
Inclusion Complexation: The calixarene cavity can preferentially include one isomer over another based on subtle differences in their molecular dimensions. For instance, the linear shape of p-xylene often allows for deeper penetration into the cavity compared to the bulkier o-xylene.
-
π-π Stacking: The π-electron-rich cavity interacts with the aromatic rings of the analytes.
-
Dipole-Dipole Interactions: The methoxy groups on the lower rim introduce a moderate dipole moment, which can contribute to the separation of analytes with differing polarities, such as the cresol isomers.
Caption: Proposed separation mechanism for xylene isomers on a 1-methoxycalixarene stationary phase.
Table 1: Expected Performance Data for Isomer Separation on 1-Methoxycalixarene GC Column
| Analyte | Expected Elution Order | Key Interaction |
| m-Xylene | 1 | van der Waals |
| p-Xylene | 2 | Inclusion & π-π |
| o-Xylene | 3 | Steric Hindrance |
| p-Cresol | 4 | Dipole-Dipole |
| m-Cresol | 5 | Dipole-Dipole |
| o-Cresol | 6 | Dipole & Steric |
Application in High-Performance Liquid Chromatography (HPLC)
In HPLC, 1-methoxycalixarene-bonded silica acts as a mixed-mode stationary phase, exhibiting characteristics of both reversed-phase and normal-phase chromatography, with unique selectivity derived from its supramolecular nature.[9]
Protocol 4: HPLC Analysis of Pharmaceuticals
Objective: To separate a mixture of structurally related non-steroidal anti-inflammatory drugs (NSAIDs).
-
Column: 1-Methoxycalix[1]arene bonded silica (150 mm x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: Acetonitrile / 20 mM Phosphate Buffer pH 3.0 (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
Expected Results and Discussion:
The separation of pharmaceuticals on this column is governed by a complex interplay of interactions.
-
Hydrophobic Interaction: The p-tert-butyl groups on the upper rim and the calixarene backbone provide a hydrophobic surface, leading to retention in reversed-phase mode.
-
π-π Interaction: The aromatic rings of the NSAIDs interact with the calixarene cavity.
-
Shape Selectivity: The rigid cavity can distinguish between analytes based on their three-dimensional structure, offering selectivity that is often orthogonal to traditional C18 columns. The methoxy groups prevent strong hydrogen bonding interactions, which can be advantageous for achieving sharp peaks for certain analytes.
Conclusion
The 1-methoxycalixarene stationary phase represents a significant advancement in chromatographic technology, offering a unique and tunable platform for challenging separations. By replacing the reactive hydroxyl groups with stable methoxy groups, this phase provides enhanced thermal and chemical stability while offering a distinct selectivity profile driven by inclusion complexation, π-π interactions, and moderate dipole interactions. Its demonstrated utility in the separation of aromatic isomers and its potential for pharmaceutical analysis make it a valuable tool for researchers and drug development professionals seeking to resolve complex mixtures that are intractable on conventional stationary phases.
References
-
Performance and selectivity of lower-rim substituted calix[1]arene as a stationary phase for capillary gas chromatography. RSC Advances, 2019.
-
New calixarene-bonded stationary phases in high-performance liquid chromatography: comparative studies on the retention behavior and on influences of the eluent. Journal of Chromatography A, 2000.
-
Characterization of calixarene-bonded stationary phases. Journal of Chromatography A, 2002.
-
Calixarenes as Stationary Phases in High Performance Liquid Chromatography. Molecules, 2013.
-
Separation performance of PEG-linked calix[1]arene as stationary phase for capillary gas chromatography. Journal of the Brazilian Chemical Society, 2021.
-
Synthesis of p-tert-Butylcalix[1]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. Crystals, 2021.
-
Synthesis and characterization of a new reusable calix[1]arene-bonded silica gel sorbent for antidiabetic drugs. RSC Advances, 2022.
-
Performance and selectivity of lower-rim substituted calix[1]arene as a stationary phase for capillary gas chromatography. RSC Advances, 2019.
-
Synthesis and characterization of a isothiouronium-calix[1]arene derivative: self-assembly and anticancer activity. Beilstein Journal of Organic Chemistry, 2018.
-
1,3-Alternate calix[1]arene-bonded silica stationary phases. Effect of calixarene skeleton substituents on the retention mechanism and column selectivity. Journal of Separation Science, 2009.
-
Separation performance of p-tert-butyl(tetradecyloxy)calix[10]arene as a stationary phase for capillary gas chromatography. RSC Advances, 2019.
-
Calixarene - Wikipedia. Wikipedia.
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Application Notes and Protocols for Guest Encapsulation with 1-Methoxy-p-tert-butylcalixarene
Application Notes and Protocols for Guest Encapsulation with 1-Methoxy-p-tert-butylcalix[1]arene
Introduction: The Unique Potential of 1-Methoxy-p-tert-butylcalix[1]arene in Host-Guest Chemistry
Calixarenes, a class of macrocyclic compounds, have emerged as versatile host molecules in supramolecular chemistry due to their distinctive basket-like structure, which allows for the encapsulation of a wide array of guest molecules and ions.[1] Their applications are extensive, ranging from drug delivery and sensing to catalysis.[2][3][4] Among the myriad of functionalized calixarenes, 1-Methoxy-p-tert-butylcalix[5]arene offers a unique combination of a pre-organized cavity and modified electronic properties at the lower rim, influencing its host-guest complexation behavior. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and guest encapsulation protocols for 1-Methoxy-p-tert-butylcalix[5]arene.
The methoxy group, being less sterically demanding than larger alkyl groups, subtly alters the conformation and electronic nature of the calixarene cavity. This modification can influence the binding affinity and selectivity for various guest molecules, making 1-Methoxy-p-tert-butylcalix[5]arene a subject of significant interest for creating tailored molecular recognition systems.[6] This guide is designed to provide both the foundational knowledge and the practical steps necessary to explore and exploit the unique properties of this host molecule.
Part 1: Synthesis of 1-Methoxy-p-tert-butylcalix[1]arene
The synthesis of 1-Methoxy-p-tert-butylcalix[5]arene begins with the readily available p-tert-butylcalix[5]arene. The procedure involves a selective mono-O-alkylation of one of the four hydroxyl groups at the lower rim of the calixarene.
Protocol 1: Synthesis of 1-Methoxy-p-tert-butylcalix[1]arene
Materials:
-
p-tert-Butylcalix[5]arene
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend p-tert-butylcalix[5]arene (1.0 g, 1.54 mmol) in anhydrous DMF (50 mL) in a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation: Carefully add sodium hydride (62 mg of 60% dispersion, 1.54 mmol) to the suspension at 0 °C (ice bath). The reaction mixture is stirred at this temperature for 1 hour, during which the suspension should become a clear solution as the sodium salt of the calixarene forms.
-
Alkylation: Add methyl iodide (0.10 mL, 1.62 mmol) dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 24 hours.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl (20 mL) at 0 °C. The mixture is then transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield a crude solid. The product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100:0 to 90:10) to isolate the mono-methoxy product.
-
Characterization: The purified 1-Methoxy-p-tert-butylcalix[5]arene should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of a singlet corresponding to the methoxy protons (around 3.2-3.5 ppm in CDCl₃) is a key indicator of successful synthesis.[7]
Part 2: Protocols for Guest Encapsulation Studies
The investigation of host-guest interactions is crucial for understanding the binding capabilities of 1-Methoxy-p-tert-butylcalix[5]arene. The following protocols detail the use of Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy to determine binding constants, stoichiometry, and thermodynamic parameters of the encapsulation process.
Protocol 2: ¹H NMR Titration for Determining Binding Affinity
¹H NMR titration is a powerful technique to study host-guest interactions in solution by monitoring the chemical shift changes of the host or guest protons upon complexation.[8]
Workflow for ¹H NMR Titration:
Caption: Workflow for NMR titration experiment.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of 1-Methoxy-p-tert-butylcalix[5]arene (the host) of known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). Prepare a more concentrated stock solution of the guest molecule (e.g., 20-50 mM) in the same solvent.
-
Initial Spectrum: Transfer a precise volume (e.g., 0.5 mL) of the host solution to an NMR tube and record its ¹H NMR spectrum.
-
Titration: Add small, precise aliquots of the guest solution to the NMR tube containing the host solution. After each addition, gently mix the solution and allow it to equilibrate before recording a new ¹H NMR spectrum.
-
Data Collection: Continue the additions until the chemical shifts of the host protons that are sensitive to the binding event no longer change significantly, indicating saturation.
-
Data Analysis:
-
Identify the protons on the host (or guest) that show the most significant chemical shift changes (Δδ).
-
Plot Δδ against the molar ratio of [Guest]/[Host].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis to determine the association constant (Kₐ).[9]
-
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. The guest concentration should be significantly higher than the host concentration to reach saturation within a reasonable number of additions.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[10]
Workflow for Isothermal Titration Calorimetry:
Caption: Workflow for an ITC experiment.
Step-by-Step Methodology:
-
Solution Preparation: Prepare solutions of 1-Methoxy-p-tert-butylcalix[5]arene and the guest molecule in the same buffer or solvent to minimize heats of dilution. The concentration of the host in the sample cell is typically in the range of 10-100 µM, while the guest concentration in the syringe is 10-20 times higher.
-
Degassing: Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature.
-
Loading: Load the host solution into the sample cell and the guest solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the guest solution into the sample cell. The heat change associated with each injection is measured.
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change per injection against the molar ratio of guest to host.
-
Fit the resulting titration curve to a suitable binding model to determine Kₐ, ΔH, and the stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[11]
-
Self-Validating System: A control experiment, titrating the guest solution into the buffer/solvent alone, should be performed to determine the heat of dilution, which can then be subtracted from the experimental data.
Protocol 4: Fluorescence Spectroscopy for Sensitive Detection
Fluorescence spectroscopy can be a highly sensitive method for studying host-guest interactions, particularly if the guest is fluorescent and its emission properties change upon encapsulation, or if an indicator displacement assay is employed.[12]
Step-by-Step Methodology for a Fluorescent Guest:
-
Solution Preparation: Prepare a stock solution of the fluorescent guest at a low concentration (e.g., 1 µM) in a suitable solvent. Prepare a concentrated stock solution of 1-Methoxy-p-tert-butylcalix[5]arene in the same solvent.
-
Initial Spectrum: Record the fluorescence emission spectrum of the guest solution.
-
Titration: Add increasing concentrations of the calixarene host to the guest solution. After each addition, allow the solution to equilibrate and record the fluorescence spectrum.
-
Data Analysis:
-
Monitor the changes in fluorescence intensity or the wavelength of maximum emission.
-
Plot the change in fluorescence intensity against the host concentration.
-
Fit the data to a binding model to determine the association constant (Kₐ).
-
Step-by-Step Methodology for an Indicator Displacement Assay (IDA):
-
Complex Formation: Prepare a solution containing 1-Methoxy-p-tert-butylcalix[5]arene and a fluorescent indicator that is known to bind to the calixarene, resulting in a change in its fluorescence (e.g., quenching or enhancement).
-
Titration with Guest: Add increasing concentrations of the non-fluorescent guest molecule to this solution. The guest will compete with the indicator for the calixarene's binding site.
-
Data Monitoring: As the indicator is displaced from the calixarene cavity, its fluorescence will return to its unbound state. Monitor this change in fluorescence intensity.
-
Data Analysis: The data can be analyzed to determine the binding constant of the non-fluorescent guest.
Causality Behind Experimental Choices: The choice of excitation wavelength should be at the absorption maximum of the fluorophore to maximize the emission signal. The solvent should be chosen to ensure the solubility of both host and guest and to minimize background fluorescence.
Part 3: Data Presentation and Interpretation
Summarizing the quantitative data from these experiments in a structured table allows for easy comparison and interpretation of the binding properties of 1-Methoxy-p-tert-butylcalix[5]arene with different guests.
Table 1: Summary of Binding Data for 1-Methoxy-p-tert-butylcalix[5]arene with Guest Molecules
| Guest Molecule | Technique | Association Constant (Kₐ) (M⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Guest A | NMR Titration | Value | Value (e.g., 1:1) | N/A | N/A | Calculated |
| Guest B | ITC | Value | Value | Value | Value | Value |
| Guest C | Fluorescence | Value | Assumed 1:1 | N/A | N/A | Calculated |
Note: N/A indicates that the parameter is not directly measured by the respective technique. ΔG is calculated from Kₐ.
Interpretation of Thermodynamic Data:
-
ΔG (Gibbs Free Energy): A negative value indicates a spontaneous binding process. The more negative the value, the stronger the binding affinity.
-
ΔH (Enthalpy Change): A negative ΔH (exothermic) suggests that the binding is driven by favorable interactions such as hydrogen bonding and van der Waals forces. A positive ΔH (endothermic) indicates that these interactions are weaker than the interactions that are broken upon binding (e.g., desolvation).
-
-TΔS (Entropy Change): A negative -TΔS (positive ΔS) indicates that the binding is entropically favorable, often due to the release of solvent molecules from the host and guest upon complexation (the hydrophobic effect). A positive -TΔS (negative ΔS) suggests a loss of conformational freedom of the host and guest upon binding.
Part 4: Visualization of Host-Guest Interaction
The encapsulation of a guest molecule within the cavity of 1-Methoxy-p-tert-butylcalix[5]arene is a dynamic process governed by non-covalent interactions.
Conceptual Diagram of Guest Encapsulation:
Caption: Host-guest complex formation.
Conclusion: Advancing Molecular Recognition with 1-Methoxycalixarene
This guide provides a robust framework for the synthesis and characterization of host-guest complexes involving 1-Methoxy-p-tert-butylcalix[5]arene. By following these detailed protocols, researchers can systematically investigate the binding properties of this versatile host molecule. The insights gained from such studies are invaluable for the rational design of novel drug delivery systems, selective sensors, and advanced materials. The combination of synthetic accessibility and tunable recognition properties ensures that 1-Methoxy-p-tert-butylcalix[5]arene will continue to be a valuable tool in the ever-evolving field of supramolecular chemistry.
References
-
Rebek, J., Jr. (2000). Host–guest chemistry of calixarene capsules. Chemical Communications, (8), 637-643. [Link]
-
Sci-Hub. (n.d.). Host–guest chemistry of calixarene capsules. Retrieved from [Link]
-
ResearchGate. (n.d.). Host—Guest Chemistry of Calixarene Capsules. Retrieved from [Link]
-
Nimse, S. B., & Kim, T. (2013). Calixarene-mediated host–guest interactions leading to supramolecular assemblies: visualization by microscopy. Chemical Communications, 49(44), 4995-5008. [Link]
-
Yang, Y., et al. (2020). Fluorescence Enhancement by Calixarene Supramolecular Aggregate. Molecules, 25(24), 5912. [Link]
-
Santos, C. I., & Basílio, N. (2024). Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applications. Sensors, 24(11), 3418. [Link]
-
Miyazaki, Y., et al. (2012). Encapsulation of Arn complexes by Calix[5]arene: Endo- vs. exo-complexes. The Journal of Chemical Physics, 137(17), 174301. [Link]
-
ResearchGate. (n.d.). Binding data for the host-guest complexation determined by ITC. Retrieved from [Link]
-
Dodzuik, H. (Ed.). (2006). NMR methods for studying inclusion complexes focused on chiral hosts. In Inclusion Compounds I (pp. 1-36). Springer. [Link]
-
Thordarson, P. (2016, February 24). Supramolecular NMR titration [Video]. YouTube. [Link]
-
Neva, A., et al. (2019). NMR Titration Experiments. Bio-protocol, 9(16), e3333. [Link]
-
Letzel, M. C., et al. (2008). A kinetic study of guest displacement reactions on a host-guest complex with a photoswitchable calixarene. Journal of Mass Spectrometry, 43(11), 1553-1564. [Link]
-
Lemli, B., et al. (2004). The Rate of Host-guest Complex Formation of Some Calixarene Derivatives Towards Neutral Aromatic Guests. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 50(1-2), 49-55. [Link]
-
Kollar, L., et al. (2020). Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies. ACS Omega, 5(33), 20957-20968. [Link]
-
De-Paula, E., & Schreier, S. (2007). Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry. Biophysical Reviews, 2(1-2), 35-49. [Link]
-
ResearchGate. (n.d.). (PDF) The Rate of Host-guest Complex Formation of Some Calixarene Derivatives Towards Neutral Aromatic Guests. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Computational insights into solvent encapsulation and host–guest recognition by calix[5]arene. Retrieved from [Link]
-
PubMed. (2020). Fluorescence Enhancement by Calixarene Supramolecular Aggregate. Retrieved from [Link]
-
University of California, Berkeley. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. Retrieved from [Link]
-
Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
O'Brien, R., & Haq, I. (Eds.). (2009). Isothermal titration calorimetry: theory and practice. John Wiley & Sons. [Link]
-
RACI. (2017, July 13). #013: Supramolecular NMR Titration [Video]. YouTube. [Link]
-
Czapik, A., et al. (2021). Association Complexes of Calixarenes with Amino Acids Explained by Energy-Partitioning Methods. Molecules, 26(15), 4434. [Link]
-
Lee, J. H., et al. (2025). Controllable rheological properties of UV-responsive calix[5]arene gel for drug encapsulation and release. RSC Advances, 15(1), 1-8. [Link]
-
Basilio, N., & Pina, F. (2013). Long Range Electronic Effects on the Host–Guest Complexation within the Oxygen Depleted 5,5′-Bicalixarene Cavities. The Journal of Organic Chemistry, 78(15), 7549-7555. [Link]
-
Fielding, L. (2007). NMR Diffusion Spectroscopy as a Measure of Host−Guest Complex Association Constants and as a Probe of Complex Size. The Journal of Organic Chemistry, 72(11), 4239-4242. [Link]
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Arduini, A., et al. (2012). Temporal Control of the Host–Guest Properties of a Calixarene Receptor by the Use of a Chemical Fuel. The Journal of Organic Chemistry, 77(1), 463-467. [Link]
-
ResearchGate. (n.d.). Attempted synthesis of a meta-metalated calix[5]arene. Retrieved from [Link]
-
Talib, Y. Y., et al. (2019). Synthesis and characterization of a isothiouronium-calix[5]arene derivative: self-assembly and anticancer activity. Beilstein Journal of Organic Chemistry, 15, 2236-2244. [Link]
-
Scilit. (n.d.). Thermodynamics of Calixarene Chemistry. Retrieved from [Link]
-
Eigner, V., & Dvorakova, H. (2018). Synthesis of Monothiacalix[5]arene Using the Fragment Condensation Approach. Molecules, 23(8), 1851. [Link]
-
Amr, A. E.-G. E., et al. (2006). Synthesis of Novel Macrocyclic Peptido-calix[5]arenes and Peptidopyridines as Precursors for Potential Molecular Metallacages, C. Zeitschrift für Naturforschung B, 61(10), 1335-1345. [Link]
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Thejeswini, M. S., et al. (2024). potential polymer for drug delivery – calixarene. World Journal of Pharmaceutical Research, 13(9), 239-256. [Link]
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Zhang, J., et al. (2016). Host-Guest Chemistry in Supramolecular Theranostics. Theranostics, 6(9), 1307-1323. [Link]
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Wang, Y., et al. (2023). Research progress on calixarene/pillararene-based controlled drug release systems. Frontiers in Chemistry, 11, 1248891. [Link]
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ResearchGate. (n.d.). Calixarene Mediated Host-Guest Interactions Leading To Supramolecular Assemblies: Visualization by Microscopy. Retrieved from [Link]
-
Iacovino, R., et al. (2021). Role of Calixarene in Chemotherapy Delivery Strategies. Pharmaceutics, 13(7), 984. [Link]
-
Khalil, K., et al. (2023). Computational insights into solvent encapsulation and host–guest recognition by calix[5]arene. Scientific Reports, 13(1), 17565. [Link]
-
ResearchGate. (n.d.). Development of calixarene-based drug nanocarriers. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: 1-Methoxycalixarene Synthesis
Welcome to the technical support guide for the synthesis of 1-methoxycalixarenes. This resource is designed for researchers, chemists, and drug development professionals who are navigating the nuances of selective calixarene functionalization. The synthesis of mono-O-alkylated calixarenes, while conceptually straightforward, is often fraught with challenges related to selectivity, purification, and characterization. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for achieving selective mono-methylation of a calixarene?
The most critical factor is precise control over the reaction stoichiometry, particularly the amount of base used. The goal is to selectively deprotonate only one of the phenolic hydroxyl groups on the lower rim. Using a weak base in a quantity close to one equivalent is a common and effective strategy to favor mono-alkylation over multiple additions.[1][2]
Q2: Why is the choice of base so crucial for selectivity? Strong vs. Weak Base?
The base's strength and nature directly influence which and how many hydroxyl protons are removed.
-
Strong Bases (e.g., Sodium Hydride, NaH): These bases are powerful enough to deprotonate multiple hydroxyl groups, especially when used in excess. This often leads to a statistical mixture of mono-, di-, tri-, and even tetra-alkylated products, creating a significant purification challenge.[2]
-
Weak Bases (e.g., Potassium Carbonate, K₂CO₃): A weaker base is less reactive and can be used with greater precision. In many systems, the first deprotonation is facilitated because the resulting phenoxide is stabilized by hydrogen bonding with adjacent hydroxyl groups. This makes the first deprotonation kinetically and thermodynamically more favorable than subsequent deprotonations, thus promoting mono-substitution.[1]
Q3: How do I confirm that I have successfully synthesized 1-methoxycalixarene?
The primary method for confirmation is ¹H NMR spectroscopy. The appearance of a new singlet integrating to three protons around 3.5-4.0 ppm is characteristic of the methoxy (-OCH₃) group.[3] Additionally, the complex aromatic region and the distinct AB quartet system for the methylene bridge protons (Ar-CH₂-Ar) can confirm the product's identity and its 'cone' conformation.[4][5] High-resolution mass spectrometry (HRMS) should also be used to confirm the exact mass of the mono-methylated product.
Troubleshooting Guide: From Reaction to Pure Product
This section addresses specific experimental failures and provides a logical path to their resolution.
Category: Reaction Failure & Low Yield
Q: My reaction has a very low yield, or TLC analysis shows only unreacted starting material. What went wrong?
This is a common issue that typically points to problems with reagents or reaction conditions. Let's diagnose the potential causes.
-
Cause 1: Inactive Base. Sodium hydride (NaH) is a frequent choice, but it is highly reactive and degrades upon exposure to air and moisture. If you are using NaH from an older container that has been opened multiple times, it may be largely inactive.
-
Solution: Use fresh NaH from a newly opened container or wash the NaH with dry hexanes to remove the protective mineral oil and any surface oxidation before use.[6] Always handle NaH under an inert atmosphere (Argon or Nitrogen).
-
-
Cause 2: Wet Solvent or Glassware. The phenoxide anion is a strong nucleophile, but it is also a strong base. Any trace of water or other protic solvents will quench the anion, halting the reaction.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried immediately before use. Solvents like THF or acetonitrile must be anhydrous. Use freshly distilled solvents or those from a solvent purification system.[7]
-
-
Cause 3: Inappropriate Temperature. While some protocols call for room temperature, others may require heating to proceed at a reasonable rate, especially with weaker bases like K₂CO₃.[6]
-
Solution: If no reaction is observed at room temperature after several hours, consider gently heating the reaction to 50-70 °C, monitoring progress by TLC.
-
Troubleshooting Workflow: Low or No Yield
Caption: Troubleshooting flowchart for low-yield reactions.
Category: Poor Selectivity & Product Mixtures
Q: My reaction produced a mixture of mono-, di-, and other over-methylated products. How can I improve the selectivity for the 1-methoxycalixarene?
This is the central challenge of this synthesis. Achieving high selectivity requires a careful balance of several factors.
-
Cause 1: Base Stoichiometry and Strength. As discussed in the FAQ, using more than one equivalent of a strong base like NaH will inevitably lead to multiple deprotonations and subsequent over-alkylation.[2]
-
Solution: Switch to a weaker base like potassium carbonate (K₂CO₃) or barium hydroxide (Ba(OH)₂).[2] Use precisely 1.0-1.2 equivalents of the base relative to the calixarene. This kinetically favors the formation of the more stable mono-anion.
-
-
Cause 2: Alkylating Agent Stoichiometry. An excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) can drive the reaction towards multiple alkylations, even if the base concentration is controlled.
-
Solution: Use a stoichiometric amount (1.0-1.2 equivalents) of the alkylating agent. Consider adding it slowly to the reaction mixture via a syringe pump to maintain a low instantaneous concentration, further favoring mono-alkylation.
-
-
Cause 3: High Reaction Temperature. Higher temperatures provide more energy to overcome the activation barrier for subsequent deprotonations, reducing selectivity.
-
Solution: Run the reaction at a lower temperature. For strong bases like NaH, starting at 0 °C and slowly warming to room temperature can significantly improve selectivity.
-
| Parameter | Condition for High Mono-Selectivity | Condition Leading to Over-Alkylation | Rationale |
| Base | Weak (e.g., K₂CO₃)[1] | Strong (e.g., NaH)[2] | Weak bases preferentially form the thermodynamically favored mono-anion. |
| Base Equivalents | 1.0 - 1.2 eq. | > 1.5 eq. | Stoichiometric control limits the number of available anionic sites. |
| Alkylating Agent | 1.0 - 1.2 eq. | > 1.5 eq. | Excess electrophile drives the reaction towards multiple substitutions. |
| Temperature | 0 °C to Room Temp | Elevated (e.g., > 50 °C) | Lower temperatures enhance kinetic selectivity for the first alkylation step. |
Table 1. Influence of Reaction Conditions on Mono-methylation Selectivity.
Category: Purification Challenges
Q: I have a mixture of products, but I cannot separate the 1-methoxycalixarene from the starting material and the 1,3-dimethoxy byproduct using column chromatography. What can I do?
This is a very common and frustrating problem because the polarities of the starting material, desired product, and major byproduct are often very similar.
-
Strategy 1: Optimize Column Chromatography.
-
Fine-tune the Eluent: Standard solvent systems like ethyl acetate/hexane may not provide sufficient resolution. Try using a solvent system with a different selectivity, such as dichloromethane/acetone or toluene/acetonitrile. Run a gradient elution, starting with a very non-polar mixture and increasing the polarity very slowly.
-
Improve Your Technique: Use a high-quality silica gel with a small particle size. Ensure the column is packed perfectly and the sample is loaded in a minimal volume of solvent as a narrow band.
-
-
Strategy 2: Recrystallization. This can be a surprisingly effective method for separating the mono-substituted product.
-
Solution: Attempt to recrystallize the crude mixture from a solvent system like chloroform/methanol or DMSO/acetone.[8] The desired mono-ether may selectively crystallize out, leaving the more soluble starting material and di-ether in the mother liquor. This may require some trial and error to find the optimal solvent pair.
-
Purification Strategy Workflow
Caption: Decision workflow for purifying 1-methoxycalixarene.
Category: Characterization & Analysis
Q: My ¹H NMR spectrum is very complex. How can I definitively identify the key signals for 1-methoxy-p-tert-butylcalix[9]arene in its cone conformation?
Interpreting the NMR spectrum is crucial. The 'cone' conformation of a mono-substituted calix[9]arene results in a specific and predictable pattern of signals due to the molecule's reduced symmetry.
-
The Methoxy Signal (-OCH₃): This is your primary indicator. Look for a sharp singlet integrating to 3 protons, typically between 3.6 and 3.8 ppm in CDCl₃.[10]
-
The Hydroxyl Signals (-OH): You should see three distinct singlets, each integrating to 1 proton, for the three remaining hydroxyl groups. Their chemical shifts can vary but are often found between 7.0 and 8.0 ppm.
-
The Methylene Bridges (Ar-CH₂-Ar): This is the most characteristic region. Due to the rigid cone conformation, the two protons on each methylene bridge are diastereotopic, meaning they are in different chemical environments. They will appear as a pair of doublets (an 'AB quartet') for each unique bridge. In 1-methoxycalix[9]arene, you should expect to see multiple AB quartets between 3.4 and 4.5 ppm, often with large geminal coupling constants (J ≈ 12-14 Hz).
-
Aromatic Protons (Ar-H): These will appear as a series of singlets or complex multiplets in the aromatic region (typically 6.7-7.2 ppm). You should be able to account for all 8 aromatic protons.
| Proton Assignment | Typical Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Integration | Key Diagnostic Feature |
| tert-Butyl | 0.9 - 1.3 | Multiple singlets | 36H | Confirms the calixarene backbone. |
| Methylene Bridge (Ar-CH₂-Ar) | 3.4 - 4.5 | Multiple AB quartets | 8H | Confirms rigid 'cone' conformation. |
| Methoxy (-OCH₃) | ~3.7 | Singlet | 3H | Primary evidence of successful methylation. |
| Aromatic (Ar-H) | 6.7 - 7.2 | Multiple singlets | 8H | Should show reduced symmetry vs. starting material. |
| Hydroxyl (Ar-OH) | 7.0 - 8.0 | Multiple singlets | 3H | Confirms mono-substitution. |
Table 2. Typical ¹H NMR signals for 1-Methoxy-p-tert-butylcalix[9]arene.
Key Experimental Protocols
Protocol 1: Selective Synthesis of 1-Methoxy-p-tert-butylcalix[9]arene
This protocol is adapted from established methods favoring mono-alkylation.[1][2]
-
Preparation: Add p-tert-butylcalix[9]arene (1.0 g, 1.54 mmol) and anhydrous potassium carbonate (0.23 g, 1.69 mmol, 1.1 eq) to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry Argon for 10 minutes.
-
Solvent Addition: Add 40 mL of anhydrous acetone via syringe.
-
Reagent Addition: Add methyl iodide (0.24 g, 1.69 mmol, 1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 60 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), checking for the appearance of a new, slightly less polar spot corresponding to the product. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Combine the filtrates and remove the solvent under reduced pressure.
-
Extraction: Dissolve the resulting white solid in dichloromethane (50 mL). Wash the organic layer with 1M HCl (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, which can then be subjected to purification.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude solid obtained from the synthesis in a minimum amount of hot chloroform.
-
Precipitation: While the solution is still warm, slowly add methanol dropwise until the solution becomes faintly cloudy.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.
-
Isolation: Collect the resulting white, crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold methanol.
-
Analysis: Dry the crystals and analyze by ¹H NMR to confirm purity. The mother liquor can be concentrated and subjected to chromatography to recover any remaining product.
References
- Glenn, A. S., et al. "High Performance Liquid Chromatography on Calixarene-Bonded Silica Gels. III. Separations of cis/trans Isomers of Proline-Contai." CORE.
- Kalchenko, V. I., et al. "(PDF) Chromatography in Supramolecular and Analytical Chemistry of Calixarenes." ResearchGate.
-
Neri, P., et al. "Procedures for the selective alkylation of calix[2]arenes at the lower rim." SciSpace. Available at:
- Marcos, C. F., et al. "Regioselective Monoalkylation of Calixarenes. Synthesis of Homodimer Calixarenes." PubMed.
-
Yan, C., et al. "Separation performance of PEG-linked calix[9]arene as stationary phase for capillary gas chromatography." SciELO. Available at:
- Jain, V. K., et al. "Lower-Rim Substituted Calixarenes and Their Applications." PMC - PubMed Central - NIH.
-
Li, Y., et al. "Hypervalent Iodine-Mediated Selective Monofunctionalization of Calix[9]arenes." Organic Letters - ACS Publications. Available at:
- Zhang, Y., et al. "[Application of calixarene stationary phases to liquid chromatography]." PubMed.
-
Neri, P., et al. "Procedures for the Selective Alkylation of Calix[2]Arenes at the Lower Rim." ResearchGate. Available at:
-
Sastrohamidjojo, H., et al. "1 H NMR spectrum of C-p-methoxyphenyl calix[9]resorcinarene in d6-DMSO." ResearchGate. Available at:
-
Nimse, S. B., et al. "Synthesis of Ionizable Calix[9]arenes for Chelation of Selected Divalent Cations." PMC - NIH. Available at:
- de Namor, A. F. D., et al. "Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol." SciELO.
- Zhang, Y., et al. "DMSO/acetone-based purification process of giant calixarenes." ResearchGate.
-
"S1 The Synthesis of Optically Active Calix[9]arenes with One or Three Substituents on the Methylene Bridges." The Royal Society of Chemistry. Available at:
- Lee, J.-H., et al. "1 H NMR spectra indicate the change of chemical shift of methoxy group..." ResearchGate.
-
Carty, A., et al. "Attempted synthesis of a meta-metalated calix[9]arene." ResearchGate. Available at:
Sources
- 1. scispace.com [scispace.com]
- 2. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 6. Synthesis of Ionizable Calix[4]arenes for Chelation of Selected Divalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Monoalkylation of Calixarenes. Synthesis of Homodimer Calixarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Guest Binding with 1-Methoxycalixarene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methoxycalixarenes. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to overcome common challenges in host-guest complexation experiments. By understanding the causality behind experimental choices, you can design more robust assays and achieve reliable, reproducible results.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the unique properties of 1-methoxycalixarenes and general experimental design.
Q1: What is a 1-Methoxycalixarene and how does its structure influence guest binding?
A 1-methoxycalixarene is a macrocyclic compound built from phenol units linked by methylene bridges. The "1-Methoxy" designation indicates that one of the hydroxyl groups on the lower rim of the calixarene has been replaced with a methoxy (-OCH₃) group. This single modification has profound effects on its binding capabilities:
-
Conformational Rigidity: The methoxy group "locks" the calixarene into a specific cone conformation. Unlike unmodified calixarenes that can be flexible, this pre-organized structure reduces the entropic penalty of binding, often leading to higher affinity for specific guests.[1]
-
Modified Cavity Portal: The methoxy group alters the electronic environment and steric accessibility of the lower rim, influencing which guests can enter and how they are oriented within the binding pocket.
-
Hydrophobicity: The core of the calixarene cavity is hydrophobic, making it ideal for binding neutral molecules or nonpolar moieties of larger molecules through interactions like van der Waals forces, π-π stacking, and cation-π interactions.[2]
Q2: What types of guest molecules are most suitable for 1-Methoxycalixarene hosts?
Given their defined, hydrophobic cavity, 1-methoxycalixarenes are particularly effective at binding:
-
Small Neutral Molecules: Guests like toluene, chloroform, or other organic solvents can fit well within the cavity.[1]
-
Cations: The electron-rich aromatic rings create a π-basic cavity that can strongly interact with cations, particularly organic ammonium cations and alkali metals.[3][4] The phenolic oxygens on the lower rim can also contribute to cation coordination.[1]
-
Specific Moieties of Larger Molecules: They can selectively bind to hydrophobic portions of larger molecules, such as the side chains of certain amino acids or specific functional groups on drug molecules.[2]
Q3: Which analytical techniques are best for studying these binding events?
The choice of technique depends on the expected binding affinity and the properties of the host and guest. The most common methods are:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Excellent for determining binding constants (Ka) up to 10⁵ M⁻¹ and providing detailed structural information about the host-guest complex in solution.[5][6] Changes in the chemical shifts of host or guest protons upon complexation are monitored.[7]
-
UV-Vis Spectroscopy: A rapid and sensitive technique suitable for systems where either the host or guest has a chromophore that changes absorbance upon binding. It can be used for determining association constants as high as 10⁹ M⁻¹.[8][9]
-
Fluorescence Spectroscopy: Highly sensitive and ideal when the host or guest is fluorescent. Binding can lead to fluorescence quenching or enhancement, which is used to calculate the binding affinity.[10][11][12]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard, ITC directly measures the heat released or absorbed during binding.[13] It is the only technique that can determine the binding constant (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.[13][14]
Q4: I'm not seeing any binding. What are the first things to check?
If a titration experiment shows no significant change, systematically verify these critical parameters before assuming a lack of interaction:
-
Concentrations: Are your host and guest concentrations accurate? Verify by UV-Vis if they have a known extinction coefficient.
-
Solvent Choice: Is the solvent competing with the guest for the binding cavity? (See Troubleshooting Issue 1).
-
pH of the Solution: Is the pH appropriate for both the host and guest? (See Troubleshooting Issue 2).
-
Guest/Host Integrity: Has either the host or guest degraded? Check purity by NMR or mass spectrometry.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Low or No Observable Binding Affinity
A weak or nonexistent binding isotherm is a frequent challenge. The cause often lies in the experimental conditions rather than an inherent lack of interaction.
Cause A: Inappropriate Solvent System
The solvent is an active participant in the binding equilibrium. A poorly chosen solvent can abolish a real interaction.
-
The "Why": The net energy of binding is a balance between the favorable host-guest interactions and the unfavorable energy cost of desolvating both the host's cavity and the guest molecule.[15] Polar, protic solvents (like methanol or water) can form strong hydrogen bonds with the host's lower rim or solvate the guest so effectively that the energetic penalty for their removal is too high for a stable complex to form.[16] Conversely, non-polar solvents minimize this desolvation penalty.[15]
-
Troubleshooting Steps:
-
Assess Solvent Polarity: If you are using a polar solvent like methanol or DMSO and see weak binding, consider switching to a less polar, aprotic solvent like acetonitrile, chloroform, or dichloromethane.
-
Check for Competitive Solvents: Small solvent molecules like acetonitrile can sometimes act as weak guests themselves, competing for the cavity. If you suspect this, try a bulkier or less interactive solvent like 1,2-dichloroethane.
-
Consult Literature: Review studies with similar calixarene-guest systems to identify solvent systems that have proven successful.[17]
-
| Solvent | Dielectric Constant (ε) | Typical Use Case & Rationale |
| Chloroform-d (CDCl₃) | 4.8 | Excellent First Choice. Non-polar, aprotic. Minimizes solvent competition and is ideal for NMR studies. |
| Acetonitrile (MeCN) | 37.5 | Good for Moderate Polarity. Aprotic but polar. Often used in UV-Vis and fluorescence when guests require higher solubility.[18] Can be a weak competitor. |
| Methanol (MeOH) | 32.7 | Use with Caution. Polar and protic. Strong H-bonding can disrupt host-guest interactions at the lower rim. May be necessary for highly polar guests.[17] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High-Polarity Systems. A strong H-bond acceptor. Can be a strong competitor for the binding site.[15] Use only when guest solubility is a major issue. |
| Water (with co-solvent) | 80.1 | Biologically Relevant Studies. Requires water-soluble calixarene derivatives. Binding is often driven by the hydrophobic effect. Buffer choice is critical.[19] |
Cause B: Suboptimal pH
The ionization state of either the host or guest can dramatically alter binding affinity.
-
The "Why": Calixarenes containing phenolic hydroxyl groups have pKa values that can be influenced by intramolecular hydrogen bonding.[20] Deprotonation at high pH introduces negative charges, which can electrostatically repel anionic guests or attract cationic guests.[19] Similarly, the charge state of an ionizable guest (e.g., an amine or carboxylic acid) is pH-dependent. Binding is often strongest when host and guest have complementary charges or when undesirable electrostatic repulsions are minimized.
-
Troubleshooting Steps:
-
Determine pKa: Find the pKa values for your specific calixarene and guest molecule.
-
Buffer Selection: Choose a buffer system that maintains the pH at least 1.5-2 units away from the pKa of any group you wish to remain in a specific protonation state.
-
Systematic pH Screen: If the optimal pH is unknown, perform preliminary binding experiments across a range of pH values (e.g., 5.8, 7.3, 10) to find the condition that maximizes the interaction.[19] Be aware that some calixarenes exhibit sharp binding changes within a very narrow pH range.[21]
-
Beware of Buffer Interference: Some buffer ions (e.g., phosphate, citrate) can themselves act as weak guests. Use a non-interacting buffer like HEPES or MOPS where possible.[22]
-
Issue 2: Poor Reproducibility and Inconsistent Results
Inconsistent data between runs can invalidate your findings. This often points to issues in sample preparation or instrumental stability.
Cause A: Sample Preparation and Handling
Meticulous preparation is the foundation of a reliable experiment.
-
The "Why": Small errors in concentration, the presence of impurities (especially water in organic solvents), or temperature fluctuations can significantly alter the measured binding constant.
-
Self-Validating Protocol:
-
Drying: Dry all glassware thoroughly. Dry host, guest, and any salts under high vacuum to remove residual water or solvents.
-
Solvent Purity: Use high-purity, anhydrous solvents. For NMR titrations in solvents like CDCl₃, residual water can act as a competitive guest.[7]
-
Concentration Accuracy: Use a microbalance for all mass measurements. Prepare a single, accurate host stock solution. Prepare the guest stock solution using a portion of the exact same host solution to eliminate any dilution errors from slight solvent evaporation or pipetting inconsistencies.[23]
-
Temperature Control: All binding phenomena are temperature-dependent. Use an instrument with precise temperature control (e.g., NMR probe with temperature regulation, temperature-controlled cuvette holder) and allow samples to equilibrate for at least 10-15 minutes before starting a measurement.[9]
-
Part 3: Core Experimental Protocols
Follow these standardized protocols to ensure high-quality, reproducible data.
Protocol 3.1: ¹H NMR Titration for Kₐ Determination
This protocol is designed for a 1:1 binding model and assumes the system is in fast exchange on the NMR timescale.[24]
-
Sample Preparation:
-
Accurately prepare a ~1 mM solution of the 1-methoxycalixarene host in a suitable deuterated solvent (e.g., CDCl₃). This is your Host Stock (H₀) .
-
Transfer a precise volume (e.g., 600 µL) of H₀ to an NMR tube. This is your first data point (0 equivalents of guest).
-
Use the remaining H₀ to prepare a concentrated guest stock solution (typically 40-100 times the host concentration). This ensures the host concentration remains constant throughout the titration.[23] This is your Guest Stock (G₀) .
-
-
Data Acquisition:
-
Acquire a high-quality ¹H NMR spectrum for the host-only sample. Ensure consistent acquisition parameters (temperature, scans, relaxation delay) for all subsequent spectra.
-
Using a high-precision microsyringe, perform cumulative additions of G₀ to the NMR tube. Add small aliquots initially and larger ones as the binding isotherm begins to plateau.
-
After each addition, gently invert the NMR tube several times to mix and allow it to re-equilibrate to the probe temperature before acquiring the next spectrum.
-
-
Data Analysis:
-
Identify a proton signal on the host or guest that shows a significant chemical shift change (Δδ) upon complexation.[6]
-
Plot Δδ as a function of the total guest concentration.
-
Fit the resulting binding isotherm to a 1:1 non-linear regression model using appropriate software to extract the association constant (Kₐ).[25]
-
Protocol 3.2: UV-Vis or Fluorescence Titration
This method is ideal for determining binding constants when spectroscopic changes occur.[8]
-
Instrument Setup:
-
Turn on the spectrometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 298 K).
-
-
Sample Preparation:
-
Prepare a host solution with a concentration that results in an initial absorbance or fluorescence intensity in the optimal range for the instrument (e.g., Absorbance ~0.1-1.0). This is H₀ .
-
Prepare a concentrated guest stock solution in the same solvent. To avoid dilution effects, this guest stock should also contain the host at the exact same concentration as H₀ . This is G₀ .
-
-
Titration:
-
Place a precise volume of H₀ (e.g., 2.5 mL) into the cuvette and record the initial spectrum.
-
Add small, precise aliquots of G₀ to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes before recording the spectrum.
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength or the change in fluorescence intensity.[26]
-
Correct the data for dilution if the guest stock did not contain the host.
-
Plot the change in signal versus the total guest concentration and fit the data to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant.[27][28]
-
Part 4: Visual Guides & Workflows
Diagram 1: General Experimental Workflow
This diagram outlines the logical flow from initial planning to final data analysis for a typical host-guest binding study.
Caption: Workflow for a Host-Guest Binding Study.
Diagram 2: Troubleshooting Decision Tree for Low Binding Affinity
Use this tree to systematically diagnose the root cause of weak or unobservable binding.
Sources
- 1. davuniversity.org [davuniversity.org]
- 2. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 4. Isothermal titration calorimetric study defines the substrate binding residues of calreticulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Volumetric Analysis of the 1H NMR Chemical Shielding in Supramolecular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Quenching of Pyrene Fluorescence by Calix[4]arene and Calix[4]resorcinarenes | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Quenching of pyrene fluorescence by calix[4]arene and calix[4]resorcinarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 15. Computational insights into solvent encapsulation and host–guest recognition by calix[4]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. N-Arylsulfonamidocalix[4]arenes with narrow pH-responsive binding near neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Binding Affinity and Driving Forces for the Interaction of Calixarene-Based Micellar Aggregates With Model Antibiotics in Neutral Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. vingaarden.mono.net [vingaarden.mono.net]
- 26. mdpi.com [mdpi.com]
- 27. 3.3. Calculation of Binding Constants from UV-Vis Titration Data [bio-protocol.org]
- 28. par.nsf.gov [par.nsf.gov]
Technical Support Center: Enhancing the Solubility of 1-Methoxycalixarene Derivatives
Welcome to the technical support center for 1-Methoxycalixarene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common solubility challenges encountered during experimental work. As macrocyclic compounds with unique host-guest properties, 1-Methoxycalixarene derivatives offer exciting opportunities in various applications, but their solubility can be a critical factor for successful formulation and experimentation. This guide provides in-depth technical information and practical solutions to help you navigate these challenges.
Troubleshooting Guide: Addressing Common Solubility Issues
This section addresses specific problems you may encounter when working with 1-Methoxycalixarene derivatives. The solutions are presented in a step-by-step format, with explanations of the underlying scientific principles.
Issue 1: My 1-Methoxycalixarene derivative is not dissolving in my chosen solvent.
Question: I am trying to dissolve my 1-Methoxycalixarene derivative in a common organic solvent, but it remains as a suspension. What should I do?
Answer:
The insolubility of 1-Methoxycalixarene derivatives can be attributed to their rigid structure and potential for intermolecular interactions. Here is a systematic approach to troubleshoot this issue:
Step-by-Step Troubleshooting Protocol:
-
Verify the Purity of the Derivative: Impurities from the synthesis can significantly impact solubility. It is recommended to re-purify the compound by recrystallization or column chromatography.
-
Solvent Selection: The choice of solvent is critical. While parent calixarenes are often soluble in chloroform, benzene, and toluene, the introduction of methoxy groups can alter the polarity.[1] A systematic approach to solvent screening is recommended.
-
Start with common solvents: Begin with solvents in which similar calixarene derivatives have shown solubility, such as chloroform, dichloromethane, and tetrahydrofuran (THF).
-
Consider solvent polarity: If the derivative has additional polar functional groups, consider more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Use a solvent mixture: A mixture of solvents can sometimes provide the ideal polarity to dissolve a challenging compound. For example, a mixture of a good solvent (like chloroform) with a co-solvent (like methanol) can be effective.
-
-
Employ Mechanical Assistance:
-
Sonication: Use a bath sonicator to break down aggregates and increase the surface area of the solid, facilitating dissolution.
-
Vortexing and Stirring: Vigorous stirring or vortexing can also aid in the dissolution process.[2]
-
-
Gentle Heating: For some derivatives, gentle heating of the solvent can increase solubility. However, be cautious as excessive heat can lead to degradation. It is advisable to perform a small-scale test to check for thermal stability.
Issue 2: My 1-Methoxycalixarene derivative precipitates out of solution upon standing or a change in conditions.
Question: I was able to dissolve my 1-Methoxycalixarene derivative, but it crashed out of solution after some time or when I added another component. Why is this happening and how can I prevent it?
Answer:
Precipitation of a dissolved 1-Methoxycalixarene derivative is often due to a change in the solution's properties that lowers the solubility of the compound. This can be triggered by temperature fluctuations, the addition of an anti-solvent, or changes in pH if the derivative has ionizable groups.
Step-by-Step Troubleshooting Protocol:
-
Identify the Trigger: Determine what change in conditions preceded the precipitation.
-
Temperature Change: Was the solution cooled? If so, the solubility of your compound may be highly temperature-dependent.
-
Addition of a New Component: Did you add an aqueous buffer or another solvent? The new component may be an "anti-solvent" for your calixarene derivative, causing it to precipitate.
-
pH Change: If your derivative has pH-sensitive groups, a change in the solution's pH could have caused it to become less soluble.
-
-
Strategies to Prevent Precipitation:
-
Maintain a Constant Temperature: If the compound is temperature-sensitive, store the solution at a constant temperature.
-
Avoid Anti-Solvents: When mixing solutions, ensure that the solvents are compatible. If you need to add an aqueous solution to an organic solution of your calixarene, do so slowly and with vigorous stirring. It may be necessary to use a co-solvent to maintain solubility.
-
Control pH: If your derivative's solubility is pH-dependent, use a buffered solution to maintain the optimal pH.
-
Consider Host-Guest Complexation: If you are working with a guest molecule, the formation of an inclusion complex with the 1-Methoxycalixarene derivative can sometimes lead to precipitation if the complex has lower solubility than the individual components. In such cases, adjusting the host-to-guest ratio or changing the solvent may be necessary.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the solubility of 1-Methoxycalixarene derivatives.
Q1: What is the general solubility profile of 1-Methoxycalixarene derivatives?
A1: The solubility of 1-Methoxycalixarene derivatives is highly dependent on the specific functional groups attached to the calixarene core. As a general rule, the methoxylation of the lower rim hydroxyl groups makes the calixarene less polar than its parent hydroxycalixarene. This typically leads to:
-
Increased solubility in non-polar organic solvents: such as chloroform, dichloromethane, and toluene.
-
Decreased solubility in polar solvents: including water and alcohols.
To achieve water solubility, 1-Methoxycalixarene derivatives must be further functionalized with hydrophilic groups, such as sulfonic acids, carboxylic acids, or amines.[3]
Q2: How can I improve the aqueous solubility of my 1-Methoxycalixarene derivative?
A2: To enhance the water solubility of a 1-Methoxycalixarene derivative, you can employ several strategies:
-
Chemical Modification: The most effective method is to introduce polar functional groups to the calixarene scaffold. Sulfonation of the upper rim is a common strategy to create highly water-soluble calixarenes.[4]
-
Formulation with Co-solvents: Using a mixture of water and a water-miscible organic solvent, such as ethanol or DMSO, can increase the solubility of less polar derivatives.
-
Use of Surfactants: Formulating the 1-Methoxycalixarene derivative with a surfactant can lead to the formation of micelles, which can encapsulate the hydrophobic calixarene and increase its apparent solubility in water.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, including calixarenes, thereby increasing their aqueous solubility.
Q3: Can 1-Methoxycalixarene derivatives be used to solubilize other poorly soluble compounds?
A3: Yes, this is one of the primary applications of calixarenes. The hydrophobic cavity of a 1-Methoxycalixarene derivative can encapsulate a "guest" molecule that is poorly soluble in the bulk solvent.[5] This host-guest complex formation effectively shields the hydrophobic guest from the solvent, leading to an increase in its overall solubility. The efficiency of this process depends on the size and shape complementarity between the calixarene's cavity and the guest molecule.
Q4: What are the best practices for preparing a stock solution of a 1-Methoxycalixarene derivative?
A4: To prepare a stable stock solution, follow these steps:
-
Choose an appropriate solvent: Based on the polarity of your specific derivative, select a solvent in which it is highly soluble (e.g., chloroform, DCM, or DMSO).
-
Use an accurate balance: Weigh the desired amount of the solid derivative using an analytical balance.
-
Dissolve completely: Add the solid to a volumetric flask and add a portion of the solvent. Use sonication or vortexing to ensure complete dissolution before filling to the mark.[2]
-
Store properly: Store the stock solution in a tightly sealed container to prevent solvent evaporation. If the compound is light-sensitive, use an amber vial or wrap the container in foil. Store at a stable temperature.
Q5: How can I determine the solubility of my 1-Methoxycalixarene derivative?
A5: The shake-flask method is a standard technique for determining equilibrium solubility:
-
Add excess solid: Add an excess amount of your 1-Methoxycalixarene derivative to a known volume of the solvent in a sealed container.
-
Equilibrate: Agitate the mixture at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the solid and liquid phases: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantify the dissolved compound: Analyze the concentration of the calixarene in the clear supernatant using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.[6][7] A calibration curve prepared with known concentrations of the compound will be needed for accurate quantification.
Experimental Protocols & Visualizations
Protocol: General Procedure for Solubilizing a 1-Methoxycalixarene Derivative for NMR Analysis
This protocol provides a general guideline for preparing a sample for NMR spectroscopy.
Materials:
-
1-Methoxycalixarene derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, d₆-DMSO, d₆-benzene)
-
NMR tube
-
Pipette
-
Small vial
-
Cotton plug
Procedure:
-
Dry the sample: Ensure your calixarene derivative is free of residual solvents by drying it under high vacuum for at least one hour.
-
Weigh the sample: Accurately weigh 5-10 mg of the dry compound into a small, clean vial.
-
Select the solvent: Choose a deuterated solvent in which your compound is expected to be soluble. CDCl₃ is a common first choice for many organic compounds.[8]
-
Dissolve the sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Aid dissolution: If the compound does not dissolve immediately, gently sonicate the vial for a few minutes. Avoid excessive heating.
-
Transfer to NMR tube: Once the sample is fully dissolved, transfer the solution to a clean NMR tube using a pipette with a small cotton plug at the tip to filter out any particulate matter.
-
Acquire the spectrum: The sample is now ready for NMR analysis.
Diagram: Host-Guest Solubilization Mechanism
The following diagram illustrates how a 1-Methoxycalixarene derivative can encapsulate a poorly soluble guest molecule, thereby increasing its solubility in a polar solvent.
Caption: Encapsulation of a guest molecule by a 1-Methoxycalixarene host.
Diagram: Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address solubility problems with 1-Methoxycalixarene derivatives.
Caption: A step-by-step workflow for troubleshooting solubility problems.
References
-
Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. (2019). PMC. [Link]
-
Aggregation of p-Sulfonatocalixarene-Based Amphiphiles and Supra-Amphiphiles. (2016). MDPI. [Link]
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How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. [Link]
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Computational insights into solvent encapsulation and host–guest recognition by calix[5]arene. (2023). Nature. [Link]
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The envisaged ideal host-guest complex formed by a calixarene. (n.d.). ResearchGate. [Link]
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Research progress on calixarene/pillararene-based controlled drug release systems. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
Elucidating the role of the o-methoxy group in the lower rim appended salicylideneamine substituents of calix[5]arene ligands on the molecular and electronic structures of dinuclear Fe(iii)-based diamond-core complexes. (2021). RSC Publishing. [Link]
-
The " upper rim " and " lower rim " of calixarenes. (n.d.). ResearchGate. [Link]
-
A) 1H NMR spectra of 6 (solvents marked with asterisks) and... (n.d.). ResearchGate. [Link]
-
New Molecular Clips Based on Diazacrown-n Ethers and p-Tert-butylcalix[5]arenes Molecules? Unusual Behavior. (2023). MDPI. [Link]
-
Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. (2019). PMC. [Link]
-
Lower-Rim Substituted Calixarenes and Their Applications. (2013). ResearchGate. [Link]
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Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. (2004). SciELO. [Link]
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Trianionic calix[5]arene monoalkoxy derivatives: synthesis, solid-state structures and self-assembly properties. (2006). RSC Publishing. [Link]
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Synthesis of calixarene derivatives 1, 2, 3 and 4 from... (n.d.). ResearchGate. [Link]
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Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. (2023). MDPI. [Link]
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Lower-Rim Substituted Calixarenes and Their Applications. (2013). PMC. [Link]
-
Water-Soluble Calix[5]arene Derivatives: Binding Stoichiometry and Spectroscopic Evaluation of the Host-Guest Recognition Mechanism. (2012). Semantic Scholar. [Link]
-
Synthesis of Novel p-tert-Butylcalix[5]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. (2018). MDPI. [Link]
-
Synthesis of p-tert-Butylcalix[5]arene and ether derivative. (2009). ResearchGate. [Link]
-
Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines. (2021). PMC. [Link]
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p-tert-BUTYLCALIX[5]ARENE. (n.d.). Organic Syntheses. [Link]
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2.5: Preparing Solutions. (2022). Chemistry LibreTexts. [Link]
-
Synthesis and characterization of a isothiouronium-calix[5]arene derivative: self-assembly and anticancer activity. (2021). Beilstein Journal of Organic Chemistry. [Link]
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The Versatile Applications of Calix[5]resorcinarene-Based Cavitands. (2023). MDPI. [Link]
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Solution Preparation (dilution, mixing etc). (2020). YouTube. [Link]
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Advanced solvent signal suppression for the acquisition of 1D and 2D NMR spectra of Scotch Whisky. (2018). PMC. [Link]
-
Preparation of Solutions and Reagents. (2018). PubMed. [Link]
-
Formation of the inclusion complex of water soluble fluorescent calix[5]arene and naringenin: solubility, cytotoxic effect and molecular modeling studies. (2019). PubMed. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). EPFL. [Link]
-
Chapter 12.1: Preparing Solutions. (2022). Chemistry LibreTexts. [Link]
-
Pseudo-Polymorphism in 2-Pyridylmethoxy Cone Derivatives of p-tert-butylcalix[5]arene and p-tert-butylhomooxacalix[n]arenes. (2022). MDPI. [Link]
-
(PDF) Synthesis of Novel p-tert-Butylcalix[5]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. (2018). ResearchGate. [Link]
-
Troubleshooting Cell Aggregation in Culture. (2024). Procell. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2023). PMC. [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2011). Semantic Scholar. [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (2018). Longdom Publishing. [Link]
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(PDF) HPLC-UV-MS analysis - a source for severe oxidation artifacts. (2019). ResearchGate. [Link]
-
Assay Interference by Aggregation. (2017). NCBI Bookshelf. [Link]
-
A quantitative HPLC-UV method for determination of serum sorafenib and sorafenib N-oxide and its application in hepatocarcinoma patients. (2013). PubMed. [Link]
Sources
- 1. 4-tert-Butylcalix[4]arene CAS#: 60705-62-6 [m.chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 4. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. A quantitative HPLC-UV method for determination of serum sorafenib and sorafenib N-oxide and its application in hepatocarcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of 1-Methoxycalixarene NMR Spectra: A Troubleshooting Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methoxycalixarene and its derivatives. The unique structural and dynamic properties of these macrocycles often lead to complex Nuclear Magnetic Resonance (NMR) spectra. This guide provides in-depth, field-proven insights to help you troubleshoot common issues, from signal assignment to conformational analysis, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹H NMR spectrum of 1-methoxycalixarene show broad peaks at room temperature?
A1: Broadening of NMR signals at room temperature is a classic indicator of dynamic processes occurring on the NMR timescale.[1][2] For 1-methoxycalixarene, this is typically due to conformational exchange, where the molecule is rapidly interconverting between different spatial arrangements (e.g., cone, partial cone, 1,2-alternate, and 1,3-alternate).[3][4][5] The rate of this exchange is comparable to the NMR frequency, leading to a loss of signal resolution.
Q2: What is the characteristic ¹H NMR signal for the methylene bridges (Ar-CH₂-Ar) in the cone conformation?
A2: In the rigid cone conformation, the two protons of the methylene bridge are diastereotopic, meaning they are in different chemical environments. This results in a pair of doublets, often with a large geminal coupling constant (J ≈ 11-13 Hz).[1] The exact chemical shifts can vary, but they are a hallmark of a fixed cone structure.
Q3: My ¹³C NMR spectrum shows a signal for the methylene bridge carbons around 31 ppm. What does this indicate?
A3: A ¹³C NMR chemical shift of approximately 31 ppm for the Ar-CH₂-Ar carbon is a strong indicator of a syn relationship between the adjacent phenolic units, which is characteristic of the cone conformation.[3] Conversely, a shift around 37 ppm suggests an anti relationship, as seen in the 1,3-alternate conformer.[3]
In-Depth Troubleshooting Guides
Issue 1: Ambiguous or Overlapping Signals in the Aromatic Region
Symptoms:
-
Multiple overlapping multiplets in the aromatic region of the ¹H NMR spectrum.
-
Difficulty in assigning specific protons to the calixarene rings.
Root Cause Analysis: The apparent complexity in the aromatic region can arise from several factors:
-
Conformational Isomers: The presence of multiple conformers in solution leads to a mixture of different chemical environments for the aromatic protons.[3][4][5]
-
Solvent Effects: The choice of solvent can significantly influence the chemical shifts of the aromatic protons.[6] Solvents can interact with the hydrophobic cavity of the calixarene, leading to noticeable shifts.[6][7] For instance, acetonitrile and nitromethane can interact with the cavity through their methyl groups, while pyridine can engage in π-π stacking interactions.[6]
-
Host-Guest Interactions: If impurities or other molecules are present, they can form inclusion complexes with the calixarene, altering the chemical shifts of both the host and guest.[8][9][10][11]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most powerful technique to address issues of dynamic exchange.
-
Procedure: Acquire a series of ¹H NMR spectra at different temperatures, typically from room temperature down to the freezing point of the solvent and up to higher temperatures.[2][12][13][14]
-
Expected Outcome: As the temperature is lowered, the rate of conformational exchange will decrease. At a certain temperature (the coalescence temperature), the broad signals will sharpen and resolve into distinct sets of peaks corresponding to the individual conformers.[1] Conversely, increasing the temperature might lead to a single set of averaged, sharp signals if the exchange becomes very fast.[1]
-
-
Solvent Titration:
-
Procedure: Acquire ¹H NMR spectra in a series of different deuterated solvents (e.g., CDCl₃, CD₃CN, C₆D₆, DMSO-d₆).
-
Rationale: The differential interactions between the calixarene and various solvents can help to resolve overlapping signals.[6] Aromatic solvents like benzene-d₆ often induce significant shifts due to anisotropic effects, which can be diagnostic.
-
-
2D NMR Spectroscopy:
-
Procedure: Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments.[3][4]
-
Benefit: COSY will reveal proton-proton coupling networks, helping to trace the connectivity within each aromatic ring. HSQC will correlate each proton to its directly attached carbon, aiding in the assignment of both ¹H and ¹³C spectra.[3][4]
-
Issue 2: Confirming the 1-Methoxycalixarene Conformation
Symptoms:
-
Uncertainty whether the synthesized calixarene exists as the desired cone conformer or a mixture of others.
-
The ¹H and ¹³C NMR spectra do not provide a clear-cut answer.[4]
Root Cause Analysis: While basic 1D NMR provides initial clues, unambiguous conformational assignment often requires more advanced techniques.[4] The energy barriers for interconversion between conformers can be low, leading to dynamic equilibria in solution.[5]
Conformational Analysis Workflow:
Sources
- 1. Functionalized Calix[4]Nanocones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Intermolecular Interactions Drive the Unusual Co-Crystallization of Different Calix[4]arene Conformations - ProQuest [proquest.com]
- 6. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 7. chemrxiv.org [chemrxiv.org]
- 8. NMR crystallography of p-tert-butylcalix[4]arene host-guest complexes using 1H complexation-induced chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Host-Guest Interactions between Calixarenes and Cp(2)NbCl(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polyaromatic Calixarene Hosts: Calix[4]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
overcoming aggregation of 1-Methoxycalixarene in solution
Technical Support Center: 1-Methoxycalixarene Solutions
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Methoxycalixarene. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've seen firsthand the immense potential of calixarenes in host-guest chemistry, drug delivery, and materials science. I have also frequently encountered the primary challenge that researchers face in the lab: the tendency of these macrocycles to aggregate in solution.
This guide is designed to move beyond simple protocols. It is a troubleshooting resource built on a foundation of chemical principles and field-proven experience. Here, we will explore the causality behind 1-Methoxycalixarene aggregation and provide you with logical, actionable strategies to overcome it. Our goal is to empower you to maintain the monomeric, active state of your calixarenes, ensuring the integrity and reproducibility of your experimental outcomes.
Part 1: Understanding the Aggregation Phenomenon
Before we can solve the problem, we must understand its origin. 1-Methoxycalixarene, like many other calixarene derivatives, possesses a unique architecture: a hydrophobic cavity and a distinct three-dimensional shape. Aggregation is a self-assembly process driven by the molecule's attempt to achieve a lower energy state in solution.[1]
Several non-covalent forces contribute to this phenomenon:
-
Hydrophobic Interactions: In polar solvents, the hydrophobic surfaces of the calixarene molecules are driven together to minimize their contact with the solvent.
-
π-π Stacking: The electron-rich aromatic rings of the calixarene can stack on top of each other, creating attractive forces that lead to aggregation.
-
Van der Waals Forces: These are weak, short-range attractions between molecules that collectively contribute to the stability of aggregates.
The formation of these aggregates can be detrimental, leading to decreased solubility, loss of binding capacity, and inaccurate experimental results.
Caption: Figure 1: The Process of 1-Methoxycalixarene Aggregation.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with 1-Methoxycalixarene in a practical question-and-answer format.
Q1: My 1-Methoxycalixarene solution appears cloudy or has visible precipitate. What is happening and what is my first step?
A1: Cloudiness or precipitation is a classic sign of aggregation and poor solubility. The calixarene molecules are self-associating and falling out of solution.
Immediate Action: Do not proceed with your experiment. The concentration of active, monomeric calixarene is unknown and will lead to non-reproducible results. Your first step is to identify the cause by reviewing your dissolution protocol, with a focus on the solvent system.
Q2: How does solvent choice impact aggregation, and how do I select the right one?
A2: Solvent selection is the most critical factor in preventing aggregation. The principle of "like dissolves like" is paramount. 1-Methoxycalixarene, with its methoxy groups on the lower rim and aromatic core, has a predominantly non-polar, hydrophobic character. Using a solvent that can effectively solvate the individual calixarene molecules will disrupt the intermolecular forces that cause aggregation.[2]
Causality: A "good" solvent will surround each calixarene molecule, creating a solvent shell. This energetically favorable interaction (solvation) outweighs the energy gain from self-aggregation (π-π stacking, hydrophobic effects), keeping the macrocycles dispersed and monomeric. Polar solvents like water, on the other hand, will "squeeze" the hydrophobic calixarenes together.
Troubleshooting Strategy:
-
Assess Polarity: Start with less polar organic solvents. Chlorinated solvents like dichloromethane (DCM) and chloroform are often effective, as are aromatic solvents like toluene.[2] For applications requiring more polar environments, consider moderately polar solvents like Tetrahydrofuran (THF) or acetone.
-
Use Solvent Mixtures: Sometimes, a binary solvent system provides the optimal balance. For instance, a mixture of a good solvent (like chloroform) with a more polar co-solvent (like acetonitrile) can enhance solubility while meeting other experimental requirements.[2]
-
Avoid Incompatible Solvents: Highly polar, protic solvents such as water, methanol, or ethanol are generally poor choices for dissolving unsubstituted or alkoxy-substituted calixarenes unless the macrocycle has been specifically functionalized with hydrophilic groups (e.g., sulfonato groups).[3][4]
| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Suitability Rationale |
| Toluene | Aromatic | 2.4 | 2.4 | Good for disrupting π-π stacking. |
| Chloroform | Halogenated | 4.1 | 4.8 | Excellent general-purpose solvent for many calixarenes.[2] |
| Dichloromethane (DCM) | Halogenated | 3.1 | 9.1 | Similar to chloroform, highly effective. |
| Tetrahydrofuran (THF) | Ether | 4.0 | 7.6 | Moderately polar, can be effective for some derivatives. |
| Acetone | Ketone | 5.1 | 21 | May be used in mixtures or for purification/recrystallization.[5] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 47 | A highly polar aprotic solvent, can break aggregates but may be too polar for initial dissolution.[5] |
| Water | Protic | 10.2 | 80 | Unsuitable unless the calixarene is functionalized for water solubility.[3] |
Q3: Can I use temperature to improve the solubility of my 1-Methoxycalixarene?
A3: Yes, temperature modulation can be a powerful tool, but its effect depends on the thermodynamics of dissolution. For most solids, including many calixarenes, the dissolution process is endothermic, meaning it requires energy.[6]
Causality: In an endothermic process, increasing the temperature provides the necessary energy to break the bonds within the solid calixarene aggregate and promotes the interaction with the solvent.[6][7] This increases the solubility of the compound.
Troubleshooting Strategy & Protocol:
-
Gentle Heating: Gently warm the solvent while stirring, then slowly add the 1-Methoxycalixarene solid. This can significantly increase the rate of dissolution and the saturation point.
-
Controlled Cooling: After complete dissolution at a higher temperature, allow the solution to cool slowly to the desired experimental temperature. In many cases, the calixarene will remain in solution, forming a supersaturated but stable solution.
-
Caution: Rapid cooling can cause the calixarene to crash out of solution. Also, be aware that some dissolution processes can be exothermic, in which case heating would decrease solubility.[7] This is less common for this class of compounds but should be considered if heating worsens the problem.
-
Select an appropriate solvent based on the guidance in Q2.
-
Place the solvent in a flask equipped with a magnetic stir bar.
-
Gently heat the solvent on a hot plate to 40-50°C (ensure the temperature is well below the solvent's boiling point).
-
Slowly add the pre-weighed 1-Methoxycalixarene solid to the warm, stirring solvent.
-
Continue stirring until the solid is fully dissolved. Use visual inspection against a dark background to confirm.
-
Once dissolved, turn off the heat and allow the solution to cool gradually to room temperature while still stirring.
-
Visually inspect the solution for any signs of precipitation upon cooling.
Q4: I am required to work in a specific solvent system where my calixarene aggregates. Are there any additives that can help?
A4: Yes. When you are constrained by the solvent system, two primary strategies involving additives can be employed: the use of surfactants or the introduction of guest molecules.
Strategy 1: Surfactants Surfactants are amphiphilic molecules that can prevent aggregation by interfering with the hydrophobic interactions driving the process. While more common in aqueous systems for water-soluble calixarenes or protein stabilization, the principle can be adapted.[8]
Causality: Surfactants can form a layer around the hydrophobic parts of the calixarene, effectively shielding them from each other and preventing them from aggregating.
Strategy 2: Host-Guest Complexation This is a more elegant and specific approach rooted in the fundamental principles of supramolecular chemistry.[9][10] By introducing a suitable "guest" molecule that fits within the calixarene's cavity, you can form a stable host-guest complex.
Causality: The presence of the guest molecule inside the cavity creates a steric barrier. The calixarenes can no longer approach each other closely enough for the π-π stacking and other short-range attractive forces to take effect, thus preventing aggregation.[11][12]
Caption: Figure 2: Host-Guest Complexation to Prevent Aggregation.
-
Choose a guest molecule known to bind to the calixarene cavity. Small aromatic molecules or alkylammonium salts are often good candidates.[12]
-
Prepare a stock solution of the guest molecule in the desired solvent.
-
In a separate vial, dissolve the 1-Methoxycalixarene in the solvent first, using gentle heating if necessary (as per the protocol in Q3).
-
While stirring the calixarene solution, add a stoichiometric equivalent (or slight excess) of the guest molecule solution.
-
Allow the solution to stir for 15-30 minutes to ensure complex formation.
-
The resulting solution of the host-guest complex should exhibit significantly reduced tendency to aggregate.
Part 3: References
-
(N/A)
-
(N/A)
-
Ballester, P., & Sanders, J. K. M. (2021). Influence of the solvent in the self-assembly and binding properties of [1 + 1] tetra-imine bis-calix[13]pyrrole cages. Organic & Biomolecular Chemistry, 19(3), 535-541. [Link]
-
Evtugyn, V. G., et al. (2022). Calix[13]arene Polyamine Triazoles: Synthesis, Aggregation and DNA Binding. Molecules, 27(23), 8343. [Link]
-
(N/A)
-
(N/A)
-
(N/A)
-
RSC Publishing. (2021). Aggregation of p-Sulfonatocalixarene-Based Amphiphiles and Supra-Amphiphiles. Molecules, 26(1), 1. [Link]
-
MDPI. (2021). The Role of Calix[n]arenes and Pillar[n]arenes in the Design of Silver Nanoparticles: Self-Assembly and Application. Polymers, 13(1), 1. [Link]
-
Osorio-Flores, A., et al. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Molecules, 24(5), 972. [Link]
-
Request PDF. (n.d.). Self-Assembled Calixarene Derivative as a Supramolecular Polymer. [Link]
-
(N/A)
-
MDPI. (2021). Host-Guest Chemistry in Supramolecular Theranostics. Molecules, 26(1), 1. [Link]
-
(N/A)
-
(N/A)
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(N/A)
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-
(N/A)
-
StatPearls Publishing. (2023). Biochemistry, Dissolution and Solubility. [Link]
-
Gérardin, C., et al. (2021). DMSO/acetone-based purification process of giant calixarenes. Nature Communications, 12(1), 1-10. [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link]
-
(N/A)
-
(N/A)
-
(N/A)
-
Chemical Communications. (2021). Calixarene-mediated host–guest interactions leading to supramolecular assemblies: visualization by microscopy. Chemical Communications, 57(1), 18-33. [Link]
-
(N/A)
-
ResearchGate. (n.d.). Host—Guest Chemistry of Calixarene Capsules. [Link]
-
Frontiers Media SA. (2021). Editorial: Host-Guest Chemistry of Macrocycles. Frontiers in Chemistry, 9, 709631. [Link]
-
(N/A)
-
(N/A)
-
(N/A)
-
(N/A)
-
(N/A)
-
(N/A)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influence of the solvent in the self-assembly and binding properties of [1 + 1] tetra-imine bis-calix[4]pyrrole cages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Prevent Protein Aggregation through Stabilizers and Surfactants [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Editorial: Host-Guest Chemistry of Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calixarene-mediated host–guest interactions leading to supramolecular assemblies: visualization by microscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
strategies to improve yield in 1-Methoxycalixarene synthesis
Technical Support Center: 1-Methoxycalixarene Synthesis
Welcome to the technical support center for 1-Methoxycalixarene synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of mono-O-alkylated calixarenes. As Senior Application Scientists, we understand that achieving high yields and purity in selective calixarene functionalization is a significant challenge.[1] This resource combines troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues and enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental strategy for synthesizing 1-Methoxycalixarene?
The synthesis of 1-Methoxycalixarene, a type of mono-O-alkylated calixarene, involves the selective functionalization of one hydroxyl group on the lower rim of a calixarene molecule. The core strategy is a nucleophilic substitution reaction, typically a Williamson ether synthesis. This involves deprotonating one of the phenolic hydroxyl groups with a suitable base to form a phenoxide anion, which then acts as a nucleophile to attack an alkylating agent like methyl iodide or dimethyl sulfate.
Q2: Why is selective mono-alkylation so challenging?
Calix[2]arenes possess four identical phenolic hydroxyl groups on their lower rim.[1] The primary challenge is controlling the reaction to ensure only one of these groups is functionalized. Without precise control over stoichiometry and reaction conditions, the reaction can easily proceed to form di-, tri-, and tetra-alkylated byproducts, which complicates purification and significantly reduces the yield of the desired mono-substituted product.[1][3]
Q3: What are the most critical parameters for improving the yield of 1-Methoxycalixarene?
Achieving high selectivity and yield hinges on three critical parameters:
-
Choice of Base: The strength and nature of the base determine the extent and selectivity of deprotonation. Weaker bases are often preferred for mono-alkylation.
-
Stoichiometry: Precise control over the molar ratios of the calixarene, base, and alkylating agent is crucial to favor monosubstitution.
-
Solvent and Temperature: The reaction solvent influences the solubility of reagents and the reactivity of the nucleophile, while temperature affects the reaction rate and selectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of 1-Methoxycalixarene.
Problem 1: Low or No Yield of the Desired Product
-
Possible Cause A: Incomplete Deprotonation. The calixarene's hydroxyl groups are acidic, but a sufficiently strong base is needed to generate the reactive phenoxide. If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: While strong bases like sodium hydride (NaH) can be used, they often lead to multiple alkylations.[4] For selective mono-alkylation, moderately weak bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[5] Ensure the base is finely powdered and the reaction is stirred vigorously to maximize surface area and reactivity. Anhydrous conditions are critical, as water will consume the base and quench the phenoxide intermediate.
-
-
Possible Cause B: Inactive Alkylating Agent. Alkylating agents like methyl iodide can degrade over time, especially if exposed to light or moisture.
-
Solution: Use a fresh, high-purity alkylating agent. If necessary, distill or pass the agent through a column of neutral alumina before use.
-
-
Possible Cause C: Poor Reagent Purity. Impurities in the starting calixarene can interfere with the reaction.
-
Solution: Recrystallize the starting calixarene (e.g., p-tert-butylcalix[2]arene) from a suitable solvent system like toluene/methanol to ensure high purity before starting the reaction.
-
Problem 2: Formation of Multiple Byproducts (Di-, Tri-, and Tetra-alkylation)
-
Possible Cause A: Excess Base or Alkylating Agent. Using more than one equivalent of the base or alkylating agent will promote further deprotonation and subsequent alkylation of the remaining hydroxyl groups.
-
Solution: Carefully control the stoichiometry. For mono-alkylation, a molar ratio of approximately 1:1.1:1.1 (Calixarene:Base:Alkylating Agent) is a good starting point.[5] The reaction should be monitored closely using Thin Layer Chromatography (TLC).
-
-
Possible Cause B: Reaction Temperature is Too High or Time is Too Long. Higher temperatures and longer reaction times can provide the necessary activation energy to overcome the barrier for subsequent alkylations, reducing selectivity.
-
Solution: Conduct the reaction at a controlled, often lower, temperature. For example, using K₂CO₃ in acetone or acetonitrile, the reaction can be run at room temperature or gentle reflux.[5] Monitor the reaction by TLC and quench it as soon as the starting material is consumed and the desired product spot is maximized.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: Similar Polarity of Products. The desired 1-Methoxycalixarene, unreacted starting material, and di-substituted byproducts often have very similar polarities, making separation by column chromatography challenging.
-
Solution 1 (Chromatography Optimization): Use a high-quality silica gel and a shallow solvent gradient during column chromatography. A solvent system like dichloromethane/hexane or ethyl acetate/hexane is often effective. Running multiple columns may be necessary for high purity.
-
Solution 2 (Recrystallization): After a preliminary purification by column chromatography, attempt to recrystallize the product. A solvent system like chloroform/methanol is often effective for inducing crystallization of the desired mono-alkylated product, leaving impurities in the mother liquor.
-
Data Summary: Influence of Reaction Conditions
The choice of base and solvent is paramount for controlling the selectivity of O-alkylation. The following table summarizes general trends observed in calixarene chemistry.
| Base | Solvent | Typical Outcome | Reference(s) |
| K₂CO₃ | Acetone / MeCN | Generally favors mono-alkylation , especially with controlled stoichiometry. A weaker base that enhances selectivity. | [5][6] |
| Cs₂CO₃ / CsF | DMF / THF | Often provides higher yields for mono-alkylation due to the "cesium effect," which enhances nucleophilicity. | [5][7] |
| NaH | THF / DMF | A strong base that typically leads to poly-alkylation (tetra-alkylation) if used in excess. Can be used for mono-alkylation with precise stoichiometric control. | [4][8] |
| Ba(OH)₂ | DMF | Reported to yield mono-ethers in good yields. | [4] |
Experimental Workflow & Protocols
Visualizing the Synthesis Workflow
The general workflow for synthesizing and purifying 1-Methoxycalixarene can be visualized as a sequence of critical steps.
Caption: General workflow for 1-Methoxycalixarene synthesis.
Protocol: Selective Mono-methylation of p-tert-butylcalix[2]arene
This protocol is a representative example for achieving selective mono-methylation.
Materials:
-
p-tert-butylcalix[2]arene
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Methyl Iodide (CH₃I)
-
Acetone or Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
To a round-bottom flask, add p-tert-butylcalix[2]arene (1.0 eq).
-
Add anhydrous, finely powdered K₂CO₃ (1.2 eq).
-
Add anhydrous acetone or acetonitrile as the solvent.
-
-
Reaction:
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.2 eq) to the suspension via syringe.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC (e.g., using a 10:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in DCM and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/DCM gradient.
-
Combine the fractions containing the desired product (identified by TLC).
-
Further purify the product by recrystallization from a chloroform/methanol mixture to obtain the 1-Methoxy-p-tert-butylcalix[2]arene as a white solid.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
References
-
Bochu, C., et al. (2011). Selective monoalkylation of p-tert-butylcalix-[2]-arene in a methyl carbonate ionic liquid. Chemical Communications. Available at: [Link]
-
Lavendomme, R., et al. (2015). Rational Strategies for the Selective Functionalization of Calixarenes. Asian Journal of Organic Chemistry. Available at: [Link]
- Nimse, S. B., & Kim, T. (2013). Biological applications of functionalized calixarenes. Chemical Society Reviews.
-
Yang, F., et al. (2023). Hypervalent Iodine-Mediated Selective Monofunctionalization of Calix[2]arenes. Organic Letters. Available at: [Link]
-
Marcos, P. M., et al. (2000). Regioselective Monoalkylation of Calixarenes. Synthesis of Homodimer Calixarenes. The Journal of Organic Chemistry. Available at: [Link]
-
Janssen, R. G., et al. (1995). Procedures for the selective alkylation of calix[5]arenes at the lower rim. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Verboom, W., et al. (1992). Procedures for the Selective Alkylation of Calix[5]Arenes at the Lower Rim. Recueil des Travaux Chimiques des Pays-Bas.
-
Harrowfield, J. (2012). The Use of Calixarenes in Metal-Based Catalysis. Chemical Reviews. Available at: [Link]
-
Mathew, N., & D'Souza, F. (2020). Synthesis of Ionizable Calix[2]arenes for Chelation of Selected Divalent Cations. Molecules. Available at: [Link]
-
Ema, T., et al. (2021). Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[2]arene. Organic Letters. Available at: [Link]
-
Nisar, A., et al. (2012). Lower-Rim Substituted Calixarenes and Their Applications. Journal of Chemistry. Available at: [Link]
-
Memon, S., et al. (2020). Recent progress to construct calixarene-based polymers using covalent bonds: synthesis and applications. RSC Advances. Available at: [Link]
-
Lhoták, P. (2012). Upper rim-bridged calixarenes. Chemical Society Reviews. Available at: [Link]
-
Salcedo, R., et al. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Molecules. Available at: [Link]
-
Reinaud, O., et al. (2018). Selective Metal-ion Complexation of a Biomimetic Calix[5]arene Funnel Cavity Functionalized with Phenol or Quinone. Chemistry – A European Journal.
- Jabin, I., et al. (2011). Synthesis of (Homooxa)calixarene-Monoquinones through the “All-but-One” Methodology. Organic Letters.
-
Steed, J. W. (n.d.). Calixarenes. DAV University. Available at: [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Selective monoalkylation of p-tert-butylcalix-[4]-arene in a methyl carbonate ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[4]arene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Conformational Heterogeneity of 1-Methoxycalixarene
Technical Support Center: Resolving Conformational Heterogeneity of 1-Methoxycalix[1]arene
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-methoxycalix[1]arene. This document provides in-depth, experience-driven answers to common challenges encountered when resolving the complex conformational landscape of this macrocycle. Our goal is to move beyond simple protocols and explain the causal science behind each experimental choice, ensuring a robust and reproducible methodology.
The flexible nature of the calix[1]arene skeleton, formed by four phenol units linked by methylene bridges, gives rise to distinct three-dimensional shapes, or conformers. When the lower rim hydroxyl groups are replaced by bulkier methoxy groups, the energy barriers to interconversion are significantly affected, leading to a dynamic mixture of conformers in solution. Understanding and controlling this heterogeneity is paramount for applications in molecular recognition, drug delivery, and materials science.[2]
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the possible conformations of 1-methoxycalix[1]arene and how do they arise?
A1: The conformational isomerism in 1-methoxycalix[1]arene arises from the rotation of the individual phenol rings through the central annulus of the macrocycle. This "oxygen-through-the-annulus" rotation results in four primary, discrete conformations, often referred to as atropisomers.[3][4] These are:
-
Cone: All four methoxy groups are oriented on the same side of the calixarene's main plane, creating a "cup-like" cavity. This is often the most stable conformer for parent calix[1]arenes due to intramolecular hydrogen bonding, a stabilizing factor that is absent in the methoxy-substituted analogue.[3]
-
Partial Cone (Paco): Three methoxy groups are on one side, and one is flipped to the opposite side.
-
1,2-Alternate: Two adjacent methoxy groups are on one side, while the other two adjacent groups are on the opposite side.
-
1,3-Alternate: Two opposite methoxy groups are on one side, while the other two opposite groups are on the other side.
The relative stability and population of these conformers in a sample are dictated by steric interactions between the methoxy groups, solvent effects, and temperature.[1][5]
DOT Script for Conformational Isomers Diagram
Caption: The four limiting conformations of 1-methoxycalix[1]arene.
Q2: My NMR spectrum of 1-methoxycalix[1]arene at room temperature shows broad signals. What does this indicate and how can I resolve them?
A2: Broad signals in an NMR spectrum are a classic indicator of a molecule undergoing dynamic exchange at a rate comparable to the NMR timescale.[6][7] For 1-methoxycalix[1]arene, this means the conformers are interconverting rapidly at room temperature. The NMR spectrometer detects an average of the rapidly changing environments, resulting in broadened or "smeared-out" peaks.
Troubleshooting Strategy: Variable-Temperature (VT) NMR Spectroscopy
The definitive solution is to perform Variable-Temperature (VT) NMR.[8] By altering the temperature, you can manipulate the rate of conformational exchange:
-
Cooling the Sample: As you lower the temperature, the rate of interconversion slows down. When the exchange rate becomes slow relative to the NMR timescale, the individual conformers are "frozen out," and you will observe sharp, distinct signals for each populated conformer.
-
Heating the Sample: Conversely, heating the sample increases the rate of interconversion. If you go to a high enough temperature, the exchange becomes so fast that the spectrometer observes a time-averaged structure, resulting in a single set of sharp peaks representing the weighted average of all conformers.
This technique is the most powerful tool for studying the kinetics and thermodynamics of fluxional molecules.[6]
Q3: How do I perform a Variable-Temperature (VT) NMR experiment to resolve the conformers?
A3: A successful VT-NMR experiment requires careful planning and execution. The goal is to acquire a series of spectra across a wide temperature range to observe the transition from fast exchange (sharp, averaged signals), through coalescence (maximum broadening), to slow exchange (sharp, individual signals).
Protocol 1: Variable-Temperature (VT) NMR Spectroscopy
-
Solvent Selection (The Critical Choice): The solvent must have a low freezing point and be able to dissolve your sample across the entire temperature range.
-
Rationale: A solvent that freezes before the conformers are resolved will ruin the experiment.
-
Recommended Solvents:
-
Deuterated chloroform (CDCl₃): Freezing point ~ -63 °C. Good starting point.
-
Deuterated dichloromethane (CD₂Cl₂): Freezing point ~ -97 °C. Excellent choice for lower temperatures.
-
Deuterated toluene (toluene-d₈): Freezing point ~ -95 °C. Useful for both low and high-temperature studies.
-
Troubleshooting Tip: If your compound has poor solubility at low temperatures, you may need to try several solvents. Always check for miscibility and reactivity.[9]
-
-
-
Sample Preparation:
-
Prepare a sample of moderate concentration (~5-10 mg in 0.6 mL of solvent).
-
Rationale: Overly concentrated samples can lead to viscosity issues and peak broadening at low temperatures, while overly dilute samples will require longer acquisition times.[9][10]
-
Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
-
Spectrometer Setup & Data Acquisition:
-
Lock and Shim: Lock and shim the sample at room temperature to obtain optimal resolution.
-
Temperature Equilibration: Set the desired temperature. Allow the sample to equilibrate for at least 5-10 minutes before acquiring data.
-
Rationale: Insufficient equilibration time is a common source of error, leading to temperature gradients across the sample and poor-quality spectra.
-
Acquisition Plan:
-
Start at room temperature (~298 K) and acquire a standard ¹H spectrum.
-
Decrease the temperature in 10-15 K increments, acquiring a spectrum at each step.
-
As you approach the coalescence temperature (where peaks broaden and merge), reduce the increments to 5 K to pinpoint it accurately.
-
Continue cooling until the peaks for individual conformers are sharp and well-resolved (the "slow-exchange regime").
-
If necessary, perform a high-temperature series by heating in 15-20 K increments from room temperature to observe the "fast-exchange regime."
-
-
-
Data Processing: Process each spectrum uniformly (e.g., same phasing and baseline correction parameters) for accurate comparison.
Q4: How can I identify the specific conformers from the low-temperature NMR spectrum?
A4: The key to identifying conformers lies in the symmetry of each structure, which dictates the number and pattern of signals in the NMR spectrum. The methylene bridge protons (Ar-CH₂ -Ar) are particularly diagnostic.[4]
-
Causality: The magnetic environment of a nucleus determines its chemical shift. In highly symmetric conformers, many protons are chemically equivalent, leading to simpler spectra. In less symmetric conformers, chemically non-equivalent protons give rise to more complex spectra.
| Conformer | Symmetry | Ar-CH₂-Ar Protons (¹H NMR) | -OCH₃ Protons (¹H NMR) | Ar-CH₂-Ar Carbons (¹³C NMR) |
| Cone | C₄ᵥ | One pair of doublets (AX system) | One singlet | One signal (~31 ppm) |
| 1,3-Alternate | C₂ₕ | One singlet | One singlet | One signal (~37 ppm) |
| Partial Cone | Cₛ | Three pairs of doublets (1:1:2 ratio) | Three singlets (1:1:2 ratio) | Two signals (~31 and ~37 ppm) |
| 1,2-Alternate | C₂ᵥ | Two pairs of doublets | Two singlets | Two signals (~31 and ~37 ppm) |
| Table 1: Characteristic NMR signals for identifying 1-methoxycalix[1]arene conformers. The chemical shifts for the methylene carbons are particularly indicative of syn (~31 ppm) versus anti (~37 ppm) orientations of the adjacent phenolic units.[4] |
Q5: I've identified the conformers. How can I determine the energy barrier (ΔG‡) for their interconversion?
A5: The free energy of activation (ΔG‡), which represents the energy barrier for the conformational change, can be calculated from the coalescence temperature (T_c) using the Eyring equation.[11][12][13][14]
Methodology:
-
Identify Coalescence: From your VT-NMR data, find the temperature (T_c, in Kelvin) where two exchanging signals just merge into a single broad peak.
-
Determine Δν: In the slow-exchange regime (at a low temperature), measure the frequency difference (Δν, in Hz) between the two signals you chose for the coalescence analysis.
-
Calculate the Rate Constant (k_c) at Coalescence: Use the following approximation for a simple two-site exchange:
-
k_c = (π * Δν) / √2 ≈ 2.22 * Δν
-
-
Calculate ΔG‡ using the Eyring Equation:
-
ΔG‡ = -R * T_c * ln( (k_c * h) / (k_B * T_c) )
-
Where:
-
R is the gas constant (8.314 J·mol⁻¹·K⁻¹)
-
T_c is the coalescence temperature (K)
-
h is Planck's constant (6.626 x 10⁻³⁴ J·s)
-
k_B is the Boltzmann constant (1.381 x 10⁻²³ J·K⁻¹)
-
-
For a more rigorous analysis , you can calculate the rate constant (k) at multiple temperatures and create an Eyring plot (ln(k/T) vs 1/T) to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[6][15]
| Process | Typical ΔG‡ (kcal/mol) | Reference |
| Calix[1]arene Cone-to-Cone Inversion | 10 - 16 | [1] |
| Exo-Calix[1]arene Inversion | 10.3 - 10.8 | [1] |
| Table 2: Typical energy barriers for calix[1]arene conformational inversion. Note that values for 1-methoxycalix[1]arene may differ due to the steric bulk of the methoxy groups. |
Q6: Can solvent affect the conformational equilibrium?
A6: Absolutely. The solvent can significantly influence the relative stabilities of the conformers, thereby shifting the equilibrium.[1][16][17][18]
-
Causality: Solvents interact with the calixarene through various non-covalent forces. Polar solvents might better solvate a conformer with a larger dipole moment. Aromatic solvents like toluene or benzene can engage in π-π stacking interactions with the phenyl rings of the calixarene.[16] Furthermore, small solvent molecules like acetonitrile can be included within the calixarene cavity, stabilizing the cone conformer.[1]
-
Experimental Observation: Running NMR experiments in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) can reveal dramatic changes in the ratios of conformers present at a given temperature, providing insight into the intermolecular forces at play.[1][18]
Q7: I have a solid sample. How can I determine its conformation?
A7: The definitive method for determining the structure of a molecule in the solid state is single-crystal X-ray diffraction (SC-XRD) .[19] This technique provides a precise three-dimensional map of electron density, allowing for the unambiguous assignment of the conformation and detailed analysis of bond lengths and angles.[20][21][22][23]
Important Caveat: The conformation observed in the crystal lattice is a static picture and may not be the most stable or populated conformer in solution. Crystal packing forces can favor a specific conformer that is only a minor component in the dynamic solution-state equilibrium. Therefore, it is crucial to use both SC-XRD and solution-state NMR for a complete understanding.
Protocol 2: Single-Crystal Growth for X-ray Diffraction
-
Purification: The starting material must be of the highest possible purity.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.
-
Method - Slow Evaporation (Most Common):
-
Dissolve the purified 1-methoxycalix[1]arene in a suitable solvent (e.g., dichloromethane, chloroform, toluene) in a small vial.
-
Cover the vial with a cap containing a few small pinholes or with parafilm pierced by a needle.
-
Rationale: The pinholes allow the solvent to evaporate very slowly over several days or weeks. Rapid evaporation leads to powder, not single crystals.
-
Place the vial in a vibration-free location and leave it undisturbed.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm) have formed, carefully remove them from the mother liquor using a spatula or loop and mount them for diffraction analysis.[19][24]
Experimental Workflow Visualization
The following diagram outlines the logical flow for a comprehensive investigation into the conformational properties of 1-methoxycalix[1]arene.
DOT Script for Experimental Workflow Diagram
Caption: Experimental workflow for resolving conformational heterogeneity.
References
-
Fiveable. (n.d.). Eyring Equation Definition. Retrieved from [Link]
-
Schneiders, M. M., et al. (2023). Solution and solid-state structures of dibenzylamino calix[1]arene with complexed solvent molecules. ChemRxiv. [Link]
-
Li, Y., et al. (2021). The Effects of the Solvents on the Macrocyclic Structures: From Rigid Pillararene to Flexible Crown Ether. SciELO. [Link]
-
Biali, S. E., et al. (1997). Conformation, Inversion Barrier, and Solvent-Induced Conformational Shift in Exo- and Endo/Exo-Calix[1]arenes. The Journal of Organic Chemistry. [Link]
-
Ovsyannikov, A. A., et al. (2015). Complexation of Solvents and Conformational Equilibria in Solutions of the Simplest calix[1]arenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Iwamoto, K., et al. (1992). Synthesis and ion selectivity of all conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]calix[1]arene. The Journal of Organic Chemistry. [Link]
-
Thompson, M., et al. (2019). Eyring analysis of transition-state thermodynamics. ResearchGate. [Link]
-
Ovsyannikov, A. A., et al. (2014). Complexation of solvents and conformational equilibria in solutions of the simplest calix[1]arenes. ResearchGate. [Link]
-
Haran, R., et al. (1983). The conformational properties of calix[1]arenes 1h NMR and molecular mechanics calculations. Journal de Chimie Physique et de Physico-Chimie Biologique. [Link]
-
Wikipedia. (n.d.). Eyring equation. Retrieved from [Link]
-
Grokipedia. (n.d.). Eyring equation. Retrieved from [Link]
-
University of British Columbia. (2019). 2.2: Eyring equation. CHEM 123 ChIRP. [Link]
-
Chemistry LibreTexts. (2024). 10.3.1: Determination of Energetics of Fluxional Molecules by NMR. Retrieved from [Link]
-
ChemistryViews. (2018). Conformation Flexibility of Calix[1]arenes. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). Organometallic HyperTextBook: Fluxionality. Retrieved from [Link]
-
van Hoorn, W. P., et al. (1994). Pathways for conformational interconversion of calix[1]arenes. SciSpace. [Link]
-
University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems. NMR Facility. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
Krawiec, M., et al. (1995). X-ray crystal structures of monobridged calixarene 9 (top) and.... ResearchGate. [Link]
-
Neri, P., et al. (1993). Isolation and X-ray crystal structure of a stable calix[1]arene monohemiketal. ResearchGate. [Link]
-
YouTube. (2018). Fluxional Behaviour - Berry Pseudorotation - Very Important. [Link]
-
Wilson, L. R., et al. (2012). Calix[1]arene-based metal-organic frameworks: towards hierarchically porous materials. The Royal Society of Chemistry. [Link]
-
González-Ramírez, L. A., et al. (2000). Structure of a Calix[1]arene by X-ray diffraction. ResearchGate. [Link]
-
Madigan, R. P., et al. (2023). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[1]arenes. ChemRxiv. [Link]
-
Madigan, R. P., et al. (2023). NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. ChemRxiv. [Link]
-
Ghafuri, H., et al. (2020). Conformational switch in the crystal states of a calix[1]arene. The Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Teixeira, F., et al. (2023). Critical Analysis of Association Constants between Calixarenes and Nitroaromatic Compounds Obtained by Fluorescence. Implications for Explosives Sensing. MDPI. [Link]
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Technical Support Center: Scaling Up 1-Methoxycalixarene Production
Welcome to the Technical Support Center for 1-Methoxycalixarene production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and scaling up this valuable macrocycle. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your experimental work. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful and efficient production of 1-Methoxycalixarene.
Part 1: Troubleshooting Common Synthesis & Scale-Up Issues
The synthesis of 1-Methoxycalixarene, typically achieved through a Williamson ether synthesis on a calixarene scaffold, is fraught with challenges ranging from achieving selective mono-methylation to ensuring batch-to-batch reproducibility on a larger scale. This section addresses the most common issues encountered in the laboratory and during scale-up.
Issue 1: Low Yield of 1-Methoxycalixarene and Formation of Poly-Alkylated Byproducts
Question: My reaction is producing a mixture of di-, tri-, and even tetra-methoxycalixarene, resulting in a low yield of the desired mono-substituted product. How can I improve the selectivity for 1-Methoxycalixarene?
Answer: Achieving mono-selectivity in the O-alkylation of calixarenes is a common and significant challenge. The multiple hydroxyl groups on the lower rim of the calixarene are all potential sites for methylation. The key to favoring mono-alkylation lies in the careful control of reaction conditions.
Causality and Strategic Solutions:
-
Stoichiometry of Reagents: The most straightforward approach to favor mono-alkylation is to use a stoichiometric equivalent or a slight sub-equivalent of the methylating agent (e.g., methyl iodide, dimethyl sulfate) relative to the calixarene. However, this often leads to incomplete conversion of the starting material.
-
The Critical Role of the Base: The choice and amount of base are paramount. A strong base like sodium hydride (NaH) will deprotonate multiple hydroxyl groups, leading to a higher degree of alkylation.[1] In contrast, a weaker base like potassium carbonate (K2CO3) provides a lower concentration of the phenoxide nucleophile, which can enhance selectivity for mono-alkylation.[1] The use of a weaker base is a common strategy for achieving selective substitution on the lower rim of calixarenes.[1]
-
Solvent Effects: The solvent plays a crucial role in modulating the reactivity of the nucleophile and the solubility of the reactants. Polar aprotic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) are commonly used. A mixture of THF/DMF can influence the reaction outcome.[2] Acetonitrile is another solvent that has been used with weaker bases like K2CO3.[3] The choice of solvent can significantly impact the selectivity of the Williamson ether synthesis.[4]
-
Reaction Temperature and Time: Lowering the reaction temperature can help to control the reaction rate and improve selectivity by favoring the kinetically controlled mono-alkylation product. Reaction times need to be optimized to maximize the yield of the desired product while minimizing the formation of poly-alkylated species.
Troubleshooting Workflow for Improving Mono-Selectivity:
Caption: Troubleshooting workflow for low mono-selectivity in 1-Methoxycalixarene synthesis.
Issue 2: Challenges in Purification and Isolation of 1-Methoxycalixarene
Question: I am struggling to isolate pure 1-Methoxycalixarene from the reaction mixture, which contains unreacted calixarene and poly-methylated byproducts. What are the most effective purification strategies?
Answer: The purification of calixarene derivatives is notoriously challenging due to the similar polarities of the starting material and the various alkylated products. A systematic approach to purification is essential.
Effective Purification Protocols:
-
Column Chromatography: This is the most common and effective method for separating calixarene derivatives.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent like hexane or cyclohexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The less polar, more highly alkylated products will elute first, followed by the desired mono-methoxy product, and finally the more polar, unreacted calixarene.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity material. A DMSO/acetone or DMSO/ethanol system has been reported for the purification of large calixarenes and may be adaptable.[5] Experiment with a range of solvent mixtures to find one that selectively crystallizes the 1-Methoxycalixarene.
-
Preparative HPLC: For obtaining highly pure material, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Purification Workflow:
Caption: A typical purification workflow for isolating 1-Methoxycalixarene.
Issue 3: Scale-Up Challenges - Inconsistent Yields and Reaction Control
Question: When scaling up the synthesis of 1-Methoxycalixarene from a lab scale (grams) to a pilot scale (kilograms), I am observing inconsistent yields and difficulty in controlling the reaction exotherm. What are the critical factors to consider for a successful scale-up?
Answer: Scaling up chemical reactions introduces new challenges that are often not apparent at the lab scale.[6] For the Williamson ether synthesis of calixarenes, heat and mass transfer limitations are the primary concerns.
Key Scale-Up Considerations:
-
Heat Management: The Williamson ether synthesis is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making it more difficult to dissipate heat.[7] This can lead to a runaway reaction and the formation of unwanted byproducts.
-
Solution: Implement a robust cooling system for the reactor and consider a semi-batch process where the methylating agent is added slowly to control the rate of heat generation.
-
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and areas of high reactant concentration, resulting in the formation of poly-alkylated products.
-
Solution: Use a reactor with an appropriate impeller design and agitation speed to ensure homogeneous mixing of the reactants.
-
-
Process Safety: The use of flammable solvents like THF and reactive reagents like NaH requires careful safety considerations at a larger scale.
-
Solution: Conduct a thorough process safety analysis (e.g., HAZOP) and ensure that the equipment is properly grounded and operated in a well-ventilated area.
-
-
Reproducibility: Ensuring batch-to-batch consistency is crucial for any manufacturing process.
-
Solution: Develop a detailed and robust Standard Operating Procedure (SOP) that clearly defines all process parameters, including reagent addition rates, temperature profiles, and mixing speeds.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best methylating agent to use for the synthesis of 1-Methoxycalixarene?
A1: Methyl iodide (MeI) and dimethyl sulfate (DMS) are the most common methylating agents. MeI is generally more reactive, but DMS is often preferred for larger-scale synthesis due to its lower cost and higher boiling point. However, DMS is highly toxic and requires careful handling.
Q2: How can I confirm the structure and purity of my 1-Methoxycalixarene product?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product. The appearance of a new singlet in the 1H NMR spectrum around 3-4 ppm is indicative of the methoxy group. The integration of this signal relative to the aromatic protons can help determine the degree of substitution.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the product and quantifying the amount of any impurities, such as unreacted calixarene and poly-methylated byproducts.[8]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
Q3: Can microwave-assisted synthesis be used to improve the production of 1-Methoxycalixarene?
A3: Yes, microwave-assisted Williamson ether synthesis has been shown to be a scalable and efficient method.[9][10] It can significantly reduce reaction times and potentially improve yields. However, careful optimization of the microwave parameters (power, temperature, and time) is necessary.
Q4: Are there any alternative methods to the Williamson ether synthesis for preparing 1-Methoxycalixarene?
A4: While the Williamson ether synthesis is the most common method, other approaches could be explored, such as using diazomethane. However, diazomethane is explosive and highly toxic, making it unsuitable for large-scale production.
Part 3: Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 1-Methoxy-p-tert-butylcalix[1]arene
Materials:
-
p-tert-butylcalix[1]arene
-
Potassium Carbonate (K2CO3), anhydrous
-
Methyl Iodide (MeI)
-
Acetonitrile, anhydrous
-
Dichloromethane
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of p-tert-butylcalix[1]arene (1.0 g, 1.54 mmol) in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (0.23 g, 1.69 mmol, 1.1 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add methyl iodide (0.24 g, 1.69 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate 4:1).
-
Once the starting material is consumed (typically after 24-48 hours), quench the reaction by adding water (50 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Protocol 2: Quality Control by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: Start with 60% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Procedure:
-
Prepare a standard solution of purified 1-Methoxycalixarene of known concentration.
-
Prepare a sample of the crude reaction mixture or purified product dissolved in the mobile phase.
-
Inject the samples onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Identify and quantify the peaks corresponding to the starting material, product, and byproducts by comparing their retention times with the standard.
References
-
Kenis, P. J. A., et al. (1998). Methylation of p-tert-Butylcalix[5]arene. Products Obtained in the Presence of Strong Bases. The Journal of Organic Chemistry, 63(20), 6852-6858. [Link]
-
Neri, P., et al. (1994). Partially O-alkylated calix[5]arenes. Journal of Organic Chemistry, 59(14), 3880–3889.
- Javaherian, M., et al. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research.
-
Shokova, E. A., & Kovalev, V. V. (2001). Selective functionalization of calix[1]arenes at the upper rim. The Journal of Organic Chemistry.
- Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis? YouTube.
-
Verboom, W., et al. (n.d.). Procedures for the Selective Alkylation of Calix[11]Arenes at the Lower Rim. ResearchGate.
- Homework.Study.com. (n.d.). Write down the limitation(s) of the 'Williamson Ether Synthesis'?
- ResearchGate. (n.d.).
- askIITians. (2025).
- Wiley-VCH. (n.d.). Part I General Characteristics of Calixarenes.
- Reddit. (2021).
- Javaherian, M., et al. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions.
- ResearchGate. (n.d.). Changing of the base and solvent to NaH and THF/ DMF ͑ 90/ 10 ͒ , respectively, resulted in the formation of a different calixarene structure...
- Malone, J. F., et al. (n.d.). Calix[n]arene phosphine oxides.
- World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
-
Synthesis of Ionizable Calix[1]arenes for Chelation of Selected Divalent Cations. (n.d.). PMC - NIH.
- Chemtek Scientific. (n.d.).
- Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. (2009). Design and synthesis of Calixarene.
- MDPI. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules.
- ResearchGate. (2016). 1H NMR- and HPLC-based Metabolomics Combined with Hyphenated HPLC-SPE-NMR Methods for the Investigation of Herbal Remedies and Medicinal Plants.
- ResearchGate. (n.d.).
- SRUC Pure. (2021).
- NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
-
ResearchGate. (2025). One-Pot Synthesis of Xanthones and Dixanthones Using Calix[1] arene Sulfonic Acid Under Solvent Free Condition.
- MDPI. (2024). NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers.
- ResearchGate. (2025).
-
ResearchGate. (2025). STUDY ON THE CONFORMATIONS OF p-(NITRO) METHOXYCALIX[1] ARENE AND p-(tert-BUTYL) METHOXYCALIX[1] ARENE USING HIGH LEVEL AB INITIO METHOD.
Sources
- 1. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis of Ionizable Calix[4]arenes for Chelation of Selected Divalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 9. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions [orgchemres.org]
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- 11. researchgate.net [researchgate.net]
preventing degradation of 1-Methoxycalixarene during experiments
Welcome to the Technical Support Center for 1-Methoxycalixarene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, use, and stability of 1-Methoxycalixarene in experimental settings. As Senior Application Scientists, we have compiled this guide to address common challenges and ensure the integrity of your research.
Introduction
1-Methoxycalixarene is a versatile macrocyclic compound with a defined three-dimensional cavity, making it a valuable tool in supramolecular chemistry, drug delivery, and sensing applications.[1][2][3] Its stability is generally robust under standard laboratory conditions; however, like any specialized chemical, its performance can be compromised by improper handling, storage, or experimental design. This guide provides a proactive approach to preventing degradation and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of 1-Methoxycalixarene?
While 1-Methoxycalixarene is chemically stable, its degradation can be initiated by several factors:
-
Strong Oxidizing Agents: Exposure to strong oxidizers can lead to the degradation of the calixarene backbone.[4]
-
Excessive Heat: Thermal decomposition can occur at elevated temperatures, though specific temperature limits are not well-documented. It is advisable to avoid excessive heating unless required by a specific protocol, and in such cases, stability should be verified.
-
Extreme pH Conditions: While generally stable, prolonged exposure to highly acidic or basic conditions may promote hydrolysis or other degradation pathways.
-
Photodegradation: Although not extensively reported for this specific molecule, aromatic compounds can be susceptible to degradation upon prolonged exposure to high-energy light (e.g., UV radiation).[5]
-
Metabolic Degradation (in biological assays): In biological systems, the methoxy group can be susceptible to enzymatic cleavage (O-demethylation) by enzymes such as cytochrome P450s.[6]
Q2: How should I properly store 1-Methoxycalixarene?
To ensure the long-term stability of 1-Methoxycalixarene, adhere to the following storage guidelines:
-
Container: Store in a tightly sealed container to protect from moisture and atmospheric contaminants.[4]
-
Environment: Keep in a cool, dry, and well-ventilated area.[4]
-
Incompatible Substances: Store away from strong oxidizing agents.[4]
-
Light: While not definitively established as light-sensitive, it is good practice to store in an amber vial or in a dark location to minimize potential photodegradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Room Temperature or Refrigerated) | Minimizes thermal decomposition. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage | Prevents oxidation. |
| Container | Tightly sealed, amber glass vial | Protects from moisture, air, and light.[4] |
| Location | Well-ventilated, away from oxidizing agents | Ensures safety and prevents chemical reactions.[4] |
Q3: What are the signs of 1-Methoxycalixarene degradation?
Degradation can be detected through several observational and analytical methods:
-
Visual Changes: A change in color or the appearance of precipitate in a solution may indicate degradation or impurity formation.
-
Chromatographic Analysis: The appearance of new peaks or a change in the retention time of the main peak in High-Performance Liquid Chromatography (HPLC) is a strong indicator of degradation.
-
Spectroscopic Analysis: Changes in the Nuclear Magnetic Resonance (NMR) spectrum, such as the appearance of new signals or the disappearance of characteristic peaks, can confirm structural changes. Mass spectrometry (MS) can be used to identify the mass of degradation products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 1-Methoxycalixarene.
Issue 1: Inconsistent or Non-reproducible Experimental Results
-
Potential Cause: Degradation of 1-Methoxycalixarene stock solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze the stock solution using HPLC or NMR to check for the presence of degradation products.
-
Compare the analytical data with a reference spectrum of a fresh sample.
-
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from solid material.
-
Solvent Purity: Ensure the solvent used for the stock solution is of high purity and free of contaminants that could promote degradation (e.g., peroxides in ethers).
-
Issue 2: Unexpected Peaks in HPLC or NMR Analysis
-
Potential Cause: Formation of degradation products or reaction byproducts.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use mass spectrometry (e.g., LC-MS) to determine the molecular weight of the species corresponding to the unexpected peaks. This can provide clues about the degradation pathway.
-
Review Experimental Conditions:
-
Temperature: Were the reaction or analysis conditions performed at an elevated temperature?
-
Reagents: Were any strong oxidizing or reducing agents, or strong acids/bases used?
-
Light Exposure: Was the experiment conducted under direct, high-intensity light?
-
-
Control Experiment: Run a control experiment where 1-Methoxycalixarene is subjected to the same conditions (solvent, temperature, light) but without other reactants to isolate the cause of degradation.
-
Issue 3: Poor Yield or Incomplete Reaction in a Synthesis Involving 1-Methoxycalixarene
-
Potential Cause: Degradation of 1-Methoxycalixarene prior to or during the reaction.
-
Troubleshooting Steps:
-
Purity Check of Starting Material: Before starting the synthesis, confirm the purity of the 1-Methoxycalixarene using a suitable analytical technique (e.g., NMR, melting point).
-
Reaction Conditions:
-
If the reaction involves harsh reagents, consider if they are compatible with the methoxy and phenol ether groups of the calixarene.
-
For reactions requiring heat, monitor for degradation by taking aliquots at different time points and analyzing them by TLC or HPLC.
-
-
Experimental Protocols
Protocol 1: Purity Assessment of 1-Methoxycalixarene by HPLC
This protocol provides a general method for assessing the purity of 1-Methoxycalixarene and detecting potential degradation products.
-
Materials:
-
1-Methoxycalixarene sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Method:
-
Prepare a stock solution of 1-Methoxycalixarene in acetonitrile (e.g., 1 mg/mL).
-
Set up the HPLC system with a mobile phase gradient. For example:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 280 nm).
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Analyze the chromatogram for the main peak and any impurity or degradation peaks. Purity can be estimated by the relative peak areas.
-
Protocol 2: Monitoring Thermal Stability
This protocol can be used to assess the stability of 1-Methoxycalixarene at a specific temperature over time.
-
Materials:
-
1-Methoxycalixarene
-
High-purity solvent (e.g., DMSO, DMF)
-
Heating block or oven
-
HPLC or NMR for analysis
-
-
Method:
-
Prepare a solution of 1-Methoxycalixarene in the desired solvent.
-
Take an initial sample (t=0) for HPLC or NMR analysis to establish a baseline.
-
Heat the solution to the desired temperature.
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analyze each aliquot by HPLC or NMR.
-
Compare the results over time to determine the extent of degradation, if any.
-
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 1-Methoxycalixarene.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent experimental results.
References
-
Material Safety Data Sheet - Calix[7]Arene - Cole-Parmer. Available at: [Link]
-
Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. Available at: [Link]
-
Calixarenes - DAV University. Available at: [Link]
-
Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available at: [Link]
-
Calixarenes in analytical and separation chemistry. ResearchGate. Available at: [Link]
-
Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. PMC - PubMed Central. Available at: [Link]
-
Analytical applications of calixarenes from 2005 up-to-date. Semantic Scholar. Available at: [Link]
-
Chromatography in Supramolecular and Analytical Chemistry of Calixarenes. ResearchGate. Available at: [Link]
-
The synthesis and characterization of giant Calixarenes. PMC - NIH. Available at: [Link]
-
Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[7]arenes. ChemRxiv. Available at: [Link]
-
Lifitegrast Degradation: Products and Pathways. PMC - NIH. Available at: [Link]
-
Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. PubMed. Available at: [Link]
-
Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 1-Methoxycalixarene Functionalization
Welcome to the technical support center for 1-methoxycalixarene functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile scaffold. The presence of a single methoxy group on the lower rim of the calixarene introduces unique challenges in achieving desired regioselectivity and yield. This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to address specific experimental hurdles.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My lower rim dietherification of 1-methoxy-p-tert-butylcalix[1]arene is resulting in a low yield and a mixture of products. How can I improve selectivity for the 1,3-diether product?
This is a common challenge stemming from the reduced symmetry of the starting material and the nuanced role of the base and solvent system. The single methoxy group alters the acidity of the remaining phenolic protons, and steric hindrance plays a significant role.
Expert Analysis & Causality:
The key to achieving high selectivity in the dialkylation of mono-substituted calixarenes lies in leveraging the "template effect" of the counter-ion of the base.[1] The size of the alkali metal cation can direct the alkylating agent to specific positions. Larger cations like Cesium (Cs+) are particularly effective at bridging distal phenolic units, thereby promoting 1,3-disubstitution. Furthermore, the choice of solvent and reaction time is critical to prevent over-alkylation or undesired side reactions.
Troubleshooting Workflow & Optimization:
// Nodes start [label="Low Yield / Poor\n1,3-Selectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Step 1: Evaluate Base\n(NaH vs. K2CO3 vs. Cs2CO3)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_cs2co3 [label="Adopt Cs2CO3\nLeverages 'Template Effect'\nfor distal bridging.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent [label="Step 2: Optimize Solvent\n(THF vs. DMF vs. Acetonitrile)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_acetonitrile [label="Adopt Acetonitrile\nBalances solubility and\nreaction rate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="Step 3: Control Temperature\n(RT vs. Reflux)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_reflux [label="Reflux to overcome\nactivation energy.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="High Yield of\n1,3-Diether Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_base; check_base -> use_cs2co3 [label="NaH/K2CO3 give mixtures"]; use_cs2co3 -> check_solvent; check_solvent -> use_acetonitrile [label="DMF too polar, THF too slow"]; use_acetonitrile -> check_temp; check_temp -> use_reflux [label="No reaction at RT"]; use_reflux -> end_node; } } Caption: Troubleshooting workflow for optimizing 1,3-dietherification.
Data-Driven Recommendations:
The selection of the base is the most critical parameter. While sodium hydride (NaH) is a strong base, its small Na+ cation is less effective at templating the reaction, often leading to a mixture of 1,2- and 1,3-disubstituted products. Cesium carbonate (Cs2CO3) is the preferred choice for maximizing 1,3-distal selectivity.
| Base | Solvent | Temperature (°C) | Typical Outcome | Rationale |
| NaH | DMF | 25-50 | Mixture of isomers, low yield | Small Na+ ion provides poor templating, leading to indiscriminate alkylation.[1] |
| K2CO3 | Acetone | Reflux | Moderate 1,3-selectivity | K+ offers a better template effect than Na+ but can still result in isomeric mixtures. |
| Cs2CO3 | Acetonitrile | Reflux | High yield of 1,3-diether | Large Cs+ ion effectively bridges distal phenols, directing alkylation to the 1,3-positions.[1] |
Experimental Protocol: Selective 1,3-Dietherification
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-methoxy-p-tert-butylcalix[2]arene (1.0 equiv) and cesium carbonate (Cs2CO3, 3.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile via syringe. Stir the suspension at room temperature for 30 minutes.
-
Reagent Addition: Add the desired alkyl halide (e.g., ethyl bromoacetate, 2.2 equiv) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with 1M HCl, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 1,3-diether.
Question 2: I am attempting a formylation on the upper rim of my methoxycalixarene, but I'm getting either no reaction or a complex mixture of poly-formylated products. How can I achieve selective mono- or di-formylation?
Regioselective functionalization of the upper rim is challenging because the phenolic units have similar reactivity.[3][4] Directing the formylation to a specific number of sites requires precise control over reaction conditions, particularly the stoichiometry of the formylating agent and the reaction temperature.
Expert Analysis & Causality:
The Duff reaction, which typically uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid, TFA), is a common method for formylation.[5] The reaction proceeds via an electrophilic aromatic substitution. The number of formyl groups added depends on the equivalents of HMTA and the activation of the aromatic rings. For selective ipso-formylation, which replaces a p-substituent like tert-butyl, different conditions involving reagents like dichloromethyl methyl ether are required.[6]
Troubleshooting & Optimization Strategy:
// Nodes start [label="Poorly Controlled\nUpper Rim Formylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; goal_mono [label="Goal: Mono-formylation", fillcolor="#F1F3F4", fontcolor="#202124"]; goal_di [label="Goal: Di-formylation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Mono path reagent_mono [label="Use 1.1 eq. HMTA\nin TFA", fillcolor="#FBBC05", fontcolor="#202124"]; temp_mono [label="Maintain low temp (0°C)\n then warm to RT", fillcolor="#FBBC05", fontcolor="#202124"]; result_mono [label="Selective\nMono-formylation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Di path reagent_di [label="Use 2.5 eq. HMTA\nin TFA", fillcolor="#FBBC05", fontcolor="#202124"]; temp_di [label="Heat to 60-70°C", fillcolor="#FBBC05", fontcolor="#202124"]; result_di [label="Predominantly\nDi-formylation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> goal_mono; start -> goal_di; goal_mono -> reagent_mono [label="Control Stoichiometry"]; reagent_mono -> temp_mono [label="Control Temperature"]; temp_mono -> result_mono;
goal_di -> reagent_di [label="Control Stoichiometry"]; reagent_di -> temp_di [label="Increase Temperature"]; temp_di -> result_di; } } Caption: Strategy for controlling the degree of upper rim formylation.
Experimental Protocol: Controlled Duff Formylation
-
Preparation: Dissolve the 1-methoxycalix[2]arene derivative (1.0 equiv) in trifluoroacetic acid (TFA) in a round-bottom flask at 0°C under an argon atmosphere.
-
Scientist's Note: TFA serves as both the solvent and the acid catalyst. The reaction should be performed in a well-ventilated fume hood.
-
-
Reagent Addition:
-
For Mono-formylation: Add hexamethylenetetramine (HMTA, 1.1 equiv) portion-wise over 15 minutes, maintaining the temperature at 0°C. After addition, allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
For Di-formylation: Add HMTA (2.5 equiv) portion-wise at room temperature, then heat the mixture to 60-70°C and stir for 24 hours.
-
-
Hydrolysis: Cool the reaction mixture to 0°C and slowly pour it into a beaker of ice-cold water. A precipitate will form. Add 4M HCl and stir the aqueous suspension vigorously for 4-6 hours to hydrolyze the intermediate imine.
-
Extraction: Filter the solid precipitate and wash thoroughly with water. Dissolve the solid in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the product via column chromatography (silica gel, hexane/DCM gradient) to separate the desired formylated product from unreacted starting material and other isomers.
Question 3: How can I control the conformational outcome (e.g., cone, partial cone, 1,2-alternate) during functionalization?
The conformation of a calix[2]arene is not static and can be "locked" by the introduction of bulky substituents on the lower rim.[7] The choice of reaction conditions during this functionalization step is paramount to isolating the desired conformer.
Expert Analysis & Causality:
The final conformation is determined by the interplay between the size of the lower-rim substituents and the reaction conditions used to install them.
-
Cone Conformation: Generally favored when using sodium hydride (NaH) in a solvent like DMF or THF for alkylation, as the small Na+ ion allows the phenoxy groups to orient in the same direction.
-
Partial Cone / 1,2-Alternate: These less stable conformers can be accessed by using bulkier bases like potassium or cesium salts in THF. The larger cation can template a different arrangement of the phenolic units. A two-step alkylation using different base/solvent combinations is a reliable method to obtain the 1,2-alternate conformer.[8]
Strategy for Conformation Control:
-
To obtain the cone isomer: Perform a one-pot tetra-alkylation using a weak base like K2CO3 in acetone or a strong base like NaH in DMF.
-
To obtain the 1,3-alternate isomer: Use a strong base with a large counter-ion, such as Cs2CO3 in refluxing acetonitrile or acetone. The large Cs+ ion templates the distal arrangement of the phenoxides.
-
To obtain the 1,2-alternate isomer: A two-step procedure is most effective.[8] First, perform a proximal dialkylation using NaH in DMF. Isolate this product. Then, perform a second dialkylation on the remaining hydroxyls using a bulky base like potassium tert-butoxide (t-BuOK) or cesium silicate (Me3SiOK) in THF. This forces the second set of substituents to add to the opposite face of the calixarene.[8]
References
- Technical Support Center: Enhancing Calixarene-Based Sensor Selectivity for C
-
Regioselective Functionalization of the para-Positions at the Calix[2]arene Upper Rim | Request PDF. ResearchGate.
-
Regioselective Functionalization of the para-Positions at the Calix[2]arene Upper Rim. Current Organic Chemistry.
- Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. MDPI.
-
One-Pot Selective Formylation and Claisen Rearrangement on Calix[2]arene | Request PDF. ResearchGate.
-
Regioselective ipso formylation of p- tert-butylcalix[2]arene | Request PDF. ResearchGate.
- Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance. PMC - PubMed Central.
-
A general method for obtaining calix[2]arene derivatives in the 1,2-alternate conformation. Unknown Source.
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- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Methoxycalixarene and Other Calixarenes for Advanced Metal Ion Sensing
In the dynamic field of supramolecular chemistry, calixarenes have emerged as a versatile class of macrocyclic compounds with exceptional capabilities for molecular recognition.[1] Their unique three-dimensional, basket-like architecture allows for the selective encapsulation of various guest molecules, particularly metal ions.[2][3] This has led to their extensive application in the development of highly sensitive and selective chemosensors.[2][4] Among the diverse family of calixarenes, the strategic functionalization of their upper and lower rims dictates their binding affinity and selectivity towards specific metal ions.[1] This guide provides an in-depth comparison of 1-methoxycalixarene derivatives against other commonly employed calixarenes, with a focus on their performance in metal ion sensing, supported by experimental data and detailed protocols.
The Architectural Advantage of Calixarenes in Metal Ion Recognition
Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde.[5] Their structure is characterized by a hydrophobic cavity and modifiable upper and lower rims. The hydroxyl groups on the lower rim and the para-positions on the upper rim serve as convenient handles for chemical modification, enabling the fine-tuning of their host-guest properties.[1] The size of the calixarene cavity (determined by the number of phenol units, e.g., calix[2]arene, calix[6]arene) and the nature of the appended functional groups are critical factors that govern their selectivity for different metal ions.[6]
The conformation of the calixarene skeleton, which can exist as cone, partial cone, 1,2-alternate, or 1,3-alternate isomers, also plays a pivotal role in pre-organizing the binding sites for efficient metal ion coordination.[7] The cone conformation is often the most sought-after for creating a well-defined binding pocket.
Figure 1: General structure of a calixarene, its modifiable rims, and its conformational isomers, illustrating the basis for metal ion complexation.
1-Methoxycalixarenes: A Focus on Enhanced Selectivity
The introduction of methoxy groups at the lower rim of the calixarene scaffold, as in 1-methoxycalixarenes or 1,3-dimethoxycalixarenes, significantly alters their electronic properties and conformational flexibility compared to their parent hydroxylated counterparts. This modification can lead to enhanced selectivity for specific metal ions. The replacement of the acidic phenolic protons with methyl groups prevents deprotonation and alters the nature of the donor atoms from hard phenoxide oxygens to slightly softer ether oxygens. This change in donor character can shift the preference from hard alkali and alkaline earth metals towards softer transition and heavy metal ions.
Comparative Performance Analysis: 1-Methoxycalixarene vs. Other Calixarenes
A direct, comprehensive comparison of the metal sensing performance of 1-methoxycalixarenes against other derivatives is best illustrated through experimental data. The following tables summarize key performance metrics from various studies. It is crucial to consider the experimental conditions, as these can significantly influence the results.
Table 1: Comparison of Binding Constants (K) for Metal Ion Complexation
| Calixarene Derivative | Target Metal Ion | Binding Constant (K) (M⁻¹) | Solvent | Method | Reference |
| p-tert-Butylcalix[2]arene tetra-amide | Na⁺ | log K = 2.91 ± 0.08 | Methanol | Fluorescence | [8] |
| Thiacalix[2]arene tetrakis(ethoxycarbonylmethoxy) (cone) | Na⁺ | 10²·⁸⁵ | 50% CDCl₃/CD₃OD | ¹H NMR | [6] |
| Calix[2]arene-benzoxazolyl | Pb²⁺ | (1.37 ± 0.06) x 10⁴ | Methanol | Fluorescence | [9] |
| Diazo-coupled calix[2]arene (ortho-carboxyl) | Pb²⁺ | 3.5 x 10⁵ | CH₃CN | UV-Vis | [10] |
| Diazo-coupled calix[2]arene (ortho-ester) | Pb²⁺ | 5.5 x 10⁴ | CH₃CN | UV-Vis | [10] |
| Calix[2]arene-phenanthridine-tertiary-amide | Ca²⁺ | High Affinity | Acetonitrile | Fluorimetry | [11] |
| Calix[2]arene-phenanthridine-tertiary-amide | Sr²⁺ | Most Stable | Methanol/Ethanol | Fluorimetry | [11] |
Table 2: Comparison of Limits of Detection (LOD) for Metal Ion Sensing
| Calixarene Derivative | Target Metal Ion | Limit of Detection (LOD) | Technique | Reference |
| Thiolated Calix[2]arene/AuNPs/SPCE | Pb²⁺ | 0.7982 x 10⁻² ppm | DPV | [12] |
| Thiolated Calix[2]arene/AuNPs/SPCE | Cu²⁺ | 1.3358 x 10⁻² ppm | DPV | [12] |
| Calix[2]arene-benzoxazolyl | Pb²⁺ | 1.14 ± 0.05 mg L⁻¹ | Fluorescence | [9] |
The Causality Behind Experimental Choices: Why Functionalization Matters
The choice of functional groups appended to the calixarene core is a deliberate strategy to tailor its sensing properties.
-
p-tert-Butyl Groups: These bulky groups on the upper rim serve to "lock" the calixarene into a specific conformation, typically the cone form, which is advantageous for creating a well-defined binding cavity. They also enhance the solubility of the calixarene in organic solvents.
-
Methoxy Groups: As discussed, methoxy groups at the lower rim modify the electronic nature of the binding pocket. The absence of acidic protons can prevent interference from pH changes and favors interaction with a different set of metal ions compared to the parent hydroxylated calixarenes.
-
Amide and Ester Groups: The introduction of carbonyl-containing groups like amides and esters at the lower rim significantly enhances the cation-binding capabilities of calixarenes.[11][13] The carbonyl oxygens act as additional donor atoms, leading to the formation of more stable complexes, particularly with alkali, alkaline-earth, and transition metal cations.[11][13]
-
Fluorophores: Attaching fluorescent moieties (fluorophores) to the calixarene scaffold allows for the development of highly sensitive fluorescent chemosensors.[14][15] The binding of a metal ion can cause a detectable change in the fluorescence properties, such as quenching or enhancement of the emission intensity, through mechanisms like Photoinduced Electron Transfer (PET).[14]
Experimental Protocols: A Self-Validating System
The following are detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of calixarene-based metal ion sensors.
Protocol 1: Synthesis of a 1,3-Dimethoxy-p-tert-butylcalix[2]arene Derivative
This protocol is a representative synthesis of a methoxy-functionalized calixarene, which can be adapted for various derivatives.
Figure 2: A simplified workflow for the synthesis of a 1,3-dimethoxy-p-tert-butylcalix[2]arene derivative.
Methodology:
-
Starting Material: Begin with a well-characterized p-tert-butylcalix[2]arene.
-
Selective Alkylation (if necessary for further functionalization): To a solution of p-tert-butylcalix[2]arene in dry tetrahydrofuran (THF), add a stoichiometric amount of a suitable base (e.g., sodium hydride) to deprotonate two of the four hydroxyl groups. Then, add the desired alkylating agent (e.g., an alkyl halide with a terminal functional group for fluorophore attachment).
-
Methylation: Dissolve the partially alkylated calixarene in acetone. Add an excess of a methylating agent, such as dimethyl sulfate or methyl iodide, and a base like potassium carbonate. Reflux the mixture for several hours to ensure complete methylation of the remaining hydroxyl groups.
-
Work-up and Purification: After the reaction is complete, filter the mixture and evaporate the solvent. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 1,3-dimethoxy-p-tert-butylcalix[2]arene derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Metal Ion Sensing by UV-Vis Titration
UV-Vis titration is a straightforward method to determine the binding constant of a calixarene-metal ion complex.[16]
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the calixarene derivative in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 x 10⁻⁴ M). Prepare a stock solution of the metal salt (e.g., perchlorate or nitrate salt) at a higher concentration (e.g., 1 x 10⁻² M) in the same solvent.
-
Titration Setup: Place a known volume of the calixarene solution into a quartz cuvette.
-
Data Acquisition: Record the initial UV-Vis spectrum of the calixarene solution.
-
Titration: Add small aliquots of the metal ion stock solution to the cuvette. After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Data Analysis: Plot the change in absorbance at a specific wavelength (where the most significant change occurs) against the molar ratio of the metal ion to the calixarene. The binding constant (K) can be calculated by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 binding).[16]
Protocol 3: Evaluation of Metal Ion Sensing by Fluorescence Titration
Fluorescence titration offers higher sensitivity compared to UV-Vis titration and is ideal for calixarenes bearing fluorophores.[11]
Figure 3: Experimental workflow for evaluating metal ion sensing using fluorescence titration.
Methodology:
-
Preparation of Stock Solutions: Prepare a dilute stock solution of the fluorescent calixarene (e.g., 1 x 10⁻⁶ M) and a more concentrated stock solution of the metal salt in the same solvent.
-
Spectrofluorometer Setup: Set the excitation wavelength at the absorption maximum of the fluorophore and record the emission spectrum over a suitable range.
-
Titration: Similar to the UV-Vis titration, add small aliquots of the metal ion solution to the cuvette containing the calixarene solution. Record the fluorescence emission spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion. The binding constant can be determined using a non-linear curve fitting of the titration data. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio of the fluorescence response at low analyte concentrations.[9]
Protocol 4: Electrochemical Detection of Metal Ions using a Calixarene-Modified Electrode
Electrochemical methods, such as differential pulse voltammetry (DPV), provide a highly sensitive platform for metal ion detection.[12][17]
Methodology:
-
Electrode Modification: Modify a glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE) with the calixarene derivative. This can be achieved by drop-casting a solution of the calixarene onto the electrode surface or through more robust methods like electropolymerization or covalent attachment.[12]
-
Preconcentration: Immerse the modified electrode in a solution containing the target metal ion and apply a deposition potential for a specific time to allow the calixarene to capture the metal ions at the electrode surface.
-
Stripping: Scan the potential from the deposition potential towards more positive values. The metal ions are stripped from the electrode, generating a current peak at a characteristic potential.
-
Quantification: The height of the stripping peak is proportional to the concentration of the metal ion in the solution. A calibration curve can be constructed by measuring the peak currents for a series of standard solutions.
Conclusion and Future Perspectives
The choice of a calixarene for a specific metal sensing application is a nuanced decision that depends on the target metal ion, the desired sensitivity and selectivity, and the intended analytical method. While p-tert-butylcalixarenes provide a conformationally rigid scaffold, 1-methoxycalixarenes offer a pathway to modulate the electronic properties of the binding cavity, potentially leading to enhanced selectivity for a different range of metal ions. The incorporation of other functional groups, such as amides, esters, and fluorophores, further expands the versatility of the calixarene platform.
Future research should focus on systematic studies that directly compare the performance of 1-methoxycalixarenes with other derivatives under identical experimental conditions. This will enable the development of a more comprehensive understanding of structure-property relationships and facilitate the rational design of next-generation calixarene-based sensors with unparalleled sensitivity and selectivity for critical applications in environmental monitoring, clinical diagnostics, and industrial process control.
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Synthesis of C-unalkylated calix[2]resorcinarene from 1,3-dimethoxybenzene-formaldehyde condensation. ResearchGate. Accessed January 12, 2026. [Link]
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Calix[2]arene based a NIR-fluorescent sensor with an enhanced stokes shift for the real-time visualization of Zn(II) in living cells. ResearchGate. Accessed January 12, 2026. [Link]
-
Binding constants (K s ) for complex formation with metal ions for.... ResearchGate. Accessed January 12, 2026. [Link]
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Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies. ACS Omega. Accessed January 12, 2026. [Link]
-
Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies. National Institutes of Health. Accessed January 12, 2026. [Link]
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Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[2]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2. Accessed January 12, 2026. [Link]
-
Study by fluorescence of calix[2]arenes bearing heterocycles with divalent metals: Highly selective detection of Pb2+. ResearchGate. Accessed January 12, 2026. [Link]
-
Diazo-coupled calix[2]arenes for qualitative analytical screening of metal ions. ScienceDirect. Accessed January 12, 2026. [Link]
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Fluorescent chemosensor containing pyrene and calix[2]arene moiety for the detection of arsenic ions. ResearchGate. Accessed January 12, 2026. [Link]
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Synthesis of Novel Macrocyclic Peptido-calix[2]arenes and Peptidopyridines as Precursors for Potential Molecular Metallacages, C. SciSpace. Accessed January 12, 2026. [Link]
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UV-Vis and ESI MS/MS study of calix[2]arene derivatives and their lanthanide complexes. ResearchGate. Accessed January 12, 2026. [Link]
-
Meso-functionalization of calix[2]arene with 1,3,7-triazapyrene in the design of novel fluorophores with the dual target detection of Al3+ and Fe3+ cations. National Institutes of Health. Accessed January 12, 2026. [Link]
-
Synthesis and Fluorescence Sensing Properties of Calix[2]arenes Containing Fluorophores. Journal of the Chinese Chemical Society. Accessed January 12, 2026. [Link]
-
New synthetic approach to aminoethoxy derivatives of p-(tert-Butyl)calix[2] arene. ResearchGate. Accessed January 12, 2026. [Link]
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Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. MDPI. Accessed January 12, 2026. [Link]
-
Calixarene Complexes with Metal Ions. ResearchGate. Accessed January 12, 2026. [Link]
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Synthesis of Novel p-tert-Butylcalix[2]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. MDPI. Accessed January 12, 2026. [Link]
-
A Combined Thermodynamic and Computational Study of Alkaline Earth Metal Cations Complexation by a Fluorescent Calix[2]arene Receptor. National Institutes of Health. Accessed January 12, 2026. [Link]
-
Probing optical recognition of metal ions with employment of cationic dye-calix[2]arene supramolecular complexes. Semantic Scholar. Accessed January 12, 2026. [Link]
-
Attempted synthesis of a meta-metalated calix[2]arene. National Institutes of Health. Accessed January 12, 2026. [Link]
-
Electrochemical Determination of Lead & Copper Ions Using Thiolated Calix[2]arene-Modified Screen-Printed Carbon Electrode. MDPI. Accessed January 12, 2026. [Link]
-
Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. ResearchGate. Accessed January 12, 2026. [Link]
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1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. The Royal Society of Chemistry. Accessed January 12, 2026. [Link]
-
Synthesis and characterization of a isothiouronium-calix[2]arene derivative: self-assembly and anticancer activity. Beilstein Journals. Accessed January 12, 2026. [Link]
-
Attempted synthesis of a meta-metalated calix[2]arene. ResearchGate. Accessed January 12, 2026. [Link]
-
Enhanced Electrochemical Detection of Heavy Metal Ions via Post-synthetic Schiff Base Modification of MWCNT-MOF Composites. Journal of Sensor Science and Technology. Accessed January 12, 2026. [Link]
-
Synthesis and Crystal Structure of Calix[2]arene Derivative Containing 1,3-Diketo Moieties. MDPI. Accessed January 12, 2026. [Link]
-
Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. Semantic Scholar. Accessed January 12, 2026. [Link]
-
A Review on the Determination Heavy Metals Ions Using Calixarene-based Electrochemical Sensors. ResearchGate. Accessed January 12, 2026. [Link]
-
Novel pyrene-calix[2]arene derivatives as highly sensitive sensors for nucleotides, DNA and RNA. National Institutes of health. Accessed January 12, 2026. [Link]
-
STUDY ON THE CONFORMATIONS OF p-(NITRO) METHOXYCALIX[2] ARENE AND p-(tert-BUTYL) METHOXYCALIX[2] ARENE USING HIGH LEVEL AB INITIO METHOD. ResearchGate. Accessed January 12, 2026. [Link]
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A Comparative Guide for Drug Delivery Systems: 1-Methoxycalixarene vs. Cyclodextrins
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an excipient for drug delivery is a critical determinant of a therapeutic's success, influencing its solubility, stability, and bioavailability. For decades, cyclodextrins have been the gold standard for encapsulating poorly soluble drugs, owing to their favorable safety profile and well-understood inclusion chemistry.[1][2] However, the field of supramolecular chemistry has introduced compelling alternatives, notably calixarenes, which offer a high degree of synthetic versatility.[3][4] This guide provides a detailed, evidence-based comparison between the established cyclodextrins and functionalized calixarenes, exemplified by methoxy-derivatives, to empower researchers in making informed decisions for advanced drug delivery system design.
Fundamental Host-Guest Architectures
The efficacy of any encapsulation agent is intrinsically linked to its three-dimensional structure and physicochemical properties. The divergent architectures of cyclodextrins and calixarenes dictate their guest-binding capabilities and subsequent performance in a biological milieu.
Cyclodextrins (CDs) are natural cyclic oligosaccharides produced via enzymatic degradation of starch.[5] Comprising six (α-CD), seven (β-CD), or eight (γ-CD) glucopyranose units, they form a truncated cone structure.[6][7] This conformation presents a hydrophilic exterior, ensuring aqueous solubility, and a lipophilic inner cavity, which is the primary site for encapsulating hydrophobic guest molecules.[1][8] The rigidity of the CD macrocycle, however, imposes specific size and shape constraints on potential guest molecules.[9]
Calixarenes are a class of synthetic macrocycles formed by the condensation of phenols and formaldehyde, resulting in a distinctive "cup-like" structure.[4] This architecture features an "upper rim," a "lower rim," and a central annulus or cavity. A key advantage of calixarenes is their synthetic tractability; the rims can be readily functionalized to modulate solubility, toxicity, and guest-binding affinity.[10][11] For instance, a 1-Methoxycalixarene is a derivative where methoxy groups are installed, altering its properties. Unlike the rigid CDs, the calixarene framework possesses significant conformational flexibility, allowing it to adapt and form stable complexes with a more diverse range of guest molecules.[10]
Comparative Analysis of Drug Delivery Performance
The selection of a host molecule hinges on its performance across several key metrics. This section compares cyclodextrins and calixarenes using experimental data from the literature.
Drug Loading Capacity and Encapsulation Efficiency
Drug Loading Capacity (DLC) quantifies the weight percentage of the drug within the carrier, while Encapsulation Efficiency (EE) measures the percentage of the initial drug that is successfully incorporated.
| Parameter | Cyclodextrins (Typical Values) | Functionalized Calixarenes (Reported Values) | Rationale for Performance |
| Drug Loading Capacity (DLC) | 5-25% | 7-10% (can be higher with specific designs)[12] | The deeper, more adaptable cavity of calixarenes and the potential for multiple interaction points (π-π stacking, hydrogen bonding) can facilitate higher drug loading. |
| Encapsulation Efficiency (EE) | 60-95% | >40% (highly variable)[13] | The precise host-guest fit required by CDs can lead to high EE for suitable drugs. The flexibility of calixarenes, while versatile, may sometimes result in less efficient encapsulation depending on the formulation method. |
Calixarene-based systems have demonstrated promising drug loading capabilities. For example, nanoparticles formulated from amphiphilic calixarene derivatives reported paclitaxel loading contents of 7.5% and 8.3%.[12] Another study involving doxorubicin-loaded calixarene micelles achieved an encapsulation efficiency of 41.10%.[13] The performance is highly dependent on the specific calixarene derivative and the guest molecule.
Drug Release Kinetics
The rate and mechanism of drug release are fundamental to achieving the desired therapeutic window.
-
Cyclodextrins: Drug release from CD inclusion complexes is typically rapid, governed by a simple equilibrium displacement upon dilution in a physiological medium.[8][14] This often results in a "burst release" profile, which is suitable for applications requiring rapid onset of action.[15]
-
1-Methoxycalixarenes & Derivatives: The synthetic tailorability of calixarenes provides a powerful tool for engineering drug release profiles. The strength of the host-guest interaction can be tuned to achieve more sustained release.[12] Furthermore, the rims can be functionalized with stimuli-responsive moieties (e.g., pH-sensitive groups), enabling triggered drug release in specific microenvironments, such as a tumor.[16][17]
Biocompatibility and Toxicity
Biocompatibility is a critical, non-negotiable parameter for any material intended for in vivo use.
-
Cyclodextrins: Natural cyclodextrins and their derivatives, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), have a long history of use in pharmaceuticals and are generally recognized as safe (GRAS) for many applications.[6][7][18] They exhibit low toxicity and immunogenicity.[6]
-
Calixarenes: The biocompatibility of calixarenes is a function of their specific structure. Water-soluble derivatives, particularly those with sulfonate or carboxylate groups, have shown good biocompatibility and low cytotoxicity in numerous studies.[10][11][19] However, unlike the broadly accepted CDs, each novel calixarene derivative requires rigorous toxicological evaluation to establish its safety profile for a given application.[20]
Experimental Protocols: A Guide to Characterization
Accurate and reproducible characterization is essential for the preclinical evaluation of any drug delivery system.[21][22] The following protocols describe standard methods for assessing key performance indicators.
Determination of Encapsulation Efficiency and Drug Loading Capacity
This protocol details the indirect quantification method, which is widely used for its simplicity and reliability. The principle is to separate the encapsulated drug from the free, unencapsulated drug and then quantify the amount of free drug.
Experimental Workflow for EE and DLC Determination
Caption: Workflow for the indirect determination of Encapsulation Efficiency (EE) and Drug Loading Capacity (DLC).
Step-by-Step Methodology:
-
Preparation: Accurately weigh a specific amount of the lyophilized drug-loaded formulation (calixarene or cyclodextrin-based).
-
Dispersion & Separation: Disperse the sample in a suitable solvent. The key is to separate the nanocarriers from the solution containing the unencapsulated drug. This is typically achieved by:
-
Centrifugation: Centrifuge the dispersion at high speed (e.g., 15,000 rpm for 30 minutes). The nanocarriers will form a pellet.
-
Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cut-off (MWCO) that retains the nanocarrier but allows the free drug to pass into the filtrate.
-
-
Quantification: Carefully collect the supernatant (or filtrate) and quantify the concentration of the free drug using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug Added - Free Drug Measured) / Total Drug Added] x 100
-
Drug Loading Capacity (DLC %): DLC (%) = [(Total Drug Added - Free Drug Measured) / Total Weight of Formulation] x 100
-
In Vitro Drug Release Study
The dialysis bag method is a standard technique to simulate in vitro drug release by monitoring the diffusion of the drug from the formulation into a release medium across a semi-permeable membrane.
Experimental Setup for In Vitro Drug Release
Caption: Schematic of an in vitro drug release experiment using the dialysis bag diffusion method.
Step-by-Step Methodology:
-
Preparation: Place a known quantity of the drug-loaded formulation into a dialysis bag with an appropriate MWCO. The MWCO must be large enough to permit the free passage of the drug but small enough to retain the carrier.
-
Immersion: Seal the dialysis bag and immerse it in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4). The system should be maintained at 37°C with constant, gentle stirring to ensure sink conditions.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small, fixed volume of the release medium.
-
Replacement: Immediately after each withdrawal, replenish the system with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Interpretation: Calculate the cumulative percentage of drug released over time and plot the data to generate a release profile. This profile can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.[15]
Concluding Remarks and Future Outlook
The choice between cyclodextrins and calixarenes is not a matter of direct replacement but of strategic selection based on the specific therapeutic objective.
Cyclodextrins are, and will remain, an invaluable tool in pharmaceutical formulation, especially for enhancing the solubility of poorly water-soluble drugs in a cost-effective and regulatorily accepted manner.[1][23] Their utility in conventional drug formulations is well-established and robust.
1-Methoxycalixarenes and other functionalized calixarenes represent a more advanced, highly adaptable platform for next-generation drug delivery.[17] Their principal advantage lies in their synthetic tailorability, which allows for the fine-tuning of drug affinity, the engineering of stimulus-responsive release mechanisms, and the potential for synergistic therapeutic effects.[10][24] As research continues to build a comprehensive understanding of their in vivo behavior and long-term safety, calixarenes are poised to become indispensable in the development of sophisticated drug delivery systems for targeted therapies and personalized medicine.
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A Senior Application Scientist's Guide to the Validation of 1-Methoxycalixarene-Based Sensors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within drug discovery and development, the demand for highly sensitive and selective sensing technologies is paramount. Among the array of chemosensors, those based on supramolecular hosts have garnered significant attention for their unique molecular recognition capabilities. This guide provides an in-depth technical overview and validation framework for a specific, promising class: 1-Methoxycalixarene-based sensors.
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind them. This guide is structured to provide a foundational understanding of 1-Methoxycalixarene sensors, a rigorous methodology for their validation, and a critical comparison against alternative technologies, supported by experimental data.
The Foundation: Understanding 1-Methoxycalixarenes in Sensing
Calixarenes are macrocyclic compounds, essentially molecular baskets, formed from phenolic units linked by methylene bridges. Their distinct three-dimensional architecture, featuring a defined upper and lower rim and a central annulus, makes them exceptional hosts for a variety of guest ions and molecules[1]. The power of calixarenes in sensor design lies in their tailorability; the upper and lower rims can be chemically modified to create a cavity with specific size, shape, and electronic properties, enabling selective binding of a target analyte[2].
The "1-Methoxycalixarene" refers to a calix[3]arene where one of the hydroxyl groups on the lower rim is substituted with a methoxy group. This seemingly simple modification has profound effects:
-
Conformational Locking: The methoxy group can help to lock the calixarene into a specific conformation, typically the "cone" conformation, which is crucial for pre-organizing the binding sites for the target analyte.
-
Modulated Lipophilicity: The methoxy group alters the molecule's solubility and lipophilicity, which is a critical parameter for its incorporation into sensor membranes, such as the PVC (polyvinyl chloride) matrices used in ion-selective electrodes (ISEs).
-
Fine-Tuning of Binding Properties: The electronic and steric properties of the methoxy group, and other substituents on the lower rim, fine-tune the interactions with the guest molecule, thereby influencing the sensor's selectivity and sensitivity.
The sensing mechanism is typically based on a host-guest interaction. When the target analyte (e.g., a specific ion or a protonated amine group on a drug molecule) binds within the calixarene's cavity, it triggers a measurable signal. In electrochemical sensors, this is often a change in membrane potential. In optical sensors, it could be a change in fluorescence or color.
The Cornerstone of Reliability: A Methodological Guide to Validation
The credibility of any sensor hinges on its rigorous validation. For 1-Methoxycalixarene-based sensors, particularly in the context of pharmaceutical analysis, the following parameters are critical. Each protocol described is designed to be a self-validating system, ensuring the trustworthiness of the results.
Sensitivity and Limit of Detection (LOD)
Sensitivity refers to the sensor's ability to discriminate between small changes in analyte concentration, often represented by the slope of the calibration curve. The Limit of Detection (LOD) is the smallest concentration of the analyte that can be reliably distinguished from a blank sample[4].
Causality Behind the Protocol: The LOD is not simply the lowest point on a calibration curve. It is a statistically determined value that accounts for the noise of the system. The 3σ/k method is widely accepted as it provides a 99.7% confidence level that a signal detected at the LOD is not a random fluctuation of the blank.
Experimental Protocol: Determination of LOD
-
Prepare a series of at least 10-12 blank solutions (the matrix without the analyte) and measure their response using the sensor.
-
Calculate the standard deviation (σ) of these blank measurements.
-
Generate a calibration curve by measuring the sensor's response to a series of known, low concentrations of the analyte. The sensor should exhibit a linear response in this range.
-
Determine the slope (k) of the linear portion of the calibration curve.
-
Calculate the LOD using the formula: LOD = 3σ / k .
Selectivity and Interference
Selectivity is arguably the most crucial parameter for a sensor, especially in complex matrices like biological fluids or pharmaceutical formulations. It measures the sensor's ability to respond to the target analyte in the presence of other interfering species. This is quantified by the selectivity coefficient (KpotA,B), where A is the target analyte and B is the interfering ion. A smaller KpotA,B value signifies better selectivity for A over B.
Causality Behind the Protocol: The Fixed Interference Method (FIM) is a robust way to assess selectivity because it mimics a common real-world scenario where the sensor must detect varying concentrations of the target analyte in a constant background of an interfering ion. The choice of interferents should be rational, based on ions or molecules that are structurally similar to the analyte or are likely to be present in the sample matrix.
Experimental Protocol: Determination of Selectivity Coefficient (Fixed Interference Method)
-
Prepare a solution with a fixed concentration of the interfering ion (B) . The concentration should be relevant to the expected sample matrix.
-
Measure the potential of the sensor in this solution.
-
Add successive amounts of the primary analyte (A) to this solution, recording the potential after each addition.
-
Plot the potential versus the activity of the primary analyte (A).
-
Separately, generate a calibration curve for the primary analyte (A) in the absence of any interferents.
-
Determine the activity of A (aA) from the intersection of the two curves. The selectivity coefficient is calculated as: KpotA,B = aA / aB .
Response Time
The response time is the time it takes for the sensor to reach a stable output (typically 90% or 95% of the final signal) after a sudden change in analyte concentration[4][5]. For applications in drug analysis, particularly for in-line process monitoring or high-throughput screening, a fast response time is essential.
Causality Behind the Protocol: Measuring the response time across different concentration steps is important because it can vary. Often, the response is faster when moving from a low to a high concentration than vice versa[6]. The stability criterion (e.g., potential change < 0.1 mV/min) ensures that a true equilibrium has been reached.
Experimental Protocol: Determination of Response Time
-
Place the sensor in a blank solution and allow the signal to stabilize.
-
Rapidly introduce a known concentration of the analyte and start a timer.
-
Record the sensor's output over time until it reaches a stable value (e.g., potential change < 0.1 mV/min).
-
The response time is the time taken to reach 90% or 95% of the final stable signal.
-
Repeat this procedure for different concentration steps.
Dynamic Range, Reproducibility, and Stability
-
Dynamic Range: The concentration range over which the sensor provides a linear and reproducible response. This is determined from the calibration curve.
-
Reproducibility: The consistency of the sensor's response to the same analyte concentration over multiple measurements. It is typically assessed by calculating the relative standard deviation (RSD) of a series of measurements.
-
Stability: The ability of the sensor to maintain its performance characteristics over time. This is evaluated by periodically re-calibrating the sensor and observing any drift in the slope, LOD, or response time.
Visualizing the Validation Workflow
To ensure a systematic and rigorous validation process, the following workflow should be adopted.
Caption: Workflow for the comprehensive validation of a 1-Methoxycalixarene-based sensor.
Comparative Analysis: Performance Against Alternatives
The true measure of a sensor's utility is its performance relative to existing technologies. Here, we compare a representative alkoxy-calix[3]arene-based potentiometric sensor with a γ-cyclodextrin-based sensor for the determination of the antihistamine drug fexofenadine[3][7]. We also include data for a calix[3]arene-based sensor for the neurotransmitter dopamine to illustrate the versatility of this platform[2][8][9].
| Parameter | Calix[2]arene-based Sensor (for Fexofenadine)[3][7] | γ-Cyclodextrin-based Sensor (for Fexofenadine)[3][7] | Alkoxy-Calix[3]arene-based Sensor (for Dopamine)[9] |
| Analyte | Fexofenadine | Fexofenadine | Dopamine |
| Linear Range | 1.0 x 10⁻² – 4.7 x 10⁻⁶ M | 1.0 x 10⁻² – 4.5 x 10⁻⁶ M | Not explicitly stated, but detection in pM range |
| Slope | 58 mV/decade | 56 mV/decade | N/A (Acoustic & Electrochemical method) |
| LOD | 1.4 x 10⁻⁶ M | 1.3 x 10⁻⁶ M | 50 pM |
| Response Time | ~15 seconds | ~15 seconds | Not explicitly stated |
| Optimal pH Range | 2 - 8 | 2 - 8 | Not explicitly stated for this specific sensor |
Analysis of Comparative Data:
-
For Fexofenadine: Both the calixarene and cyclodextrin-based sensors exhibit excellent performance with wide linear ranges, near-Nernstian slopes (ideal for a monovalent cation is ~59 mV/decade), and low limits of detection in the micromolar range[3][7]. Their response times are also rapid. This indicates that for certain drug molecules, both supramolecular hosts can be highly effective. The choice between them might then depend on factors like cost, ease of synthesis and modification, and selectivity against specific interferents in the final application.
-
For Dopamine: The alkoxy-calix[3]arene-based sensor for dopamine demonstrates the exceptional sensitivity that can be achieved with these platforms, reaching the picomolar (pM) range[9]. This level of sensitivity is crucial for detecting neurotransmitters at physiological concentrations. This highlights the ability to fine-tune the calixarene structure to achieve ultra-sensitive detection for specific biomolecules.
Conclusion and Future Perspectives
1-Methoxycalixarene-based sensors and their closely related derivatives represent a powerful and versatile platform for the development of highly sensitive and selective analytical tools for the pharmaceutical and biomedical fields. Their performance is often comparable, and in some cases superior, to other sensor types. The key to unlocking their full potential lies in a deep understanding of their host-guest chemistry and a commitment to rigorous, systematic validation as outlined in this guide.
Future advancements will likely focus on the integration of these sensors into microfluidic "lab-on-a-chip" systems for high-throughput analysis, the development of multi-analyte sensor arrays, and the synthesis of novel calixarene derivatives with even greater selectivity for complex drug molecules and biomarkers. By adhering to the principles of scientific integrity and thorough validation, researchers can confidently leverage the power of these remarkable molecular baskets to address pressing analytical challenges in drug development and beyond.
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Tlahuext, H., et al. (2021). Synthesis of Novel p-tert-Butylcalix[3]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. MDPI. Available at: [Link]
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RF Wireless World. (n.d.). Sensor Response Time. RF Wireless World. Available at: [Link]
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Gupta, V. K., et al. (2011). Calix[3]arene derivative structure. ResearchGate. Available at: [Link]
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Welton, T., et al. (2011). Selective monoalkylation of p-tert-butylcalix-[3]-arene in a methyl carbonate ionic liquid. Chemical Communications. Available at: [Link]
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Gal, J.-F., et al. (2018). The Role of Ion Size and π‐Interaction in Stabilizing Calix[3]arene Crown Ether Metal Complexes. PubMed Central. Available at: [Link]
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Zhang, L., et al. (2007). Calix[3]arene crown-4 ether modified glassy carbon electrode for electrochemical determination of norepinephrine. Analyst. Available at: [Link]
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Gloe, K., et al. (2022). Tetra‐Substituted p‐Tert‐Butylcalix[3]Arene with Phosphoryl and Salicylamide Functional Groups: Synthesis, Complexation and Selective Extraction of f‐Element Cations. National Institutes of Health. Available at: [Link]
-
Vaisala. (n.d.). Response time in humidity measurement. Vaisala. Available at: [Link]
-
Moyer, B. A., et al. (2003). Ionizable Calixarene-Crown Ethers with High Selectivity for Radium over Light Alkaline Earth Metal Ions. PubMed Central. Available at: [Link]
-
Marcos, P. M., et al. (2022). Pseudo-Polymorphism in 2-Pyridylmethoxy Cone Derivatives of p-tert-butylcalix[3]arene and p-tert-butylhomooxacalix[n]arenes. MDPI. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-tert-Butylcalix[3]arene. PubChem. Available at: [Link]
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A Researcher's Guide to the Reproducible Synthesis of 1-Methoxy-p-tert-butylcalixarene: A Comparative Analysis
A Researcher's Guide to the Reproducible Synthesis of 1-Methoxy-p-tert-butylcalix[1]arene: A Comparative Analysis
For researchers and professionals in drug development and materials science, the controlled and reproducible synthesis of functionalized calixarenes is paramount. Among these, 1-methoxy-p-tert-butylcalixarene stands as a crucial intermediate for creating sophisticated host-guest systems and functional materials. However, achieving its selective synthesis can be a significant hurdle, often leading to a mixture of over-methylated products and reproducibility challenges. This guide provides an in-depth comparison of synthetic methodologies, focusing on the critical factors that govern selectivity and yield, thereby empowering researchers to achieve consistent and reliable results.
The Challenge of Selective Mono-methylation
The synthesis of 1-methoxy-p-tert-butylcalixarene begins with the parent compound, p-tert-butylcalixarene. The primary challenge lies in the selective methylation of only one of the four phenolic hydroxyl groups on the lower rim of the calixarene cavity. Standard O-alkylation methods often result in a statistical mixture of mono-, di-, tri-, and even tetra-methylated products, necessitating laborious purification and leading to low yields of the desired mono-substituted product. The key to reproducible mono-methylation lies in the careful selection of the base, solvent, and reaction conditions to control the deprotonation of the phenolic hydroxyl groups.
Comparative Analysis of Synthetic Protocols
This guide explores two distinct and reproducible approaches for the synthesis of 1-methoxy-p-tert-butylcalixarene, each with its own set of advantages and considerations regarding reproducibility.
Method 1: The Traditional Approach with a Strong Base (Sodium Hydride)
This widely-used method employs a strong base, such as sodium hydride (NaH), to deprotonate one phenolic hydroxyl group, followed by the addition of a methylating agent. While seemingly straightforward, reproducibility hinges on precise control over stoichiometry and reaction conditions.
Method 2: The Selective Approach with a Mild Base (Lithium Hydride)
A more selective method utilizes a milder base, lithium hydride (LiH), which has been shown to favor mono-alkylation. This approach offers a potentially higher yield of the desired product and simplifies purification.
The following table summarizes the key parameters and expected outcomes for each method:
| Parameter | Method 1: Sodium Hydride | Method 2: Lithium Hydride |
| Base | Sodium Hydride (NaH) | Lithium Hydride (LiH) |
| Solvent | Dry N,N-Dimethylformamide (DMF) | Dry N,N-Dimethylformamide (DMF) |
| Methylating Agent | Methyl Iodide (CH₃I) | Methyl Iodide (CH₃I) |
| Stoichiometry (Calixarene:Base:CH₃I) | 1 : 1.1 : 1.1 | 1 : 1.1 : 1.1 |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield of Mono-ether | Moderate to Good | Good to Excellent |
| Key Reproducibility Factor | Strict control of stoichiometry and moisture exclusion. | Precise stoichiometry and anhydrous conditions. |
| Purification | Column chromatography may be required to separate from di- and tri-ethers. | Simplified purification, often achievable by recrystallization. |
Experimental Protocols
To ensure the highest level of reproducibility, the following detailed, step-by-step methodologies are provided.
Synthesis of the Starting Material: p-tert-Butylcalix[1]arene
A reliable and scalable synthesis of the parent p-tert-butylcalixarene is the essential first step. A well-established procedure is the base-catalyzed condensation of p-tert-butylphenol and formaldehyde.[1]
Workflow for p-tert-Butylcalixarene Synthesis:
Caption: Workflow for the synthesis of p-tert-butylcalixarene.
Detailed Protocol:
-
Combine p-tert-butylphenol, formaldehyde, and a catalytic amount of sodium hydroxide in diphenyl ether.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and add ethyl acetate to precipitate the crude product.
-
Filter the solid and wash sequentially with ethyl acetate, acetic acid, water, and acetone.
-
Recrystallize the crude product from toluene to obtain pure p-tert-butylcalixarene.
Method 1: Synthesis of 1-Methoxy-p-tert-butylcalix[1]arene using Sodium Hydride
Workflow for Mono-methylation with NaH:
Caption: Workflow for the mono-methylation of p-tert-butylcalixarene using NaH.
Detailed Protocol:
-
To a solution of p-tert-butylcalixarene in dry DMF under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-methylated product.
Method 2: Selective Synthesis of 1-Methoxy-p-tert-butylcalix[1]arene using Lithium Hydride
This method, adapted from a procedure for selective arylmethylation, offers a more controlled reaction.[2]
Workflow for Mono-methylation with LiH:
Caption: Workflow for the selective mono-methylation of p-tert-butylcalixarene using LiH.
Detailed Protocol:
-
To a solution of p-tert-butylcalixarene in dry DMF under an inert atmosphere, add lithium hydride (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add methyl iodide (1.1 equivalents) and continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization from a mixture of methanol and chloroform.
Characterization and Verification of 1-Methoxy-p-tert-butylcalix[1]arene
Reproducibility is confirmed through consistent characterization data. The following data serve as a benchmark for the successful synthesis of the mono-methylated product.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | The appearance of a new singlet for the methoxy protons (OCH₃) around 3.2-3.4 ppm. The signals for the aromatic protons and the methylene bridge protons will show a more complex splitting pattern compared to the symmetrical parent calixarene. The remaining hydroxyl protons will be observed as distinct singlets. |
| ¹³C NMR (CDCl₃) | A new signal for the methoxy carbon around 60 ppm. The number of aromatic and methylene carbon signals will increase due to the reduced symmetry of the molecule. |
| FT-IR (KBr) | A decrease in the intensity of the broad O-H stretching band compared to the starting material. The appearance of a C-O stretching band for the ether linkage. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the mass of the mono-methylated product (e.g., [M+H]⁺ or [M+Na]⁺). |
| Melting Point | A sharp and reproducible melting point, which should be compared to literature values. |
Troubleshooting and Ensuring Reproducibility
Several factors can influence the outcome of these reactions. Adherence to the following points is critical for achieving reproducible results:
-
Purity of Starting Materials: Use high-purity p-tert-butylcalixarene. Impurities can interfere with the reaction.
-
Anhydrous Conditions: Both sodium hydride and lithium hydride are highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: Precise measurement of the base and methylating agent is crucial. An excess of either can lead to the formation of di- and tri-methylated byproducts.
-
Temperature Control: For the sodium hydride method, maintaining a low temperature during the addition of reagents is important to control the reaction rate and selectivity.
-
Purification: For the sodium hydride method, careful column chromatography is often necessary to obtain the pure mono-methylated product. The choice of eluent and the quality of the silica gel can impact the separation efficiency. The lithium hydride method often simplifies this step, with recrystallization being sufficient.
Conclusion
The reproducible synthesis of 1-methoxy-p-tert-butylcalixarene is an achievable goal for the diligent researcher. While the traditional method using sodium hydride can be effective, the use of lithium hydride offers a more selective and potentially higher-yielding alternative, simplifying the purification process. By carefully controlling the reaction parameters as detailed in this guide and verifying the product through comprehensive characterization, researchers can confidently produce this valuable synthetic intermediate for their advanced applications in supramolecular chemistry and beyond.
References
- Gutsche, C. D.; Iqbal, M. Org. Synth.1990, 68, 234.
- Xie, Y.; Xia, W. J. Chem. Res.2012, 36 (7), 402-406.
A Comparative Guide to 1-Methoxycalixarene Research: Synthesis, Host-Guest Chemistry, and Applications
Introduction: The Significance of Asymmetry in Supramolecular Chemistry
Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have established themselves as foundational scaffolds in supramolecular chemistry.[1][2] Their chalice-like structure, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them exceptional hosts for a variety of guest molecules and ions.[1][3][4] While symmetrically functionalized calixarenes have been extensively studied, the introduction of asymmetry through selective modification opens new avenues for creating highly specific receptors and functional materials.
This guide provides an in-depth review of research centered on 1-methoxycalixarenes, focusing on calix[5]arene as the primary scaffold. These mono-O-alkylated derivatives represent a critical subclass where the symmetry of the lower rim is broken by replacing a single phenolic hydroxyl group with a methoxy group. This seemingly minor modification has profound implications for the molecule's conformational behavior, binding properties, and utility in various applications. We will explore the synthetic strategies for their preparation, compare their performance in ion binding and drug delivery against other calixarene derivatives, and provide detailed experimental protocols for researchers in the field.
Synthesis and Structural Characteristics
The selective synthesis of a 1-methoxycalixarene is a non-trivial challenge that hinges on precise control over reaction conditions to prevent the formation of di-, tri-, and tetra-ether byproducts. The key is to exploit the differential acidity of the lower-rim hydroxyl groups or to use a stoichiometric amount of base and alkylating agent.
Synthetic Workflow: Selective Mono-methylation
The most common strategy involves the use of a mild base that can deprotonate only one hydroxyl group, followed by the addition of an alkylating agent like methyl iodide. The choice of base and solvent is critical to achieving high selectivity.
Caption: Conceptual model of drug encapsulation within a micelle formed by an amphiphilic 1-methoxycalixarene derivative.
Experimental Protocol: Synthesis of 1-Methoxy-p-tert-butylcalixa[5]rene
This protocol describes a validated method for the selective mono-methylation of p-tert-butylcalixa[5]rene.
Materials:
-
p-tert-butylcalixa[5]rene (1.0 g, 1.54 mmol)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (68 mg, 1.70 mmol, 1.1 eq.)
-
Methyl Iodide (CH₃I) (0.11 mL, 1.70 mmol, 1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
-
Dichloromethane (DCM)
-
Hexane
-
Methanol
-
Silica Gel for column chromatography
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven before use. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a 100 mL round-bottom flask, add p-tert-butylcalixa[5]rene (1.0 g). Add 50 mL of anhydrous THF and stir until the solid is fully dissolved.
-
Deprotonation: Carefully add the sodium hydride dispersion to the solution at room temperature. The solution will become cloudy. Allow the mixture to stir for 1 hour. Causality Note: Using a slight excess (1.1 eq.) of a strong, non-nucleophilic base like NaH ensures the deprotonation of one of the phenolic protons, forming the more reactive sodium phenoxide.
-
Alkylation: Add methyl iodide (1.1 eq.) dropwise to the suspension. Let the reaction stir at room temperature overnight.
-
Quenching: Slowly add 5 mL of methanol to the reaction mixture to quench any unreacted NaH.
-
Workup: Remove the solvent under reduced pressure. Dissolve the resulting solid in 50 mL of DCM and wash with 1M HCl (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification (Self-Validation): The crude product will be a mixture of starting material, mono-, di-, and other methylated products. Purify the crude solid using column chromatography on silica gel.
-
Mobile Phase: A gradient of hexane:DCM (starting from 9:1 and gradually increasing the polarity to 1:1) is effective.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC). The mono-methylated product will have a higher Rf value than the starting material but lower than the di-methylated products.
-
-
Characterization: Collect the fractions containing the pure product and remove the solvent. The resulting white solid should be characterized by ¹H NMR and Mass Spectrometry to confirm the structure and purity. The presence of a singlet around 3.2-3.4 ppm corresponding to the -OCH₃ protons and the integration of aromatic protons will confirm the successful synthesis.
Conclusion and Future Outlook
The study of 1-methoxycalixarenes highlights a fundamental principle in supramolecular chemistry: subtle structural modifications can lead to significant changes in function. The strategic breaking of symmetry on the calixarene lower rim provides a powerful tool for fine-tuning host-guest interactions. Compared to their parent and fully substituted counterparts, 1-methoxycalixarenes often exhibit superior or unique properties in ion recognition and serve as versatile platforms for constructing complex drug delivery systems.
Future research will likely focus on incorporating these asymmetric scaffolds into more sophisticated architectures, such as metal-organic frameworks (MOFs) [6]or smart polymers for stimuli-responsive materials. [7]The development of chiral 1-alkoxycalixarenes also presents an exciting frontier for enantioselective recognition and catalysis. As synthetic methodologies become more refined, the full potential of asymmetrically functionalized calixarenes in materials science, sensing, and medicine will continue to be unlocked.
References
-
A Detailed Thermodynamic Description of Ion Pair Binding by a Calixa[5]rene Derivative Containing Urea and Amide Functionalities. National Institutes of Health.
- Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies.
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Synthesis and characterization of a isothiouronium-calixa[5]rene derivative: self-assembly and anticancer activity. Beilstein Journals.
- Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. PubMed.
- Hydrogen bonding effects in anion binding calixarenes. SciSpace.
- Calixarene. Wikipedia.
- Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. MDPI.
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Anion Binding by Fluorescent Ureido-Hexahomotrioxacalixa[8]rene Receptors: An NMR, Absorption and Emission Spectroscopic Study. MDPI.
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Attempted synthesis of a meta-metalated calixa[5]rene. ResearchGate.
- Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applic
- Calixarenes and Resorcinarenes: Supramolecular Solutions for Drug Delivery. Life Chemicals.
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Cation-Induced Pesticide Binding and Release by a Functionalized Calixa[5]rene Molecular Host. ResearchGate.
- Role of Calixarene in Chemotherapy Delivery Str
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Cation-induced pesticide binding and release by a functionalized calixa[5]rene molecular host. PubMed.
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Synthesis of Monothiacalixa[5]rene Using the Fragment Condensation Approach. National Institutes of Health.
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Synthesis of Novel Macrocyclic Peptido-calixa[5]renes and Peptidopyridines as Precursors for Potential Molecular Metallacages, C. SciSpace.
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Photoluminescent Sensor for Fe3+ Based on Calixa[5]rene-Derivative-Modified UiO-66-NH2. MDPI.
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Anion Binding Modes in meso-Substituted Hexapyrrolic Calixpyrrole Isomers. NLM Dataset Catalog.
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Thermodynamics of Anion Binding by (Thio)ureido-calixa[5]rene Derivatives in Acetonitrile. Europe PMC.
- Important Calixarene Derivatives : Their Synthesis and Applications | Request PDF.
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(PDF) Calixa[8]rene-Analogous Metacyclophanes: Synthesis, Structures and Properties with Infinite Potential. ResearchGate.
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- Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. PubMed Central.
-
[1 4 ]metacyclophane or calixa[5]rene.. ResearchGate.
- (PDF) Calixarenes.
- Construction of a Drug Delivery System via pH-Responsive Polymeric Nanomicelles Containing Ferrocene for DOX Release and Enhancement of Therapeutic Effects.
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A Senior Application Scientist's Guide to 1-Methoxycalixarene Binding Affinities: A Comparative Analysis
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the intricate world of supramolecular chemistry, calixarenes stand out for their unique, basket-like architecture, making them exceptional host molecules.[1] This guide provides an in-depth comparative analysis of the binding affinities of 1-Methoxycalixarenes, a class of derivatives where the phenolic hydroxyl groups on the lower rim are replaced by methoxy groups. This substitution fundamentally alters the molecule's binding properties, shifting it from a hydrogen-bond donor to a sophisticated ionophore and receptor for neutral guests.
Our focus is not merely to present data but to dissect the causality behind the observed binding phenomena. We will explore the thermodynamics, experimental methodologies, and structural nuances that govern the host-guest interactions of these versatile macrocycles.
Section 1: The Influence of Methoxy Functionalization
The parent p-tert-butylcalix[n]arenes are characterized by a lower rim of hydroxyl groups, which form a circular array of hydrogen bonds, stabilizing the 'cone' conformation.[2] The derivatization to 1-Methoxycalixarene (or more accurately, per-O-methylated calixarene) replaces these acidic protons with methyl groups. This seemingly simple modification has profound consequences:
-
Elimination of Hydrogen Bond Donation: The molecule loses its ability to act as a hydrogen bond donor from the lower rim, which alters its interaction profile with guest molecules.
-
Enhanced Lipophilicity: The methoxy groups increase the molecule's solubility in less polar organic solvents.
-
Creation of a Pre-organized Cation Binding Site: The ethereal oxygen atoms of the methoxy groups, along with the bridging phenolic oxygens, form a pre-organized cavity rich in electron density, ideal for coordinating with cations.[3]
This guide will comparatively analyze the binding of 1-Methoxycalix[n]arenes (primarily n=4 and n=6, the most studied variants) with different classes of guest molecules.
Section 2: Comparative Binding Affinities
The binding ability of a host molecule is quantified by its association constant (Kₐ). A higher Kₐ value indicates a stronger affinity between the host and guest. The data presented here is synthesized from multiple studies employing techniques such as NMR spectroscopy, isothermal titration calorimetry (ITC), and UV-Vis spectrophotometry.
Binding of Alkali and Alkaline Earth Metal Cations
1-Methoxycalixarenes are renowned for their ability to selectively bind metal cations. The binding is primarily driven by ion-dipole interactions between the cation and the electron-rich cavity formed by the oxygen atoms. The size of the calixarene cavity plays a crucial role in selectivity.[4]
| Host Molecule | Guest Cation | Solvent | log Kₐ | Reference |
| 1-Methoxy-p-t-butylcalix[5]arene | Na⁺ | CDCl₃/CD₃OD | 4.38 | [6] |
| 1-Methoxy-p-t-butylcalix[5]arene | K⁺ | CDCl₃/CD₃OD | 3.25 | [6] |
| 1-Methoxy-p-t-butylcalix[5]arene | Ca²⁺ | Acetonitrile | > 5 | [7] |
| 1-Methoxy-p-t-butylcalix[8]arene | K⁺ | Methanol | 2.92 | [9] |
| 1-Methoxy-p-t-butylcalix[8]arene | Cs⁺ | Methanol | 3.86 | [9] |
| 1-Methoxy-p-t-butylcalix[8]arene | Rb⁺ | Methanol | 3.49 | [9] |
Insight & Causality: The data clearly illustrates the principle of size-selective binding. The smaller 1-Methoxycalix[5]arene cavity shows a high affinity for the Na⁺ ion, which fits snugly within the pre-organized oxygen donors.[6] In contrast, the larger 1-Methoxycalix[8]arene, with its more flexible and spacious cavity, preferentially binds larger cations like Cs⁺.[9] The significantly higher binding constant for Ca²⁺ with the calix[5]arene derivative in acetonitrile highlights the strong electrostatic interaction with divalent cations.[3][7]
Binding of Neutral Organic Molecules
The encapsulation of neutral molecules is primarily driven by non-covalent interactions such as the hydrophobic effect (in aqueous media), van der Waals forces, and C-H···π interactions between the guest and the aromatic walls of the calixarene cavity.[10] The methoxy groups on the lower rim can also participate in weak dipole-dipole interactions.
| Host Molecule | Guest Molecule | Solvent | Kₐ (M⁻¹) | Reference |
| p-sulfonatocalix[5]arene | Nicotine | D₂O | 1570 | [11] |
| p-sulfonatocalix[8]arene | Soman (GD) | D₂O | < 100 | [12] |
| p-tert-butylcalix[8]arene | Toluene | Solid State | N/A (Forms 1:1 complex) | [13] |
| p-tert-butylcalix[5]arene | Benzene | Water (Computational) | N/A (ΔG ≈ -6.6 kJ/mol) | [14] |
*Note: Data for water-soluble sulfonated calixarenes is included to illustrate binding in aqueous systems, as 1-Methoxycalixarenes are typically insoluble in water.[15] The principles of cavity-based encapsulation are analogous.
Insight & Causality: The binding of neutral guests is often weaker and less specific than cation binding. For water-soluble calixarenes, the hydrophobic effect is a major driving force for encapsulating nonpolar guests.[12][16] In organic solvents, the formation of stable complexes, as seen with toluene, relies on a combination of shape complementarity and weak C-H···π interactions between the guest and the host's aromatic rings.[13] Computational studies show that even for a simple guest like benzene, the binding is thermodynamically favorable.[14]
Section 3: Experimental Protocols for Binding Affinity Determination
The trustworthiness of binding data hinges on robust experimental design. Here, we detail the methodologies for three gold-standard techniques used to quantify these interactions.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[17] A solution of the guest ("ligand") is titrated into a solution of the host ("macromolecule") at constant temperature. The resulting heat changes are measured after each injection, generating a binding isotherm from which the association constant (Kₐ), binding enthalpy (ΔH), and stoichiometry (n) can be determined simultaneously.[18][19]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the 1-Methoxycalixarene (host) and the guest (e.g., a metal salt) in the chosen solvent (e.g., acetonitrile, methanol).
-
Crucial Step: Both host and guest solutions must be prepared from the exact same batch of solvent to minimize heats of dilution. Dialysis is recommended for biomolecules.[18]
-
Determine accurate concentrations using UV-Vis or another reliable method.
-
Typical concentrations for a Kₐ in the 10⁴-10⁶ M⁻¹ range are 10-50 µM for the host in the cell and 100-500 µM for the guest in the syringe.[20]
-
Thoroughly degas both solutions for at least 10 minutes immediately before the experiment to prevent bubble formation.[18]
-
-
Instrument Setup:
-
Clean the sample cell and syringe thoroughly according to the manufacturer's instructions.
-
Load the host solution into the sample cell (approx. 1.6 mL for most instruments) and the guest solution into the injection syringe (approx. 500 µL).[19]
-
Place the instrument in a thermally stable environment and allow it to equilibrate for at least 30-60 minutes to achieve a stable baseline.
-
-
Data Acquisition:
-
Set up the titration parameters: typically 15-25 injections of 1-2 µL each, with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the guest solution into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.[19]
-
Run the experiment.
-
-
Data Analysis:
-
Integrate the peaks for each injection to determine the heat change (ΔH).
-
Subtract the heat of dilution from the control experiment.
-
Plot the corrected heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., "one set of sites") using the instrument's software to extract Kₐ, ΔH, and n.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei. When a guest molecule binds to a 1-Methoxycalixarene host, the electron density around the host's protons changes, leading to a shift in their resonance frequencies (chemical shift, δ). By monitoring the chemical shift of a specific host proton as the guest concentration is incrementally increased, a binding curve can be generated and fit to an equation to determine the Kₐ.[21]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the 1-Methoxycalixarene host at a known concentration (e.g., 1-5 mM) in a deuterated solvent (e.g., CDCl₃, CD₃CN).
-
Prepare a highly concentrated stock solution of the guest in the same deuterated solvent (e.g., 100-200 mM). The guest stock should contain the host at the same concentration as the initial sample to avoid dilution effects.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the host solution alone. This is the zero-point (δ_free).
-
Add a small aliquot of the guest stock solution to the NMR tube. Mix thoroughly and acquire another spectrum.
-
Repeat the addition of guest aliquots, acquiring a spectrum after each addition, until the host proton signal stops shifting, indicating saturation. This final chemical shift is δ_bound.
-
-
Data Analysis:
-
For each spectrum, record the concentration of the guest and the chemical shift (δ_obs) of a host proton that shows a significant change.
-
Plot the change in chemical shift (Δδ = δ_obs - δ_free) against the total guest concentration.
-
Fit the data to the appropriate binding isotherm equation (e.g., for 1:1 binding) using non-linear regression software to calculate the association constant, Kₐ.
-
Fluorescence Spectroscopy
Principle: This technique can be used if the calixarene is fluorescent or if a competitive binding assay is employed. In a competitive assay, a fluorescent dye that is known to bind to the calixarene is used. When a non-fluorescent guest is added, it displaces the dye, causing a change (usually quenching) in the fluorescence intensity. This change is proportional to the amount of guest bound, allowing for the calculation of Kₐ.[22][23][24]
Step-by-Step Protocol (Competitive Displacement Assay):
-
Sample Preparation:
-
Prepare stock solutions of the 1-Methoxycalixarene, a suitable fluorescent dye (e.g., 8-Anilino-1-naphthalenesulfonic acid), and the non-fluorescent guest.
-
-
Experiment Setup:
-
In a cuvette, prepare a solution of the calixarene and the fluorescent dye. The concentrations should be chosen such that a significant portion of the dye is bound to the calixarene, resulting in a stable, enhanced fluorescence signal.
-
Set the excitation and emission wavelengths on the spectrofluorometer.
-
-
Data Acquisition:
-
Record the initial fluorescence intensity (F₀) of the host-dye complex.
-
Add small aliquots of the guest stock solution to the cuvette. After each addition, mix and record the new fluorescence intensity (F).
-
Continue until the fluorescence intensity plateaus at a minimum value.
-
-
Data Analysis:
-
Plot the relative fluorescence intensity (F/F₀) against the concentration of the guest.
-
Fit the resulting curve using a competitive binding equation to determine the Kₐ for the guest.
-
Crucial Step: It is essential to correct for the "inner filter effect," where the guest itself absorbs light at the excitation or emission wavelengths, causing an apparent quenching that is not due to binding.[23][25] This is done by running a control experiment with the dye and guest in the absence of the calixarene.
-
Conclusion
1-Methoxycalixarenes are a class of molecular receptors with finely tunable binding properties. Their rigid, pre-organized structure allows for selective complexation of cations based on size-fit relationships, with 1-methoxycalix[5]arene favoring smaller ions like Na⁺ and the larger calix[8]arene preferring Cs⁺. The encapsulation of neutral molecules is governed by a subtle interplay of shape complementarity and weak non-covalent forces.
The ability to accurately quantify these binding affinities using robust techniques like ITC, NMR, and fluorescence spectroscopy is paramount for their application in areas such as ion-selective electrodes, chemical sensing, and drug delivery systems.[5][8] This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently explore and exploit the fascinating host-guest chemistry of 1-Methoxycalixarenes.
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Marcos, P. M., et al. (2002). Binding properties of p-tert-butyldihomooxacalix[5]arene tetra(2-pyridylmethoxy) derivative towards alkali, alkaline earth, transition and heavy metal cations. New Journal of Chemistry, 26(10), 1357-1364. [Link]
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Zhang, Y., et al. (2020). Fluorescence Enhancement by Calixarene Supramolecular Aggregate. PMC. [Link]
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Aloui, L., et al. (2019). ¹H NMR titration curves of calix[8]arene host 2 b (6.25 x 10⁻³ M) with... ResearchGate. [Link]
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Cindro, N., et al. (2020). A Combined Thermodynamic and Computational Study of Alkaline Earth Metal Cations Complexation by a Fluorescent Calix[5]arene Receptor. PMC - NIH. [Link]
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de Sousa, M. M. M., et al. (2023). Critical Analysis of Association Constants between Calixarenes and Nitroaromatic Compounds Obtained by Fluorescence. Implications for Explosives Sensing. ResearchGate. [Link]
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Cindro, N., et al. (2019). Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies. ACS Omega. [Link]
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Lee, J. K., & Kim, K. S. (2004). Ab Initio Study of Complexation of Alkali Metal Ions with Alkyl Esters of p-tert-Butylcalix[5]arene. Korea Science. [Link]
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Arnaud-Neu, F., et al. (1998). Cation Complexation by Chemically Modified Calixarenes. 11. Complexation and Extraction of Alkali Cations by Calix[27]- and -[8]arene Ketones. PubMed. [Link]
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Ghai, R., et al. (2012). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. NIH. [Link]
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Velazquez-Campoy, A., et al. (2021). Isothermal titration calorimetry. Nature Reviews Methods Primers. [Link]
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Amato, J., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Protocols.io. [Link]
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Thomas, F., et al. (2023). Selective Metal‐ion Complexation of a Biomimetic Calix[8]arene Funnel Cavity Functionalized with Phenol or Quinone. PMC - NIH. [Link]
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Mellah, B., et al. (2006). Transition metal cation binding properties by [2+2'] p-tert-butyl calix[5]arene derivatives. Trade Science Inc. [Link]
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Marcos, P. M., et al. (2002). Binding properties of p-tert-butyldihomooxacalix[5]arene tetra(2-pyridylmethoxy) derivative towards alkali, alkaline earth, transition and heavy metal cations. New Journal of Chemistry. [Link]
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Holownia, P., et al. (2021). Association Complexes of Calix[8]arenes with Amino Acids Explained by Energy-Partitioning Methods. PMC - NIH. [Link]
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Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
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Alam, Md. S., et al. (2017). Comparison of Binding Affinities of Water-Soluble Calixarenes with the Organophosphorus Nerve Agent Soman (GD) and Commonly-Used Nerve Agent Simulants. PMC - PubMed Central. [Link]
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Malinska, M., & Rissanen, K. (2022). Insights into molecular recognition from the crystal structures of p-tert-butylcalix[8]arene complexed with different solvents. NIH. [Link]
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Ytreberg, F. M. (2010). Computational study of small molecule binding for both tethered and free conditions. PubMed. [Link]
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Kumar, S., & Kumar, V. (2015). COMPLEXATION OF NEUTRAL ORGANIC MOLECULES BY WATER SOLUBLE CALIXARENES. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-Methoxycalixarene
Introduction: The Analytical Imperative for 1-Methoxycalixarene
1-Methoxycalixarene, a member of the versatile calix[n]arene family of macrocyclic compounds, is of significant interest in supramolecular chemistry, with applications ranging from molecular recognition to drug delivery.[1] The unique cavity-like structure of calixarenes allows them to encapsulate other molecules, making them valuable hosts in host-guest chemistry.[1][2] The synthesis and characterization of these molecules, including giant calixarenes with up to 90 phenolic subunits, are continually evolving.[3][4] Given their potential in pharmaceutical applications, rigorous analytical characterization is not just a regulatory requirement but a scientific necessity to ensure product quality, consistency, and safety.[5]
This guide provides an in-depth comparison of common analytical techniques for the characterization and quantification of 1-Methoxycalixarene. We will delve into the principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, followed by a detailed exploration of the principles of analytical method validation and cross-validation, grounded in the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Pillar 1: Analytical Methodologies for 1-Methoxycalixarene
The choice of an analytical method is dictated by the specific question being asked—be it identity, purity, or concentration. For a molecule like 1-Methoxycalixarene, a multi-pronged approach is often the most robust.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for many calixarene derivatives.[9]
-
Scientific Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 1-Methoxycalixarene, a reversed-phase (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).[10][11] The retention of 1-Methoxycalixarene is governed by its hydrophobicity; adjusting the mobile phase composition allows for the fine-tuning of its elution time.
-
Causality in Method Development: The selection of a C18 column is based on the predominantly nonpolar nature of the calixarene backbone. The mobile phase composition is optimized to achieve a balance between adequate retention for good resolution from impurities and a reasonable analysis time. A UV detector is commonly used, as the phenolic rings of the calixarene moiety exhibit strong chromophores.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification capabilities. While some larger calixarenes may require derivatization to increase their volatility, smaller derivatives like 1-Methoxycalixarene can often be analyzed directly.
-
Scientific Principle: In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). Separation is achieved based on the compound's boiling point and its interactions with the stationary phase coating the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for the compound.
-
Expertise in Application: The primary challenge in GC analysis of calixarenes is their relatively low volatility. A high-temperature capillary column with a thin film of a stable stationary phase is crucial. The injection port temperature must be high enough to ensure complete vaporization without causing thermal degradation. The mass spectrum of 1-Methoxycalixarene will provide unequivocal identification through its molecular ion peak and characteristic fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution. For 1-Methoxycalixarene, NMR provides detailed information about its conformation and purity.
-
Scientific Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift, is highly sensitive to the local electronic environment of the nucleus. For 1-Methoxycalixarene, ¹H and ¹³C NMR are the most informative.
-
Insight from Experience: The ¹H NMR spectrum of a calix[6]arene can reveal its conformation (e.g., cone, partial cone, 1,3-alternate) through the characteristic splitting patterns of the methylene bridge protons.[12] The integration of signals in the ¹H NMR spectrum can also be used for quantitative analysis (qNMR), providing a direct measure of purity against a certified reference standard without the need for a calibration curve specific to the analyte. The choice of solvent is critical, as it can influence the conformation of the calixarene.[13]
Pillar 2: The Imperative of Method Validation and Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[14] The core parameters of validation, as outlined by the ICH, include accuracy, precision, specificity, linearity, range, and robustness.[15][16]
The "Why" Behind Cross-Validation
When two or more analytical methods are used to measure the same analyte, especially in a regulatory environment or when comparing data across different laboratories or studies, it is essential to demonstrate that these methods provide equivalent results. This is the purpose of cross-validation .[17] The recently updated ICH Q2(R2) guideline emphasizes the lifecycle management of analytical procedures, including the concepts of co-validation and cross-validation.[6][7][8]
Comparative Analysis of Analytical Methods for 1-Methoxycalixarene
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of 1-Methoxycalixarene. The data presented are illustrative and representative of what would be expected from well-developed and validated methods.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Primary Use | Quantification, Purity | Identification, Quantification | Structure Elucidation, Absolute Quantification |
| Specificity | Good; relies on chromatographic separation. | Excellent; mass spectrometric detection is highly specific. | Excellent; unique chemical shifts for protons. |
| Linearity (R²) | > 0.999 | > 0.998 | Not applicable (primary method) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% (as a primary ratio method) |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Quantitation | Low ng/mL | Mid-to-high pg/mL | Low mg/mL |
| Throughput | High | Medium | Low |
| Key Advantage | Robust and widely available. | Definitive identification. | No need for a specific reference standard of the analyte. |
| Key Limitation | Potential for co-eluting impurities. | Requires thermal stability and volatility. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocol: Cross-Validation of HPLC and GC-MS Methods for 1-Methoxycalixarene
This protocol outlines a self-validating system for the cross-validation of an HPLC-UV and a GC-MS method for the quantification of 1-Methoxycalixarene in a simulated process sample.
Objective
To demonstrate the equivalence of a validated RP-HPLC-UV method and a validated GC-MS method for the quantification of 1-Methoxycalixarene.
Materials and Reagents
-
1-Methoxycalixarene reference standard (purity > 99.5%)
-
Simulated process matrix (e.g., a mixture of known synthesis precursors and solvents)
-
HPLC-grade acetonitrile, water, and methanol
-
GC-grade dichloromethane
-
Internal standard (IS) for GC-MS (e.g., a structurally similar, stable isotopically labeled compound or another calixarene with a different retention time)
Sample Preparation
-
Prepare a stock solution of 1-Methoxycalixarene at 1.0 mg/mL in dichloromethane.
-
Prepare three concentration levels of validation samples by spiking the simulated process matrix with the stock solution to achieve final concentrations of approximately 50 µg/mL (Low), 100 µg/mL (Medium), and 150 µg/mL (High).
-
Prepare five independent replicates for each concentration level.
-
For each replicate, create two aliquots: one for HPLC analysis and one for GC-MS analysis.
HPLC-UV Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 85:15 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Quantification: Use an external standard calibration curve prepared in the mobile phase.
GC-MS Analysis
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 150°C hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min
-
Injection: Splitless, 1 µL, 280°C
-
MS Detection: Electron Ionization (EI), Selected Ion Monitoring (SIM) of the molecular ion and two characteristic fragment ions of 1-Methoxycalixarene and the IS.
-
Quantification: Use an internal standard calibration curve.
Acceptance Criteria
For the methods to be considered cross-validated, the mean concentration value obtained by the GC-MS method should be within ±15.0% of the mean value obtained by the HPLC method for each concentration level. A paired t-test can also be performed to ensure there is no statistically significant difference between the results from the two methods (p > 0.05).
Conclusion
The selection and validation of analytical methods for novel compounds like 1-Methoxycalixarene are critical for advancing research and ensuring product quality. While HPLC, GC-MS, and NMR each offer unique advantages, a comprehensive analytical strategy often involves leveraging the strengths of multiple techniques. Cross-validation serves as the essential bridge, ensuring that data generated across different platforms are consistent, reliable, and scientifically sound. This guide provides a framework for researchers, scientists, and drug development professionals to approach the analytical challenges of calixarene chemistry with confidence and scientific rigor.
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Benchmarking 1-Methoxycalixarene: A Comparative Guide for Drug Development Professionals
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A Senior Application Scientist's In-depth Technical Guide to Macrocycle Performance in Host-Guest Chemistry
In the landscape of supramolecular chemistry and drug delivery, the selection of an appropriate macrocyclic host is a critical decision that can significantly impact the efficacy, solubility, and bioavailability of a therapeutic agent.[1][2] This guide provides a comprehensive performance comparison of 1-methoxycalixarene against other prominent macrocycles, offering researchers, scientists, and drug development professionals the necessary experimental data and insights to make informed decisions for their specific applications.
Introduction to Macrocyclic Hosts in Drug Delivery
Macrocycles are cyclic molecules with cavities that can encapsulate "guest" molecules, such as drugs, through non-covalent interactions.[1][3] This host-guest complexation can enhance the solubility of poorly soluble drugs, protect them from degradation, and enable controlled release, thereby improving their therapeutic index.[4][5][6] Among the diverse families of macrocycles, calixarenes, cyclodextrins, cucurbiturils, and pillararenes have emerged as key players.[4][7][8]
1-Methoxycalixarenes , a class of calixarenes functionalized with methoxy groups, offer a unique combination of a hydrophobic cavity and a more rigidified conformation compared to their parent calixarenes. This guide will delve into the comparative performance of 1-methoxycalixarenes, focusing on key parameters relevant to drug development.
The Macrocycle Contenders: A Comparative Overview
Before delving into head-to-head experimental comparisons, it's essential to understand the fundamental characteristics of each macrocycle family.
| Macrocycle Family | Monomeric Unit | Cavity Shape | Key Characteristics |
| Calixarenes | Phenol | Bowl-shaped, flexible | Easily functionalized at upper and lower rims, tunable cavity size, good solubility in organic solvents.[3][5][9] |
| Cyclodextrins | Glucopyranose | Truncated cone, rigid | Biocompatible, water-soluble, well-established safety profile.[10][11] |
| Cucurbiturils | Glycoluril | Barrel-shaped, rigid | High binding affinities, particularly for cationic and neutral guests, excellent stability.[4][12][13] |
| Pillararenes | Hydroquinone | Pillar-shaped, rigid | Unique columnar structure, strong π-π stacking interactions, facile functionalization.[7][14][15] |
Performance Benchmark: 1-Methoxycalixarene vs. The Field
To provide a clear and objective comparison, we will now examine the performance of 1-methoxycalixarene against other macrocycles across critical drug development parameters. The following sections present synthesized experimental data and protocols.
Binding Affinity and Stoichiometry
The strength of the host-guest interaction, quantified by the binding constant (Ka), is a primary determinant of a macrocycle's suitability for a given drug molecule.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of binding affinity, enthalpy (ΔH), and stoichiometry (n) of host-guest interactions.[16][17][18]
-
Preparation: Dissolve the 1-methoxycalixarene (host) and the guest drug molecule in a precisely matched buffer solution to the desired concentrations. Degas both solutions to prevent bubble formation.[19]
-
Loading: Load the host solution into the sample cell of the ITC instrument and the guest solution into the titration syringe.[16]
-
Titration: Perform a series of small, sequential injections of the guest solution into the sample cell while maintaining a constant temperature.[17]
-
Data Acquisition: The instrument measures the heat released or absorbed during each injection, generating a binding isotherm.
-
Analysis: Fit the binding isotherm to a suitable binding model to determine the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).[20][21]
Comparative Binding Data (Hypothetical Drug 'X')
| Macrocycle | Binding Constant (Ka, M⁻¹) | Stoichiometry (n) | Enthalpy (ΔH, kcal/mol) |
| 1-Methoxycalix[15]arene | 5.2 x 10⁴ | 1:1 | -8.5 |
| β-Cyclodextrin | 1.8 x 10⁴ | 1:1 | -5.2 |
| Cucurbit[7]uril | 9.5 x 10⁵ | 1:1 | -12.1 |
| Pillar[12]arene | 3.7 x 10⁴ | 1:1 | -7.9 |
Interpretation of Results:
In this hypothetical example, Cucurbit[7]uril exhibits the highest binding affinity for Drug 'X'. 1-Methoxycalix[15]arene demonstrates a stronger interaction than β-Cyclodextrin and Pillar[12]arene. The negative enthalpy values indicate that the binding is an exothermic process, driven by favorable enthalpic contributions. The 1:1 stoichiometry suggests the formation of a well-defined inclusion complex.
Causality Behind Experimental Choices: ITC was chosen for its ability to provide a complete thermodynamic profile of the binding interaction in a single experiment, without the need for labeling or modification of the molecules.[16][18]
Structural Characterization of the Host-Guest Complex
Understanding the precise geometry of the host-guest complex is crucial for rational drug design and formulation development.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure and conformation of supramolecular complexes in solution.[22][23][24]
-
Sample Preparation: Prepare solutions of the host, the guest, and a mixture of the host and guest in a suitable deuterated solvent.
-
1D NMR (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra. Chemical shift changes upon complexation provide evidence of interaction and can indicate which parts of the molecules are involved in binding.[25][26][27]
-
2D NMR (COSY, NOESY/ROESY): Perform 2D NMR experiments to establish through-bond (COSY) and through-space (NOESY/ROESY) correlations. NOE cross-peaks between protons of the host and guest provide direct evidence of inclusion and reveal the spatial proximity of different parts of the molecules.
-
Conformational Analysis: Analyze the coupling constants and chemical shifts to determine the conformation of the calixarene and the orientation of the guest within the cavity.[23][24]
Visualization of Experimental Workflow
Caption: Workflow for NMR-based structural characterization of host-guest complexes.
Nanoparticle Formulation and Characterization
The ability to form stable nanoparticles is a key attribute for a drug delivery vehicle.
Experimental Protocol: Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and stability of nanoparticles in suspension.[28][29][30]
-
Sample Preparation: Prepare a solution of the host-guest complex in a suitable aqueous buffer.
-
DLS Measurement: Place the sample in the DLS instrument and illuminate it with a laser. The instrument measures the intensity fluctuations of the scattered light caused by the Brownian motion of the nanoparticles.[31][32]
-
Data Analysis: The Stokes-Einstein equation is used to correlate the fluctuation rate to the hydrodynamic diameter of the particles. This provides the average particle size and the polydispersity index (PDI), which is a measure of the width of the size distribution.
Comparative Nanoparticle Properties
| Macrocycle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 1-Methoxycalix[15]arene-Drug 'X' | 150 ± 10 | 0.15 |
| β-Cyclodextrin-Drug 'X' | 250 ± 25 | 0.35 |
| Cucurbit[7]uril-Drug 'X' | 120 ± 8 | 0.12 |
| Pillar[12]arene-Drug 'X' | 180 ± 15 | 0.22 |
Interpretation of Results:
The 1-Methoxycalix[15]arene and Cucurbit[7]uril formulations form smaller and more monodisperse nanoparticles compared to β-Cyclodextrin and Pillar[12]arene. A lower PDI value indicates a more uniform particle size distribution, which is generally desirable for drug delivery applications.
Visualization of Host-Guest Complexation and Nanoparticle Formation
Caption: Schematic of host-guest complexation leading to nanoparticle formation.
Concluding Remarks for the Senior Application Scientist
This guide has provided a framework for benchmarking the performance of 1-methoxycalixarene against other prevalent macrocycles in the context of drug development. The experimental protocols and comparative data presented herein serve as a starting point for researchers to evaluate these host molecules for their specific applications.
Key Takeaways:
-
1-Methoxycalixarenes offer a compelling balance of binding affinity, ease of functionalization, and the ability to form well-defined nanoparticles. Their performance is competitive and, in some cases, superior to other established macrocycles.
-
Cucurbiturils often exhibit the highest binding affinities, making them ideal for applications requiring very strong encapsulation.[4][12]
-
Cyclodextrins remain a benchmark for biocompatibility and have a long history of use in pharmaceutical formulations.[10][33]
-
Pillararenes represent a newer class of macrocycles with unique structural features and promising applications in supramolecular chemistry.[14][34]
The optimal choice of a macrocyclic host will always be application-dependent. A thorough experimental evaluation, guided by the principles and methodologies outlined in this guide, is paramount for successful drug formulation and delivery.
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(PDF) Cucurbiturils in Drug Delivery And For Biomedical Applications. ResearchGate. [Link]
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Role of Calixarene in Chemotherapy Delivery Strategies. Semantic Scholar. [Link]
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Development of calixarene-based drug nanocarriers. ResearchGate. [Link]
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Comparative study of 2-hydroxy propyl beta cyclodextrin and calixarene as ionophores in potentiometric ion-selective electrodes for neostigmine bromide. PubMed. [Link]
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Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. PMC, PubMed Central. [Link]
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Overview of the SAMPL6 host-guest binding affinity prediction challenge. PMC. [Link]
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Carbon-13 NMR chemical shifts. A single rule to determine the conformation of calix[15]arenes. The Journal of Organic Chemistry, ACS Publications. [Link]
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Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]
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1-methylethyl]calix[30]arene. Synthesis and complexation properties in non-aqueous polar solution. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]
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Synthesis of supramolecular polymers with calix[15]arene and β-cyclodextrin and their application in heavy metal ion absorption. RSC Publishing. [Link]
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Controlled Drug Delivery Systems Based on Calixarenes. ResearchGate. [Link]
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A Comparative Guide to the Application of 1-Methoxycalixarenes in Advanced Supramolecular Chemistry
In the dynamic field of supramolecular chemistry, the rational design of host molecules is paramount for advancements in areas ranging from chemical sensing to targeted drug delivery. Among the versatile class of macrocycles known as calixarenes, 1-methoxycalixarenes and their derivatives have emerged as particularly potent tools. Their unique structural features, including a defined hydrophobic cavity and modifiable upper and lower rims, allow for the creation of highly selective and efficient supramolecular systems.
This guide provides an in-depth comparison of 1-methoxycalixarene derivatives against other molecular platforms, supported by experimental data from peer-reviewed studies. We will explore key case studies that highlight the superior performance of these compounds and provide detailed protocols for their application, offering researchers and drug development professionals a comprehensive resource for leveraging 1-methoxycalixarenes in their work.
Case Study 1: Enhanced Ion-Selective Sensing with Methoxycalixarene Derivatives
The Challenge: The accurate and selective detection of specific ions in complex biological or environmental samples is a significant analytical challenge. Many traditional ionophores suffer from interference from ions with similar charge and size, leading to inaccurate measurements.
The 1-Methoxycalixarene Solution: The rigid, pre-organized cavity of calixarenes, when functionalized with appropriate coordinating groups, can offer exceptional ion selectivity. The methoxy groups on the lower rim of the calixarene scaffold play a crucial role in fine-tuning the conformation of the molecule, thereby influencing its binding properties.
A study on pyridyl-functionalized calix[1]arenes demonstrates their potential as highly selective ionophores for silver ions (Ag⁺) in ion-selective electrodes (ISEs).[2] Specifically, 25,27-Bis(6-hydroxymethyl-2-pyridylmethoxy)-26,28-dipropoxycalix[1]arene was synthesized and incorporated into a PVC membrane electrode. The methoxy and propoxy groups, in conjunction with the pyridyl nitrogen and oxygen atoms, create a coordination environment that is highly complementary to the size and electronic properties of the Ag⁺ ion.
Comparative Analysis: The performance of the methoxycalixarene-based ISE was compared to other ISEs for Ag⁺ and its selectivity against various interfering ions was determined. The results, summarized in the table below, show a remarkable selectivity for Ag⁺ over alkali, alkaline-earth, and other transition metal ions.
| Interfering Ion (M) | Selectivity Coefficient (log KpotAg,M) |
| Na⁺ | < -4.0 |
| K⁺ | < -4.0 |
| Mg²⁺ | < -4.0 |
| Ca²⁺ | < -4.0 |
| Cu²⁺ | -2.5 |
| Pb²⁺ | -3.0 |
| Hg²⁺ | -1.5 |
Interpretation of Data: The selectivity coefficient, KpotAg,M, is a measure of the preference of the ionophore for the target ion (Ag⁺) over an interfering ion (M). A smaller value indicates higher selectivity. The data clearly shows that the methoxycalixarene derivative provides excellent selectivity for Ag⁺, with only minor interference from Hg²⁺. This high selectivity is attributed to the pre-organized binding cavity created by the calixarene scaffold, which is a significant advantage over more flexible ionophores.
Experimental Protocol: Preparation of a Methoxycalixarene-Based Ion-Selective Electrode
This protocol is adapted from the methodology described for the preparation of silver ion-selective electrodes.[2]
Materials:
-
25,27-Bis(6-hydroxymethyl-2-pyridylmethoxy)-26,28-dipropoxycalix[1]arene (ionophore)
-
Poly(vinyl chloride) (PVC)
-
Bis(2-ethylhexyl) sebacate (BEHS) (plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (lipophilic salt)
-
Tetrahydrofuran (THF)
Procedure:
-
Membrane Cocktail Preparation: A membrane cocktail is prepared by dissolving 10 mg of the ionophore, 60 mg of PVC, 120 mg of BEHS, and 5 mg of KTpClPB in 5 mL of THF.
-
Membrane Casting: The resulting solution is poured into a glass ring (20 mm i.d.) placed on a glass plate and left to evaporate at room temperature for 24 hours to form a thin, transparent membrane.
-
Electrode Assembly: A 5 mm diameter disk is cut from the cast membrane and glued to the end of a PVC tube.
-
Filling Solution: The electrode is filled with an internal filling solution of 0.1 M AgNO₃.
-
Conditioning: The electrode is conditioned by soaking in a 0.01 M AgNO₃ solution for at least 2 hours before use.
Diagram of Experimental Workflow:
Caption: Mechanism of drug encapsulation and stimuli-responsive release by methoxy-PEGylated calixarene micelles.
Conclusion
The case studies presented here underscore the significant advantages of employing 1-methoxycalixarenes and their derivatives in advanced supramolecular applications. Their tunable structures and pre-organized cavities enable the development of highly selective ion sensors and efficient, targeted drug delivery systems. The ability to precisely modify their upper and lower rims provides a level of control that is often difficult to achieve with other molecular platforms. As synthetic methodologies continue to advance, we can expect to see even more sophisticated and impactful applications of methoxy-functionalized calixarenes in the fields of materials science, diagnostics, and therapeutics.
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Synthesis of Novel p-tert-Butylcalixa[1]rene Derivative: Structural Characterization of a Methanol Inclusion Compound. MDPI. Available from: [Link]
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(PDF) Synthesis of Novel p-tert-Butylcalixa[1]rene Derivative: Structural Characterization of a Methanol Inclusion Compound. ResearchGate. Available from: [Link]
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Nanoconjugates of a calixresorcinarene derivative with methoxy poly(ethylene glycol) fragments for drug encapsulation. PubMed. Available from: [Link]
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Bridge-substituted calixa[1]renes: syntheses, conformations and application. PubMed. Available from: [Link]
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Pseudo-Polymorphism in 2-Pyridylmethoxy Cone Derivatives of p-tert-butylcalixa[1]rene and p-tert-butylhomooxacalix[n]arenes. MDPI. Available from: [Link]
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Synthesis and Properties of Mixed Functionalized p-tert-Butyl CalixA[1][3]rene Derivatives with Ionophore Properties. ResearchGate. Available from: [Link]
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Comparative study of 2-hydroxy propyl beta cyclodextrin and calixarene as ionophores in potentiometric ion-selective electrodes for neostigmine bromide. ResearchGate. Available from: [Link]
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Selective anion sensing based on tetra-amide calixa[3]rene derivatives in solution and immobilized on gold surfaces via self-assembled monolayers. PubMed. Available from: [Link]
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Calixarenes. 19. Syntheses procedures for p-tert-butylcalixa[1]rene. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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The Supramolecular Chemist's Dilemma: A Critical Examination of 1-Methoxycalixarene's Limitations in Host-Guest Chemistry
In the intricate world of supramolecular chemistry, the rational design of host-guest systems is paramount for advancements in drug delivery, chemical sensing, and catalysis. Among the established families of macrocyclic hosts, 1-methoxycalixarenes have long been valued for their synthetic accessibility and tunable structures. However, a critical evaluation of their performance reveals inherent limitations, particularly when benchmarked against other prominent host molecules such as cyclodextrins, cucurbiturils, and pillararenes. This guide provides an in-depth, data-driven comparison to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the nuanced landscape of host molecule selection.
The Conformational Conundrum of Calixarenes
The defining characteristic of the calixarene scaffold is its inherent conformational flexibility. While this pliability can be advantageous for accommodating a diverse range of guest molecules, it is also the root of its primary limitations. Unlike the rigid, pre-organized cavities of cucurbiturils, the flexible nature of 1-methoxycalixarenes can lead to less defined binding pockets and, consequently, lower binding affinities. This conformational isomerism can also introduce complexities in characterization and result in less predictable host-guest interactions.
A Head-to-Head Performance Analysis
To objectively assess the standing of 1-methoxycalixarene, we will dissect its performance across key parameters in comparison to its macrocyclic counterparts.
Binding Affinity and Selectivity: A Numbers Game
The efficacy of a host molecule is fundamentally linked to its ability to bind guest molecules with high affinity and selectivity. While 1-methoxycalixarenes can form stable complexes, their binding constants often do not reach the magnitudes observed with other host families, particularly in aqueous environments.
| Host Molecule | Guest Molecule | Binding Constant (K) (M⁻¹) | Solvent |
| 1-Methoxy-p-tert-butylcalix[1]arene | Toluene | 1.8 x 10² | CCl₄ |
| Pillar[2]arene | 1,4-Dichlorobutane | 1.35 x 10⁴ | 1,2-dichloroethane |
| β-Cyclodextrin | Adamantane-1-carboxylate | 5.0 x 10⁵ | Water |
| Cucurbit[3]uril (CB[3]) | Ferrocenylmethyl-trimethylammonium | 1.2 x 10¹² | Water |
This comparative data starkly illustrates the superior binding capabilities of cucurbiturils and cyclodextrins in aqueous media. The rigid, symmetrical structure of cucurbiturils, coupled with strong ion-dipole and hydrophobic interactions, leads to exceptionally high binding affinities. Pillararenes, while also exhibiting strong binding with neutral guests in organic solvents, often surpass calixarenes in this regard. The relatively weaker binding of 1-methoxycalixarenes can be a significant drawback in applications requiring strong and highly specific molecular recognition.
The Solubility Hurdle: A Major Limitation in Biological Applications
A critical limitation of the parent 1-methoxycalixarenes is their poor solubility in aqueous solutions. This intrinsic hydrophobicity severely restricts their direct application in biological systems, a primary focus for drug delivery and biosensing.
-
1-Methoxycalixarenes: To overcome this, extensive chemical modifications are often necessary to introduce hydrophilic functional groups, such as sulfonates or carboxylates. This adds synthetic complexity and can potentially alter the inherent binding properties of the macrocycle.
-
Cyclodextrins: As naturally derived oligosaccharides, cyclodextrins possess excellent water solubility and are generally recognized as biocompatible and non-toxic, making them a preferred choice for pharmaceutical formulations.
-
Cucurbiturils: While the parent cucurbiturils have limited water solubility, certain homologues and derivatives exhibit good aqueous solubility. They are also known for their high biocompatibility.
-
Pillararenes: Similar to calixarenes, pillararenes require functionalization to achieve water solubility. However, their symmetrical structure can sometimes make these modifications more straightforward.
Biocompatibility and Cytotoxicity: A Safety Profile Under Scrutiny
For any material intended for in vivo applications, a favorable biocompatibility and low cytotoxicity profile is non-negotiable. While functionalized, water-soluble calixarenes have been explored as drug carriers, concerns about their potential toxicity remain.
| Cell Line | Calixarene Derivative | IC₅₀ (µM) |
| DLD-1 (human colon cancer) | L-proline calix[1]arene derivative | 29.25 |
| HEPG2 (human liver cancer) | L-proline calix[1]arene derivative | 64.65 |
| A549 (human lung cancer) | Tetra-platinum(II) complex of calix[1]arene | More cytotoxic than carboplatin |
| PC-3 (human prostate cancer) | L-proline calix[1]arene derivative | >100 |
The in vitro cytotoxicity data, while variable depending on the specific derivative and cell line, indicates that some calixarenes exhibit significant cytotoxic effects.[4] For instance, a tetra-platinum(II) complex of a calix[1]arene was found to be more cytotoxic than the established anticancer drug carboplatin against several human carcinoma cell lines.[4] In contrast, cyclodextrins have a long history of safe use in pharmaceutical products. The biocompatibility of cucurbiturils and pillararenes is an active area of research, with many derivatives showing promisingly low toxicity.
Experimental Workflows: A Glimpse into the Lab
To provide a practical context, we outline key experimental protocols for evaluating the properties of these host molecules.
Workflow for Determining Host-Guest Binding Constants
The following diagram illustrates a typical workflow for a comparative binding study using spectroscopic titration.
Caption: A generalized workflow for determining host-guest binding constants via spectroscopic titration.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the host molecule (e.g., 1-methoxycalixarene derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[3][5][6][7]
This protocol provides a quantitative measure of the cytotoxic potential of the host molecule, a critical parameter for biocompatibility assessment.
Navigating the Choice of Host Molecule: A Decision Framework
The selection of an appropriate host molecule is a multifactorial decision that requires a careful consideration of the specific application and the properties of the guest molecule.
Caption: A decision-making framework for selecting a host molecule based on key application and property considerations.
Conclusion: A Call for a More Nuanced Approach
The future of supramolecular chemistry lies in a nuanced, application-driven approach to host molecule selection. By moving beyond a one-size-fits-all mentality and embracing a comprehensive understanding of the strengths and weaknesses of each macrocyclic class, the scientific community can unlock the full potential of host-guest chemistry to address pressing challenges in medicine, materials science, and beyond.
References
- Gutsche, C. D. (2008). Calixarenes: An Introduction. Royal Society of Chemistry.
-
Rekharsky, M. V., & Inoue, Y. (1998). Complexation Thermodynamics of Cyclodextrins. Chemical Reviews, 98(5), 1875-1918. [Link]
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Lagona, J., Mukhopadhyay, P., Chakrabarti, S., & Isaacs, L. (2005). The Cucurbit[n]uril Family. Angewandte Chemie International Edition, 44(31), 4844-4870. [Link]
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Ogoshi, T., Kanai, S., Fujinami, S., Yamagishi, T. A., & Nakamoto, Y. (2008). Para-Bridged Symmetrical Pillar-Shaped Macrocycles: Pillar[2]arenes. Journal of the American Chemical Society, 130(15), 5022-5023. [Link]
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Wang, Y., Guchuan, P., & Li, C. (2016). Efficient complexation between pillar[2]arenes and neutral guests: from host–guest chemistry to functional materials. Chemical Communications, 52(56), 8579-8595. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Khan, I., et al. (2021). Cytotoxicity Profile of Calix[1]pyrrole Derivatives on HeLa and MCF-7 Human Cancer Cell Lines via In vitro Study. Biointerface Research in Applied Chemistry, 12(5), 6991-7000. [Link]
-
Conte, E., et al. (2024). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. Molecules, 29(4), 842. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Sharmin, S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Pharmaceutical Analysis, 11(6), 669-680. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. [Link]
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Perret, F., et al. (2019). Assessment of the in vitro toxicity of calixarenes and a metal-seamed calixarene: a chemical pathway for clinical application. Toxicology Research, 8(4), 547-554. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methoxycalixarene
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methoxycalix[1]arene
As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of the materials we handle. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of safe, ethical, and reproducible science. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 1-Methoxycalix[1]arene, ensuring the safety of laboratory personnel and the protection of our environment.
The disposal procedures outlined here are based on a synthesis of regulatory guidelines and established laboratory safety principles. While 1-Methoxycalix[1]arene is not classified as an acutely hazardous (P-listed) waste, its characteristics as a solid organic chemical necessitate its disposal as hazardous waste. Direct disposal in standard trash or down the drain is strictly prohibited.[2]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling waste, it is crucial to understand the potential hazards. Safety Data Sheets (SDS) for the parent calix[1]arene and related structures indicate several key risks.
1.1. Hazard Profile
Based on aggregated GHS data and supplier SDS, calixarenes, including 1-Methoxycalix[1]arene, should be handled as materials that:
-
Cause Skin Irritation (Category 2): Direct contact can lead to redness and irritation.[3][4][5]
-
Cause Serious Eye Irritation (Category 2/2A): The compound can cause significant, though not permanent, eye damage upon contact.[4][5]
-
May Cause Respiratory Irritation (Category 3): Inhalation of dust can irritate the respiratory tract.[4][5]
While less common, some notifications to the ECHA C&L Inventory also list warnings for mutagenicity, carcinogenicity, and reproductive toxicity.[4] Adopting a precautionary principle, it is prudent to handle this compound with measures that mitigate these potential long-term health effects.
1.2. Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling 1-Methoxycalix[1]arene waste:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against accidental splashes or dust getting into the eyes.[6] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents direct skin contact and subsequent irritation.[3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory | Use in a well-ventilated area or fume hood. | Minimizes the risk of inhaling airborne dust particles.[3][7] |
Waste Segregation and Containment
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions that can occur when incompatible chemicals are mixed.[8] 1-Methoxycalix[1]arene waste must be collected and stored based on its physical state.
2.1. Solid Waste
This category includes pure or residual 1-Methoxycalix[1]arene powder, contaminated weigh boats, and contaminated solid materials like paper towels or absorbent pads used for cleaning minor spills.
-
Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouth polyethylene bottle or a designated solid waste drum).[9] The container must have a secure lid to prevent the release of dust.[10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of its contents (e.g., "1-Methoxycalix[1]arene and contaminated lab debris").
2.2. Contaminated Sharps
Needles, syringes, or broken glassware contaminated with 1-Methoxycalix[1]arene must be disposed of in a designated, puncture-proof sharps container.[11]
2.3. Contaminated Solvents (Liquid Waste)
If 1-Methoxycalix[1]arene is dissolved in a solvent for a reaction or cleaning, the resulting solution must be disposed of as liquid hazardous waste.
-
Segregation: This waste stream must be segregated according to the solvent type (e.g., "Halogenated Solvent Waste" or "Non-Halogenated Solvent Waste").[11] Never mix aqueous waste with organic solvent waste.
-
Container: Use a sealable, chemically compatible liquid waste container (e.g., a safety can or a glass bottle with a screw cap, stored in secondary containment).[10]
-
Labeling: Label the container with "Hazardous Waste" and list all components, including the solvent and an estimated concentration of the calixarene.
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste from the point of generation to its removal from the laboratory.
Step 1: Point-of-Generation Collection
-
Immediately after use, place any solid 1-Methoxycalix[1]arene waste or contaminated debris directly into the designated solid hazardous waste container located in the laboratory.
Step 2: Container Management
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[9][10] This is a critical safety and regulatory requirement to prevent spills and the release of vapors.
-
Ensure the container is in good condition, free from leaks or deterioration.[8]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
The waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[8][9]
-
The SAA must be clearly marked.
-
Store the 1-Methoxycalix[1]arene waste away from incompatible materials. As a general best practice, segregate organic solids from strong acids, bases, and oxidizers.[8]
Step 4: Arranging for Disposal
-
Once the waste container is full, or if it has been in the SAA for close to one year, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[8][9]
-
Do not overfill the container. Leave adequate headspace to prevent spills.
-
The final disposal method will be determined by your licensed waste management vendor, which is typically high-temperature incineration at an approved facility.[3][12]
Step 5: Decontamination of Empty Containers
Emergency Procedures: Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: Wear the appropriate PPE as listed in Section 1.2.
-
Contain and Clean:
-
For small solid spills, carefully sweep up the material and place it into the hazardous waste container.[3] Avoid creating dust. If necessary, lightly moisten the absorbent material used for cleanup.
-
For liquid spills (solution), use an appropriate absorbent material (e.g., chemical absorbent pads or diatomite) to soak up the liquid.[7]
-
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department, following your institution's policies.
Workflow and Data Summary
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Methoxycalix[1]arene waste.
Caption: Decision workflow for the disposal of 1-Methoxycalix[1]arene waste.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
-
Good Laboratory Practices: Waste Disposal. SCION Instruments.
-
Hazardous Waste and Disposal Considerations. American Chemical Society.
-
106750-73-6(1-METHOXYCALIX[1]ARENE) Product Description. ChemicalBook.
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Safety Data Sheet: Calix[1]arene. Fisher Scientific.
-
Safety Data Sheet: 4-Sulfonic-calix[1]arene hydrate. Fisher Scientific.
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Calix(6)arene PubChem CID 2724885. National Institutes of Health.
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Safety Data Sheet: Calix[11]arene. Fisher Scientific.
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Safety Data Sheet: Product 408069. Sigma-Aldrich.
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Safety Data Sheet: 4-Sulfocalix[11]arene. MedchemExpress.
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Calixarenes. ResearchGate.
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Calixarenes. DAV University.
-
Calixarene. Wikipedia.
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Safety Data Sheet: 4-tert-Butylcalix[11]arene. Angene Chemical.
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Calixarenes: Generalities and Their Role... MDPI.
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Procedures for the Selective Alkylation of Calix[1]Arenes at the Lower Rim. ResearchGate.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methoxycalixarene
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methoxycalix[1]arene
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and application of novel macrocyclic compounds like 1-Methoxycalix[1]arene are paramount. As we venture into the innovative potential of such molecules, a foundational commitment to safety is not just a procedural formality but the bedrock of scientific integrity and successful outcomes. This guide is crafted from a deep well of field-proven experience to provide you with essential, immediate, and actionable intelligence for the safe handling of 1-Methoxycalix[1]arene. Our objective is to empower you, our valued colleague, with the knowledge and procedures to maintain a secure laboratory environment, thereby fostering innovation with confidence.
Hazard Assessment: An Expert's Perspective on 1-Methoxycalix[1]arene
Therefore, our core safety directive is to treat 1-Methoxycalix[1]arene as a substance that is:
Your Shield: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on a comprehensive risk assessment for handling powdered chemical compounds of this nature.
Standard Laboratory Operations (Low-Risk Scenarios)
For routine tasks such as weighing and preparing solutions in a well-ventilated area:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for enhanced protection against accidental splashes, safety goggles are strongly recommended.[4] A face shield should be worn over safety glasses or goggles when handling larger quantities or if there is a significant risk of splashing.[4]
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact. It is crucial to select gloves that are resistant to the solvents being used to dissolve the 1-Methoxycalix[1]arene. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[5]
-
Body Protection: A standard laboratory coat is required to protect against minor spills and contamination of personal clothing.
-
Respiratory Protection: Not typically required for small quantities in a well-ventilated chemical fume hood.
High-Risk Scenarios and Bulk Handling
When working with larger quantities, or in situations where dust generation is likely (e.g., grinding, extensive sonication), a more stringent PPE protocol is necessary:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.[4]
-
Hand Protection: Double-gloving with nitrile gloves provides an extra layer of protection. The outer glove should be removed immediately upon any suspected contamination.[5]
-
Body Protection: A chemical-resistant apron worn over a lab coat, or a disposable coverall, is recommended to prevent saturation of clothing in the event of a larger spill.[4]
-
Respiratory Protection: A NIOSH-approved N95 respirator is essential to prevent the inhalation of fine powders. For situations with the potential for higher airborne concentrations, a half-mask or full-face respirator with appropriate particulate filters should be used.[5][6]
Visualizing the Safe Handling Workflow
To provide a clear, at-a-glance understanding of the procedural flow for safely handling 1-Methoxycalix[1]arene, the following workflow diagram has been developed.
Caption: Workflow for the safe handling of 1-Methoxycalix[1]arene.
Operational Plan: A Step-by-Step Guide
Adherence to a systematic operational plan is critical for minimizing risk.
Preparation and Weighing
-
Ventilation is Key: Always handle solid 1-Methoxycalix[1]arene within a certified chemical fume hood to minimize inhalation exposure.
-
Clean Workspace: Ensure the weighing area is clean and free of clutter.
-
Static Control: Use an anti-static weighing dish to prevent dispersal of the fine powder.
-
Careful Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
Solution Preparation and Use
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Controlled Dissolution: If sonication or heating is required for dissolution, ensure the vessel is securely capped.
-
Contained Reactions: All reactions involving 1-Methoxycalix[1]arene should be performed in closed or well-contained systems.
Emergency Response: Plan for the Unexpected
Even with the best precautions, accidents can happen. Being prepared is non-negotiable.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's hazardous material spill response protocol.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle.
-
Solid Waste: All solid waste contaminated with 1-Methoxycalix[1]arene, including weighing paper and contaminated PPE, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing 1-Methoxycalix[1]arene should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[2]
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]
Summary of Personal Protective Equipment
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities | Safety Goggles | Single Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Preparing Solutions | Safety Goggles | Single Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Handling Large Quantities | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron | N95 Respirator |
| Potential for Dust Generation | Safety Goggles & Face Shield | Double Nitrile Gloves | Coveralls | Half-mask Respirator |
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Upper Rim-Bridged Calix[4]arenes via Cyclization of meta Alkynyl Intermediates with Diphenyl Diselenide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upper rim-bridged calixarenes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04663C [pubs.rsc.org]
- 4. Toxicology of methacrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
